molecular formula C15H14N3NaO2 B1603897 p-(p-Dimethylaminophenylazo)benzoic acid sodium salt CAS No. 845-46-5

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt

Katalognummer: B1603897
CAS-Nummer: 845-46-5
Molekulargewicht: 291.28 g/mol
InChI-Schlüssel: OSCKRHPYZNTEIO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

P-(p-Dimethylaminophenylazo)benzoic acid sodium salt is a useful research compound. Its molecular formula is C15H14N3NaO2 and its molecular weight is 291.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.Na/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCKRHPYZNTEIO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061209
Record name Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845-46-5
Record name Benzoic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to p-(p-Dimethylaminophenylazo)benzoic acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt, a versatile azo dye widely recognized by its synonyms, Methyl Red and DABCYL. We delve into its core chemical properties, synthesis, and pivotal applications in modern research and development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its function as a pH indicator and as an indispensable dark quencher in Förster Resonance Energy Transfer (FRET) assays. Detailed experimental protocols are provided to ensure reliable and reproducible results in the laboratory setting.

Introduction: A Molecule of Duality

p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt is an aromatic azo compound that holds a significant position in both classical analytical chemistry and advanced molecular biology. Its utility stems from a chromophoric azo group (-N=N-) linking a benzoic acid moiety to an N,N-dimethylaniline group. This structure is responsible for its intense color and, more importantly, the environmentally sensitive nature of its electronic absorption spectrum.

While historically known as Methyl Red , a robust pH indicator, its sodium salt has gained prominence in biotechnology under the name DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). In this context, it serves as a highly efficient non-fluorescent acceptor, or "dark quencher," in FRET-based molecular probes for studying enzymatic activity and nucleic acid hybridization.[1] This dual identity makes a thorough understanding of its chemical properties essential for its effective application across diverse scientific disciplines.

Core Physicochemical Properties

The functionality of p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt is intrinsically linked to its chemical structure and resulting properties. A summary of its key identifiers and characteristics is presented below.

PropertyValueSource(s)
Chemical Name Sodium 4-((4-(dimethylamino)phenyl)azo)benzoate[2]
Synonyms Methyl Red sodium salt, DABCYL sodium salt, C.I. Acid Red 2[][4]
CAS Number 845-46-5[2][5]
Molecular Formula C₁₅H₁₄N₃O₂Na[2]
Molecular Weight 291.28 g/mol [2][][5]
Appearance Orange to dark red crystalline powder[6]
Melting Point >300 °C[7]
Solubility Soluble in water and 1M NH₄OH (10 mg/ml)[7]
pKa ~5.1[4]
Structural Basis of Function: pH-Dependent Tautomerism

The compound's utility as a pH indicator is a direct result of a structural change upon protonation. The azo group (-N=N-) acts as a weak base. In solutions with a pH above 6.2, the molecule exists predominantly in its yellow, deprotonated azo form.[8] As the pH drops below 4.4, one of the nitrogen atoms in the azo linkage becomes protonated, leading to a significant shift in the electronic structure to a red quinoid/hydrazone tautomer.[4][8] The transition occurs through shades of orange between pH 4.4 and 6.2.[8][9][10]

This equilibrium is the causal mechanism behind its function as an indicator in acid-base titrations, particularly for strong acid-weak base reactions where the equivalence point falls within its transition range.[9][10]

Caption: pH-dependent equilibrium of Methyl Red.

Synthesis and Purification

The synthesis of p-(p-Dimethylaminophenylazo)benzoic acid is a classic example of diazo coupling, a cornerstone of azo dye chemistry.

Synthesis Workflow

The process involves two primary steps:

  • Diazotization: Anthranilic acid (2-aminobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then added to a solution of N,N-dimethylaniline. The N,N-dimethylaniline acts as a coupling component, and an electrophilic aromatic substitution occurs at the para position, which is highly activated by the dimethylamino group, to form the final azo compound.

The sodium salt is subsequently prepared by treating the free acid with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A Anthranilic Acid B NaNO₂ + HCl (0-5 °C) C Diazonium Salt B->C Forms D N,N-Dimethylaniline C->D Reacts with E p-(p-Dimethylaminophenylazo)benzoic acid D->E Forms

Caption: General workflow for the synthesis of the parent acid.

Purification Protocol

For applications requiring high purity, such as in FRET assays, purification is essential. A common method involves:

  • Dissolving the crude sodium salt in a minimum amount of hot water.

  • Acidifying the solution with a dilute acid (e.g., acetic acid) to precipitate the free acid form.

  • Collecting the precipitate by filtration.

  • Recrystallizing the free acid from a suitable solvent, such as 95% ethanol.[6]

  • Converting the purified acid back to the sodium salt by dissolving it in an ethanolic solution of sodium hydroxide and evaporating the solvent.

Key Applications in Research and Development

Application I: pH Indicator in Titrimetry

Methyl Red is a staple indicator for titrations. Its sharp color change and well-defined pH range make it highly reliable.

Protocol: Preparation and Use of Methyl Red Indicator Solution

  • Preparation: Dissolve 0.1 g of p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt (or the free acid) in 100 mL of 60% ethanol.[9]

  • Application: Add 2-3 drops of the indicator solution to the analyte solution before starting the titration.

  • Endpoint Detection: The endpoint is reached when the solution exhibits a distinct and persistent orange color, signifying the transition between the red (acidic) and yellow (alkaline) forms.[10] This visual cue is sharp, allowing for precise determination of the equivalence point.[10]

Application II: Dark Quencher in FRET-Based Assays

In modern biological assays, the DABCYL moiety is a premier dark quencher. It is paired with a fluorescent donor molecule (a fluorophore) like EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).[1]

Mechanism of Action (FRET): Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (quencher).[11] The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[12]

DABCYL is an ideal acceptor for donors like EDANS because its absorption spectrum has a significant overlap with the emission spectrum of the donor.[13][14] When the donor and DABCYL are in close proximity (typically <100 Å) on a molecule (e.g., a peptide substrate), the energy from the excited donor is transferred to DABCYL and dissipated as heat, not light.[12] This "quenches" the donor's fluorescence. If the molecule is cleaved (e.g., by a protease), the donor and quencher diffuse apart, FRET is disrupted, and an increase in fluorescence from the donor is observed.[12]

FRET_Mechanism cluster_0 Intact Substrate (Fluorescence Quenched) cluster_1 Cleaved Substrate (Fluorescence Restored) Donor_Q Donor Quencher DABCYL Donor_Q->Quencher FRET (No Emission) Protease Protease Cleavage Excitation\nLight Excitation Light Excitation\nLight->Donor_Q λ_ex Donor_F Donor Fluorescence\nSignal Fluorescence Signal Donor_F->Fluorescence\nSignal λ_em Quencher_F DABCYL Excitation\nLight Excitation Light Excitation\nLight ->Donor_F λ_ex

Caption: DABCYL as a FRET quencher in a protease assay.

Protocol: General Protease Activity Assay using a DABCYL/EDANS Substrate

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate (e.g., EDANS-peptide-DABCYL) in a suitable buffer (e.g., DMSO).

    • Prepare a reaction buffer appropriate for the enzyme of interest (e.g., Tris-HCl, pH 7.5).

    • Prepare serial dilutions of the protease to be assayed.

  • Assay Setup:

    • In a 96-well microplate, add the reaction buffer to each well.

    • Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.

    • Initiate the reaction by adding the protease solution to the wells. Include negative controls without the enzyme.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Set the excitation wavelength for the donor (e.g., ~340 nm for EDANS) and the emission wavelength (~490 nm for EDANS).[12]

    • Monitor the increase in fluorescence intensity over time. The rate of fluorescence increase is directly proportional to the enzymatic activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Plot V₀ against enzyme concentration to determine kinetic parameters.

Safety and Handling

As a laboratory chemical, p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt requires careful handling.

  • Hazards: It may cause skin and serious eye irritation.[15] It is classified as toxic to aquatic life.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][15]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a dry, cool place, protected from light.[15]

Conclusion

p-(p-Dimethylaminophenylazo)benzoic acid, sodium salt is a molecule with a rich history and a vibrant future. Its fundamental chemical properties—namely, its pH-sensitive chromophore and its ability to act as an efficient non-fluorescent energy acceptor—make it a powerful tool for both traditional and cutting-edge scientific inquiry. From determining the endpoint of a titration to quantifying the activity of a novel protease inhibitor, its versatility continues to empower researchers across the chemical and biological sciences. A thorough understanding of the principles outlined in this guide is paramount to leveraging its full potential in the laboratory.

References

  • CK-12 Foundation. (n.d.). How does methyl red function as a pH indicator?
  • Santa Cruz Biotechnology, Inc. (n.d.). p-(p-Dimethylaminophenylazo)benzoic acid sodium salt.
  • BOC Sciences. (n.d.). CAS 845-46-5 this compound.
  • Sigma-Aldrich. (n.d.). p-(p-Dimethylaminophenylazo)benzoic acid.
  • Labsolu. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound 845-46-5 wiki.
  • Oreate AI Blog. (2026, January 8). Understanding the Methyl Red Indicator: pH Range and Applications.
  • Wikipedia. (n.d.). Methyl red.
  • GSP Chem. (2024, December 23). Methyl Red in Acid-Base Titrations: A Detailed Guide.
  • Home Science Tools. (n.d.). Methyl Red, 30 mL | pH Indicator.
  • Benchchem. (2025). Principle of FRET Assay Using Dabcyl and Edans Pair: An In-depth Technical Guide.
  • MDPI. (n.d.). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair.
  • LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL.
  • Martins, D. B., et al. (2025, October 15). (PDF) Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair.
  • LGC Biosearch Technologies. (n.d.). Quenching mechanisms in oligonucleotide probes.
  • Angene Chemical. (n.d.). This compound(CAS# 845-46-5).
  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt. PubChem Compound Summary.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4-(4-Dimethylaminophenylazo)benzoic acid sodium salt.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-(4-dimethylaminophenylazo)benzoic acid.

Sources

An In-depth Technical Guide to p-(p-Dimethylaminophenylazo)benzoic acid sodium salt (DABCYL) for Advanced Biochemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of p-(p-Dimethylaminophenylazo)benzoic acid, commonly known in the scientific community as DABCYL. Tailored for researchers, scientists, and drug development professionals, this document delves into the core structural and functional attributes of DABCYL, its synthesis, and its pivotal role as a non-fluorescent quencher in Förster Resonance Energy Transfer (FRET) applications. We will explore the underlying principles of its quenching mechanism and provide a detailed, field-proven protocol for its application in a protease activity assay, a cornerstone technique in drug discovery and molecular diagnostics.

The Molecular Architecture and Physicochemical Properties of DABCYL

p-(p-Dimethylaminophenylazo)benzoic acid is an azo dye characterized by a robust chemical structure that is fundamental to its function as a dark quencher. The molecule consists of a benzoic acid moiety linked to a dimethylaminophenyl group via an azo bridge (-N=N-). This extended π-conjugated system is responsible for its strong absorption in the visible spectrum.[1] The sodium salt form enhances its solubility in aqueous buffers, a critical attribute for its use in biological assays.[2]

The IUPAC name for this compound is sodium 4-((4-(dimethylamino)phenyl)azo)benzoate.[3][4]

Key Physicochemical Properties:

PropertyValueSource(s)
Chemical Formula C₁₅H₁₄N₃O₂Na[3][5]
Molecular Weight 291.28 g/mol [3][4][5]
CAS Number 845-46-5[3][5]
Appearance Orange crystalline powder[6]
Maximum Absorption (λmax) ~453 - 479 nm[7][8][9]
Solubility Soluble in water and 1M NH₄OH (10 mg/ml)[2]

The absorption spectrum of DABCYL exhibits a broad peak centered around 453-479 nm, which is a critical feature for its function as a quencher.[7][8][9] This absorption range effectively overlaps with the emission spectra of a variety of common fluorophores, such as fluorescein (FAM), EDANS, and TET, making it a versatile quenching partner in FRET-based assays.[7][9]

The Principle of DABCYL-Mediated Quenching: A Deep Dive into FRET

DABCYL functions as a "dark quencher," meaning it absorbs the energy from an excited fluorophore and dissipates it primarily as heat, without emitting its own fluorescence.[7][10] This property is highly advantageous in FRET assays as it minimizes background fluorescence, leading to a higher signal-to-noise ratio.[7][11]

The primary mechanism of quenching by DABCYL in proximity to a suitable donor fluorophore is Förster Resonance Energy Transfer (FRET).[9][10] FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in its excited state transfers energy to a nearby acceptor molecule (the quencher) without the emission of a photon.[12]

The efficiency of FRET is critically dependent on several factors:

  • Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the acceptor (DABCYL).[10][13]

  • Distance: The distance between the donor and acceptor must be within the Förster radius (typically 1-10 nm), the distance at which FRET efficiency is 50%.[9][14] The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.

  • Orientation: The relative orientation of the donor and acceptor transition dipoles also influences FRET efficiency.

In a typical FRET-based assay using a DABCYL quencher, a fluorophore and DABCYL are conjugated to the same molecule (e.g., a peptide or oligonucleotide) and are held in close proximity.[9][15] This proximity allows for efficient FRET, and the fluorescence of the donor is quenched. When a specific event occurs, such as enzymatic cleavage of the peptide linker, the fluorophore and DABCYL are separated.[2][8] This separation disrupts FRET, leading to a significant increase in the donor's fluorescence emission, which can be quantitatively measured.

FRET_Mechanism cluster_0 Intact Probe (Quenched State) cluster_1 Cleaved Probe (Fluorescent State) Donor_Excited Donor (Excited) DABCYL_Ground DABCYL (Ground) Donor_Excited->DABCYL_Ground FRET No_Fluorescence No Fluorescence Light_In Excitation Light Light_In->Donor_Excited Donor_Excited_Cleaved Donor (Excited) Fluorescence_Out Fluorescence Donor_Excited_Cleaved->Fluorescence_Out DABCYL_Ground_Cleaved DABCYL (Ground) Light_In_Cleaved Excitation Light Light_In_Cleaved->Donor_Excited_Cleaved Protease Protease Cleaved_Products Cleaved Fragments Protease->Cleaved_Products Cleavage Intact_Probe Fluorophore-Peptide-DABCYL Intact_Probe->Protease Binding

Caption: FRET-based protease assay mechanism using a DABCYL quencher.

Synthesis of p-(p-Dimethylaminophenylazo)benzoic Acid

The synthesis of p-(p-Dimethylaminophenylazo)benzoic acid is a classic example of an azo coupling reaction, which involves two key steps: diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.

Step 1: Diazotization of p-Aminobenzoic Acid (PABA)

In this step, the primary aromatic amine group of p-aminobenzoic acid is converted into a diazonium salt. This is typically achieved by treating PABA with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1][13]

Step 2: Azo Coupling with N,N-Dimethylaniline

The resulting diazonium salt is then reacted with an activated aromatic compound, N,N-dimethylaniline. The electron-donating dimethylamino group makes the para position of the N,N-dimethylaniline ring highly susceptible to electrophilic attack by the diazonium ion. This coupling reaction forms the stable azo bridge, resulting in the formation of p-(p-Dimethylaminophenylazo)benzoic acid.

Synthesis_Workflow PABA p-Aminobenzoic Acid (PABA) NaNO2_HCl NaNO₂ + HCl (0-5°C) PABA->NaNO2_HCl Diazotization Diazonium p-Carboxybenzenediazonium Chloride NaNO2_HCl->Diazonium Coupling Azo Coupling Diazonium->Coupling DMA N,N-Dimethylaniline DMA->Coupling Product_Acid p-(p-Dimethylaminophenylazo)benzoic Acid Coupling->Product_Acid NaOH NaOH Product_Acid->NaOH Neutralization Product_Salt Sodium Salt (DABCYL) NaOH->Product_Salt

Sources

The Molecular Choreography of Color: A Technical Guide to Methyl Red's pH-Indicating Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the mechanism of action of Methyl Red, a widely utilized pH indicator in analytical chemistry and microbiology. We will delve into the intricate relationship between its molecular structure and its chromophoric properties, offering a comprehensive understanding for researchers, scientists, and drug development professionals. This document eschews rigid templates in favor of a narrative that logically unfolds the science behind this essential chemical tool.

Unveiling the Core Structure: More Than Just a Dye

Methyl Red, systematically named 2-((4-(dimethylamino)phenyl)diazenyl)benzoic acid, is a synthetic azo dye.[1] Its foundational structure comprises two aromatic rings linked by an azo group (-N=N-), which is a key chromophore responsible for its vibrant color.[1] The molecule also possesses a carboxylic acid group (-COOH) and a dimethylamino group (-N(CH₃)₂), which are crucial for its function as a pH indicator.[2]

The interplay between these functional groups governs the electronic delocalization within the molecule, which in turn dictates the wavelengths of light it absorbs and, consequently, the color we perceive.

The Protonation-Driven Metamorphosis: A Tale of Two Colors

The efficacy of Methyl Red as a pH indicator lies in its ability to exist in two distinct, colored forms depending on the hydrogen ion concentration (pH) of the solution. The transition between these forms is a reversible acid-base equilibrium. The pKa of Methyl Red, the pH at which the concentrations of the acidic and basic forms are equal, is approximately 5.1.[3]

The color change is visually sharp, transitioning from a deep red in acidic solutions (pH below 4.4) to a bright yellow in basic solutions (pH above 6.2).[1][3] In the intermediate pH range of 4.4 to 6.2, the solution appears orange due to the presence of both the red and yellow forms.[3]

The Acidic Form (Red): A Quinoid Structure

In acidic conditions (pH < 4.4), the dimethylamino group becomes protonated. This protonation triggers a significant electronic rearrangement within the molecule, leading to the formation of a quinone-hydrazone structure.[3][4] This structural shift is the cornerstone of the color change. The positive charge on the nitrogen atom of the dimethylamino group draws electron density, and the azo bridge participates in a tautomeric shift. This results in an extended conjugated system, which is highly effective at absorbing light in the blue-green region of the visible spectrum, causing the solution to appear red.[4]

The Basic Form (Yellow): An Azo Structure

In basic or neutral conditions (pH > 6.2), the dimethylamino group is deprotonated and the carboxylic acid group exists as a carboxylate anion (-COO⁻). In this state, the molecule retains its fundamental azo structure.[5] The extent of electron delocalization is less pronounced compared to the protonated form. Consequently, it absorbs light at a shorter wavelength (in the violet-blue region), and the transmitted light appears yellow.[6]

The following diagram illustrates the equilibrium between the acidic and basic forms of Methyl Red.

Methyl_Red_Mechanism cluster_acid Acidic (Red Form, pH < 4.4) cluster_base Basic (Yellow Form, pH > 6.2) Acid Protonated Form (Quinone-hydrazone structure) Base Deprotonated Form (Azo structure) Acid->Base + OH⁻ Base->Acid + H⁺

Caption: Equilibrium between the red acidic form and the yellow basic form of Methyl Red.

Quantitative Insights: Spectrophotometric Analysis

The distinct absorption spectra of the acidic and basic forms of Methyl Red allow for the quantitative determination of its pKa and for its use in spectrophotometric measurements.

FormpH RangePerceived Colorλmax (approx.)
Acidic (Protonated)< 4.4Red520 nm[7]
Basic (Deprotonated)> 6.2Yellow423-428.5 nm[6][8]

The presence of an isosbestic point, a wavelength at which the molar absorptivity of the two forms is equal, is a characteristic feature of such two-component equilibrium systems. For Methyl Red, the isosbestic point is observed at approximately 440 nm.

Synthesis of Methyl Red: A Practical Protocol

The synthesis of Methyl Red is a classic example of a diazo coupling reaction.[9] The following protocol is adapted from established organic synthesis procedures.[10][11]

Experimental Protocol: Synthesis of Methyl Red

Step 1: Diazotization of Anthranilic Acid

  • Dissolve anthranilic acid in a solution of hydrochloric acid and water.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This reaction forms the diazonium salt of anthranilic acid.

Step 2: Diazo Coupling Reaction

  • In a separate flask, dissolve N,N-dimethylaniline in a suitable solvent.

  • Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring. The coupling reaction occurs at the para position of the N,N-dimethylaniline.

  • After the addition is complete, add a solution of sodium acetate to adjust the pH and facilitate the precipitation of the product.

Step 3: Isolation and Purification

  • Allow the mixture to stand to ensure complete precipitation.

  • Collect the crude Methyl Red precipitate by vacuum filtration.

  • Wash the precipitate with water, followed by a dilute acetic acid solution to remove any unreacted N,N-dimethylaniline.

  • The crude product can be further purified by recrystallization from a suitable solvent like toluene or ethanol.

Caption: Workflow for the synthesis of Methyl Red.

Application in Microbiology: The Methyl Red (MR) Test

Beyond its role in titrations, Methyl Red is a critical reagent in the Methyl Red (MR) test, a cornerstone of bacterial identification, particularly within the Enterobacteriaceae family.[12][13] The test differentiates bacteria based on their ability to perform mixed-acid fermentation of glucose.[12]

Bacteria that produce a large amount of stable acids (lactic, acetic, formic acid) from glucose will lower the pH of the growth medium to 4.4 or below.[12][14] Upon addition of Methyl Red, a positive result is indicated by a red color.[14] Organisms that produce less acid or neutral end products will not lower the pH sufficiently, resulting in a yellow color (a negative result).[14]

Experimental Protocol: The Methyl Red Test
  • Inoculation: Inoculate a tube of MR-VP broth with a pure culture of the test bacterium.[12]

  • Incubation: Incubate the tube at 35-37°C for a minimum of 48 hours.[12] Some protocols recommend longer incubation times to avoid false positives.[15][16]

  • Indicator Addition: Aseptically transfer a portion of the incubated broth to a clean test tube. Add 5-6 drops of Methyl Red indicator solution.[12]

  • Observation: Observe for an immediate color change. A distinct red color indicates a positive test, while a yellow color indicates a negative test. An orange color is considered inconclusive, and the remaining broth should be incubated for a longer period.[12]

MR_Test_Logic Start Inoculate MR-VP Broth Incubate Incubate at 35-37°C for ≥48h Start->Incubate Add_MR Add Methyl Red Indicator Incubate->Add_MR Observe Observe Color Add_MR->Observe Positive Red Color (pH ≤ 4.4) Positive Result Observe->Positive Sufficient stable acid production Negative Yellow Color (pH > 4.4) Negative Result Observe->Negative Insufficient acid production

Caption: Logical flow of the Methyl Red (MR) test.

Limitations and Considerations

While a robust indicator, Methyl Red has its limitations:

  • Limited pH Range: Its effectiveness is confined to the pH range of 4.4-6.2, making it unsuitable for titrations with endpoints outside this window.[1]

  • Temperature and Light Sensitivity: Prolonged exposure to high temperatures and light can cause degradation of the dye.

  • Insolubility in Water: The free acid form of Methyl Red is not readily soluble in water; it is typically prepared as a solution in ethanol.[17]

Conclusion

The mechanism of action of Methyl Red as a pH indicator is a fascinating example of how subtle changes in molecular structure, driven by protonation, can lead to dramatic and useful changes in physical properties. Its utility in both analytical chemistry and microbiology underscores the importance of understanding the fundamental principles of physical organic chemistry. This guide has provided a comprehensive overview of its mechanism, synthesis, and key applications, equipping researchers and scientists with the foundational knowledge to effectively utilize this versatile chemical tool.

References

Sources

An In-depth Technical Guide to the Synthesis of p-(p-Dimethylaminophenylazo)benzoic acid sodium salt (para-Methyl Red)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, in-depth exploration of the synthesis of p-(p-Dimethylaminophenylazo)benzoic acid sodium salt, an important azo dye analogous to methyl red. The synthesis is achieved through a classic two-stage electrophilic aromatic substitution reaction: the diazotization of p-aminobenzoic acid followed by an azo coupling reaction with N,N-dimethylaniline. This document details the underlying reaction mechanisms, provides a robust, step-by-step experimental protocol, outlines critical safety considerations for all reagents, and discusses methods for product characterization and process optimization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a deep, field-proven understanding of this fundamental organic synthesis.

Introduction and Significance

This compound is a synthetic organic compound belonging to the large class of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) connecting two aromatic rings.[1][2] This chromophoric azo group is responsible for the compound's intense color.[3][4] Azo dyes are among the most widely used colorants in various industries, including textiles, printing, and pharmaceuticals.[2][3][4][5] The title compound is structurally similar to the well-known pH indicator methyl red and finds applications as a derivatized benzoic acid in chemical research.[6]

The synthesis route is a cornerstone of industrial organic chemistry, demonstrating a reliable and scalable method for forming carbon-nitrogen bonds to create highly conjugated, colored molecules.[2] The process involves two key transformations:

  • Diazotization: The conversion of a primary aromatic amine (p-aminobenzoic acid) into a diazonium salt using nitrous acid.[7][8][9]

  • Azo Coupling: The reaction of the resulting diazonium salt (an electrophile) with an electron-rich aromatic compound (N,N-dimethylaniline) to form the final azo product.[9][10][11]

Understanding this synthesis provides foundational knowledge applicable to the production of a vast array of other azo compounds.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The arenediazonium ion, formed in the first step, is a weak electrophile that requires a highly activated aromatic ring for a successful coupling reaction.

Step 1: Diazotization of p-Aminobenzoic Acid

The process begins with the conversion of the primary amino group of p-aminobenzoic acid (PABA) into a diazonium salt. This reaction is conducted in a cold, acidic solution. Nitrous acid (HNO₂) is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[10]

The key mechanistic steps are:

  • Protonation of nitrous acid by HCl to form the nitrosonium ion (NO⁺), a potent electrophile.

  • Electrophilic attack of the nitrosonium ion on the nitrogen atom of the amino group of PABA.

  • A series of proton transfers and the elimination of a water molecule to yield the stable arenediazonium ion.

Causality: This reaction must be performed at low temperatures (0–5 °C). Arenediazonium salts are unstable and can decompose at higher temperatures, leading to the undesirable formation of phenols and nitrogen gas, which significantly reduces the yield of the desired product.[12]

Step 2: Electrophilic Aromatic Substitution (Azo Coupling)

The diazonium salt acts as an electrophile and reacts with an electron-rich coupling agent, in this case, N,N-dimethylaniline. The dimethylamino group (–N(CH₃)₂) is a powerful activating group, which strongly donates electron density to the aromatic ring, making it highly susceptible to electrophilic attack.[10]

Regioselectivity: The coupling reaction occurs almost exclusively at the para position (C4) of the N,N-dimethylaniline ring. This is due to two main factors:

  • Electronic Effects: The dimethylamino group activates the ortho and para positions through resonance.

  • Steric Hindrance: The diazonium ion is a bulky electrophile. The bulky dimethylamino group sterically hinders the approach to the ortho positions, making the para position the overwhelmingly favored site of attack.[13]

The reaction is typically initiated by raising the pH slightly. The addition of a base (like sodium hydroxide) facilitates the final deprotonation step of the substitution mechanism, driving the reaction to completion and forming the neutral azo dye.[12][14]

Visualization of Reaction Mechanism

Synthesis_Mechanism Overall Synthesis Pathway cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling PABA p-Aminobenzoic Acid Diazonium p-Carboxybenzenediazonium Chloride (Electrophile) PABA->Diazonium Reaction with in situ HNO₂ NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium HCl Hydrochloric Acid (HCl) 0-5 °C HCl->Diazonium Intermediate Sigma Complex (Intermediate) Diazonium->Intermediate Electrophilic Attack at para-position DMA N,N-Dimethylaniline (Nucleophile) DMA->Intermediate Product_Acid p-(p-Dimethylaminophenylazo)benzoic Acid (Red, Acidic form) Intermediate->Product_Acid Deprotonation Final_Product Final Product: Sodium Salt (Orange) Product_Acid->Final_Product Neutralization NaOH Sodium Hydroxide (NaOH) NaOH->Final_Product

Caption: Reaction mechanism for the synthesis of the target azo dye.

Materials and Safety Precautions

Scientific integrity demands a thorough understanding and mitigation of risks. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Reagent and Equipment List
ReagentFormulaMW ( g/mol )CAS No.
p-Aminobenzoic acidC₇H₇NO₂137.14150-13-0
Sodium NitriteNaNO₂69.007632-00-0
Hydrochloric Acid (conc.)HCl36.467647-01-0
N,N-DimethylanilineC₈H₁₁N121.18121-69-7
Glacial Acetic AcidCH₃COOH60.0564-19-7
Sodium HydroxideNaOH40.001310-73-2
Sodium ChlorideNaCl58.447647-14-5

Equipment: Beakers (various sizes), Erlenmeyer flask, graduated cylinders, magnetic stirrer and stir bar, ice bath, Buchner funnel and flask, vacuum source, filter paper, glass stirring rod.

Hazard Analysis and Mitigation
ReagentHazardsRecommended PPE & Handling Precautions
p-Aminobenzoic acid Skin, eye, and respiratory irritant. May cause allergic skin reaction.[15][16][17]Nitrile gloves, safety goggles, lab coat. Avoid breathing dust.[15][16]
Sodium Nitrite DANGER: Strong oxidizer.[18][19] Toxic if swallowed or inhaled.[20] Can cause methemoglobinemia (reduces blood's ability to carry oxygen).[18][20]Nitrile gloves, safety goggles, lab coat. Keep away from combustible materials.[18][21] Have emergency procedures for poisoning available.
Hydrochloric Acid DANGER: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shield, lab coat. Use only in a fume hood.
N,N-Dimethylaniline DANGER: Toxic if swallowed, in contact with skin, or if inhaled.[22][23][24] Suspected of causing cancer.[22][23][24] Combustible liquid.[25]Chemical-resistant gloves, chemical splash goggles, lab coat. Handle in a fume hood. Keep away from heat and ignition sources.[22][25][26]
Sodium Hydroxide DANGER: Corrosive. Causes severe skin burns and eye damage.Chemical-resistant gloves, chemical splash goggles, lab coat. Handle with care, as dissolution in water is highly exothermic.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Quantities can be adjusted as needed, maintaining the correct stoichiometry.

Part A: Preparation of the Diazonium Salt
  • In a 250 mL beaker, dissolve 2.74 g (0.02 mol) of p-aminobenzoic acid in approximately 50 mL of 2 M hydrochloric acid. Gentle warming may be required to fully dissolve the solid.

  • Cool the resulting solution to 0-5 °C in an ice-water bath with continuous magnetic stirring. It is crucial to maintain this temperature for the remainder of this step.

  • In a separate small beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-aminobenzoic acid solution over 5-10 minutes. Use a Pasteur pipette for the addition.

    • Causality: A slow addition rate is essential to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the diazonium salt to decompose.

  • After the addition is complete, a fine white precipitate of the diazonium salt may form. Keep this suspension stirring in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.

Part B: The Azo Coupling Reaction
  • In a 100 mL beaker, prepare the coupling solution by adding 2.42 g (0.02 mol) of N,N-dimethylaniline to 20 mL of 2 M hydrochloric acid. Stir until a clear solution is formed. Cool this solution in the ice bath.

  • Slowly, and with vigorous stirring, add the cold N,N-dimethylaniline solution to the cold diazonium salt suspension prepared in Part A.

  • A thick, reddish-purple precipitate should form immediately. Continue stirring the mixture in the ice bath for 10-15 minutes.

  • Slowly add a 4 M sodium hydroxide solution dropwise while continuing to stir.

    • Causality: The addition of NaOH is the critical step that initiates the coupling. It raises the pH, making the reaction conditions favorable for the electrophilic attack on the activated ring.

  • Continue adding the NaOH solution until the mixture becomes distinctly alkaline (test with pH paper, target pH 8-9) and the color changes from reddish-purple to a bright orange or orange-yellow. This indicates the formation of the sodium salt of the azo dye.

Part C: Isolation and Purification
  • Gently heat the orange mixture to about 60 °C on a hot plate for 5-10 minutes. This helps to complete the reaction and encourages the formation of larger crystals, which are easier to filter.

  • Allow the beaker to cool to room temperature, then place it back in an ice bath for at least 20 minutes to maximize the precipitation of the product.

  • Isolate the orange crystals by suction filtration using a Buchner funnel.

  • Wash the crystals on the filter paper with two small portions of ice-cold deionized water to remove any inorganic salts.

  • Follow with a wash using a small portion of cold ethanol to help remove unreacted N,N-dimethylaniline and facilitate drying.

  • Press the crystals as dry as possible on the funnel. Transfer the product to a watch glass and allow it to air-dry completely or dry in a desiccator.

  • For higher purity, the product can be recrystallized from a minimal amount of hot water or 95% ethanol.[27]

Characterization and Troubleshooting

Product Characterization
  • Appearance: The final product should be an orange crystalline powder.[27]

  • Solubility: The sodium salt is soluble in water.[28]

  • pH Indication: Dissolve a small amount of the product in water. Add a few drops of dilute HCl; the solution should turn red (acidic form). Then, add dilute NaOH; the color should revert to yellow/orange (alkaline form).[29] This confirms the pH-sensitive nature of the azo linkage in this structure.

  • Spectroscopy: UV-Vis spectroscopy can be used to record the absorption spectra of the acidic and basic forms of the dye, which will show different λ_max values corresponding to their respective colors.

Troubleshooting Guide
IssueProbable Cause(s)Solution(s)
Low Yield Diazotization temperature exceeded 5 °C, causing diazonium salt decomposition.Maintain strict temperature control with an efficient ice bath and slow reagent addition.
Insufficient cooling during product precipitation.Ensure the final mixture is thoroughly chilled in an ice bath for at least 20 minutes before filtration.
Dark, Tarry Product Impurities from side reactions, possibly due to impure reagents or incorrect pH during coupling.Ensure high-purity starting materials. Control the rate of NaOH addition carefully to avoid localized high pH. Recrystallize the crude product.
Temperature was too high during the final heating step.Do not exceed 60-70 °C when heating the final mixture.
Product Fails to Precipitate Too much solvent used, or the solution is not sufficiently cold.If possible, reduce the volume by gentle heating and then re-cool thoroughly. Adding a saturated NaCl solution ("salting out") can also help precipitate the product.

Conclusion

The synthesis of this compound via diazotization and azo coupling is a robust and illustrative example of electrophilic aromatic substitution. The procedure, while straightforward, requires careful control of reaction conditions—particularly temperature—and a stringent adherence to safety protocols due to the hazardous nature of the intermediates and reagents. By understanding the causality behind each step, from the low-temperature generation of the unstable diazonium salt to the pH-dependent coupling reaction, researchers can reliably produce this and other valuable azo compounds with high yield and purity.

References

  • Material Safety Data Sheet - n,n-dimethyl aniline 99%. (n.d.). Oxford Lab Fine Chem LLP.
  • N,N-Dimethylaniline - Safety Data Sheet. (2018, October). Thermo Fisher Scientific.
  • Sodium nitrite - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: N,N-dimethylaniline. (n.d.). Carl Roth.
  • Methyl Orange. (n.d.). BYJU'S. Retrieved from [Link]

  • Experiment 17: Preparation of Methyl Orange. (n.d.). University of Missouri–St. Louis.
  • P-Aminobenzoic Acid Diazotization. (n.d.). Scribd. Retrieved from [Link]

  • Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form. (2019, September 6). Brainly.com. Retrieved from [Link]

  • Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. (2023, February 27). Toppr. Retrieved from [Link]

  • ICSC 1120 - SODIUM NITRITE. (n.d.). International Labour Organization.
  • N,N-Dimethylaniline Safety Data Sheet. (2024, November 28). Ing. Petr Švec - PENTA s.r.o.
  • Eltaboni, F., & El-Gahmi, M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-333.
  • Sodium Nitrite Toxicity. (2025, July 14). WebMD. Retrieved from [Link]

  • Azo dye | Synthesis, Applications, Dyeing. (n.d.). Britannica. Retrieved from [Link]

  • How to prepare a methyl orange solution. (2019, June 7). Quora. Retrieved from [Link]

  • Synthesis of Methyl orange. (2017). The Royal Society of Chemistry.
  • Azo Dyes: History, Uses, and Synthesis. (2022, July 18). PSIBERG. Retrieved from [Link]

  • (Pure) (p-Amino Benzoic Acid) MSDS. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Tchakode, F. E., et al. (2020).
  • Sodium nitrate and sodium nitrite poisoning. (2025, July 8). Pharmaceutical Press. Retrieved from [Link]

  • Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. (n.d.). Quest Journals.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). SciRP.org. Retrieved from [Link]

  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization-Coupling Reaction. (n.d.). Research Journal of Pharmacy and Technology.
  • N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2026, January 8). American Chemical Society. Retrieved from [Link]

  • Diazotization-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Why does diazo coupling preferentially occur at the para position?. (2014, June 13). Chemistry Stack Exchange. Retrieved from [Link]

  • 4-Aminobenzoic Acid - Safety Data Sheet. (2017, May 23). Acros Organics. Retrieved from [Link]

  • Diazo Coupling Reaction I Azo dye test I Organic chemistry. (2022, May 6). YouTube. Retrieved from [Link]

  • Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent. (n.d.). Google Patents.

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An In-depth Technical Guide to the Spectral Properties of Methyl Red Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Methyl Red Sodium Salt Powder

Introduction

Methyl Red, scientifically known as 2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid, and its water-soluble sodium salt, are pivotal azo dyes in analytical chemistry and microbiology.[1][2][3] This guide provides a comprehensive exploration of the spectral properties of Methyl Red sodium salt, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior in various chemical environments. The unique spectral characteristics of Methyl Red are intrinsically linked to its molecular structure, which undergoes distinct changes in response to pH and solvent polarity. This document will delve into the theoretical underpinnings of these properties and provide practical, field-proven methodologies for their investigation and application.

Molecular Structure and the Mechanism of Color Change

Methyl Red is an azo compound, characterized by the -N=N- functional group that bridges two phenyl rings.[4] This azo group is the primary chromophore responsible for the dye's vibrant color. The molecule's color is highly sensitive to the pH of its environment due to a protonation-dependent equilibrium that alters its electronic structure.[2][5]

In acidic solutions (pH below 4.4), the molecule is protonated, leading to a quinonoid structure that appears red.[2][6][7] Conversely, in alkaline solutions (pH above 6.2), it exists in a deprotonated, benzenoid form, which is yellow.[2][6][7] The transition between these two states occurs in the pH range of 4.4 to 6.2, where the solution will appear orange.[2][6] The pKa of Methyl Red, the pH at which the concentrations of the acidic and basic forms are equal, is approximately 5.1.[1][2]

    ```dot
    graph "Methyl_Red_Equilibrium" {
        layout=neato;
        node [shape=box, style="filled", fontname="Arial", fontsize=12];
        edge [fontname="Arial", fontsize=10];

This pH-dependent structural change is the fundamental principle behind its use as a pH indicator in acid-base titrations and microbiological tests.[3][8][9]

UV-Visible Absorption Spectroscopy

The most direct method for characterizing the spectral properties of Methyl Red sodium salt is UV-Visible absorption spectroscopy. The absorption spectrum of Methyl Red is highly dependent on the pH of the solution, with distinct absorption maxima for its acidic and basic forms.

Absorption Maxima (λmax)
  • Acidic Form (HMR): In acidic solutions, Methyl Red exhibits a principal absorption peak around 520 nm .[5][7][10] This peak is responsible for the red color observed at low pH.

  • Basic Form (MR⁻): In basic or alkaline solutions, the absorption maximum shifts to approximately 430-440 nm .[7][8][10][11] This absorption in the blue-violet region of the spectrum results in the yellow appearance of the solution.

It's important to note that some sources may report slight variations in these values, which can be attributed to differences in solvent and experimental conditions.[7] For instance, one study reports absorption maxima of 218 nm, 290 nm, and 518 nm in an acidic mobile phase.[12]

FormpH RangeColorAbsorption Maximum (λmax)
Acidic (HMR)< 4.4Red~520 nm[5][7][10]
Transition4.4 - 6.2OrangeIntermediate
Basic (MR⁻)> 6.2Yellow~430-440 nm[8][11]
Solvatochromism: The Influence of Solvent Polarity

The spectral properties of Methyl Red are not only influenced by pH but also by the polarity of the solvent, a phenomenon known as solvatochromism.[1][13] The position, intensity, and shape of the absorption bands can change with the solvent environment.

A study on the solvatochromism of Methyl Red in various binary aqueous solutions (with methanol, ethanol, propanol, acetonitrile, and dioxane) revealed non-linear relationships between the empirical solvent polarity scale and the solvent composition.[14] This indicates preferential solvation of the dye molecule by one of the solvent components.[14] In aqueous methanol and ethanol solutions, hydrogen bond acidity was found to be the dominant factor in the spectral shift, while in aqueous acetonitrile and dioxane, solvent basicity had a greater influence.[14] This highlights the complexity of intermolecular interactions that govern the spectral behavior of Methyl Red in mixed-solvent systems.

Experimental Protocols

To ensure trustworthy and reproducible results, the following experimental protocols are provided. These methodologies are designed to be self-validating, with clear steps and explanations for experimental choices.

Preparation of Methyl Red Indicator Solution

A standardized and reliable indicator solution is the foundation of accurate spectral analysis.

Protocol 1: Standard Methyl Red Indicator Solution

  • Weighing: Accurately weigh 50 mg of Methyl Red sodium salt.[15][16]

  • Initial Dissolution: Dissolve the powder in a mixture of 1.86 mL of 0.1 M sodium hydroxide and 50 mL of 95% ethanol.[15] Gentle warming can aid in dissolution.[16]

  • Dilution: Once fully dissolved, add sufficient distilled water to produce a final volume of 100 mL.[15]

  • Sensitivity Test (Self-Validation):

    • To a mixture of 100 mL of carbon dioxide-free water and 0.05 mL of 0.02 M hydrochloric acid, add 0.1 mL of the prepared indicator solution. The resulting solution should be red.

    • Titrate this solution with 0.02 M sodium hydroxide. No more than 0.1 mL of the sodium hydroxide solution should be required to change the color to yellow.[15] This confirms the indicator's responsiveness within the expected pH range.

    ```dot
    digraph "Indicator_Preparation_Workflow" {
        graph [rankdir="LR", splines=ortho];
        node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
        edge [fontname="Arial", fontsize=9];
Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) is a critical parameter characterizing a pH indicator. A spectrophotometric method offers a precise way to determine this value.

Protocol 2: Spectrophotometric pKa Determination

  • Preparation of Solutions:

    • Prepare a stock solution of Methyl Red in a suitable solvent (e.g., ethanol).

    • Prepare a series of buffer solutions with known pH values spanning the transition range of Methyl Red (approximately pH 4 to 6).

    • Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).

  • Acquisition of Spectra:

    • Add a small, constant amount of the Methyl Red stock solution to the acidic solution to obtain the spectrum of the pure acidic form (HMR).

    • Similarly, add the same amount of stock solution to the basic solution to get the spectrum of the pure basic form (MR⁻).

    • Record the full UV-Vis absorption spectrum for each of these solutions to identify the λmax for both forms.

    • Prepare a series of solutions by adding the same constant amount of Methyl Red stock solution to each of the buffer solutions.

    • Measure the absorbance of each buffered solution at the two determined λmax values.

  • Data Analysis:

    • The pKa can be determined graphically by plotting pH versus the logarithm of the ratio of the concentrations of the basic to the acidic form.[17]

    • The concentrations of HMR and MR⁻ in the buffered solutions can be calculated using the Beer-Lambert law and the absorbances at the two wavelengths.

    • The Henderson-Hasselbalch equation can then be used to calculate the pKa for each buffered solution, and the average value is taken.[18]

    ```dot
    digraph "pKa_Determination_Workflow" {
        graph [rankdir="TB"];
        node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
        edge [fontname="Arial", fontsize=9];

Applications in Research and Development

The well-defined spectral properties of Methyl Red sodium salt make it a versatile tool in various scientific disciplines.

  • Analytical Chemistry: Beyond its use as a titration indicator, it can be employed in the spectrophotometric determination of the concentration of acids or bases.[9]

  • Microbiology: The Methyl Red test is a cornerstone in identifying enteric bacteria based on their glucose metabolism pathways.[2][3] Bacteria that produce stable acids from glucose fermentation lower the pH of the medium, resulting in a positive (red) test.[2][3]

  • Pharmaceutical Sciences: In drug formulation, maintaining a specific pH is often critical for the stability and efficacy of the active pharmaceutical ingredient. Methyl Red can be used as a visual or spectrophotometric indicator for pH monitoring during manufacturing and quality control processes.[9]

  • Materials Science: The photochromic nature of azobenzene compounds like Methyl Red makes them interesting for applications in organic photonic materials.[1]

Fluorescence Properties

While primarily known for its absorption properties, Methyl Red also exhibits fluorescence. It is detectably fluorescent in a 1:1 water:methanol (pH 7.0) solution, with an emission maximum at 375 nm (UVA) upon excitation with 310 nm light (UVB).[2] This property, though less commonly utilized, opens up possibilities for its use in fluorescence-based sensing applications.

Conclusion

The spectral properties of Methyl Red sodium salt are a direct consequence of its pH- and solvent-dependent molecular structure. A thorough understanding of its UV-Visible absorption characteristics, including the distinct λmax values for its acidic and basic forms and the influence of solvatochromism, is essential for its effective application. The detailed protocols provided in this guide offer a robust framework for the preparation and analysis of this important indicator dye. For researchers and professionals in drug development and other scientific fields, leveraging these spectral properties can lead to more precise and reliable experimental outcomes.

References

  • Solvatochromic and Quantum-Mechanical Characterization of Methyl Red. (n.d.). Taylor & Francis. Retrieved from [Link]

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  • Methyl red sodium salt. (n.d.). Ottokemi. Retrieved from [Link]

  • How can uv-vis molecular spectroscopy be used to investigate the function of methyl red indicator... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Determination of the Acidity Constants of Methyl Red and Phenol Red Indicators in Binary Methanol− and Ethanol−Water Mixtures. (n.d.). ACS Publications. Retrieved from [Link]

  • Spectrophotometric pKa of Methyl Red. (2016, May 3). Scribd. Retrieved from [Link]

  • The Preferential Solvation of Methyl Red in Various Binary Aqueous Solutions: Solvatochromism, Preferential Solvation Parameters, Microheterogeneity of Solvents and Polarity Scale. (2024, February 21). PubMed. Retrieved from [Link]

  • Solvatochromic and Quantum-Mechanical Characterization of Methyl Red. (n.d.). ResearchGate. Retrieved from [Link]

  • A Simple Spectrophotometric Determination of an Equilibrium Constant That Does Not Require Any Measurementsof pH, Mass, Volume, Concentration, or Molar Absorptivity: The pKaof Methyl Red. (n.d.). Florida Gulf Coast University. Retrieved from [Link]

  • Methyl Red Solution. (n.d.). British Pharmacopoeia. Retrieved from [Link]

  • Methyl red. (n.d.). Wikipedia. Retrieved from [Link]

  • uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators. (2025, December 15). Doc Brown's Chemistry. Retrieved from [Link]

  • What is Methyl Red? (2021, July 26). The Chemicals Blog. Retrieved from [Link]

  • Expt 4 Pka of Methyl Red Lab Manual. (n.d.). Scribd. Retrieved from [Link]

  • The acid dissociation constant of methyl red. A spectrophotometric measurement. (1958, October 1). Semantic Scholar. Retrieved from [Link]

  • Rationalization of pH-Dependent Absorption Spectrum of o-Methyl Red in Aqueous Solutions: TD-DFT Calculation and Experiment Study. (2026). Acta Physico-Chimica Sinica. Retrieved from [Link]

  • Preparation of Methyl Red. (n.d.). ACS Publications. Retrieved from [Link]

  • Acid - Base Indicators Methyl Red. (n.d.). Kaksis Aris. Retrieved from [Link]

  • Interaction between methyl red and cetyltrimethylammonium bromide under the influence of sodium polystyrene sulphonate in ethanol-water binary solvent systems: A spectrophotometric investigation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • UV-VIS STUDIES ON INTERACTION BETWEEN SODIUM DIOCTYLSULFOSUCCINATE (AOT) AND METHYL RED. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Absorption spectra of methyl red solution dosimeter as a function of... (n.d.). ResearchGate. Retrieved from [Link]

  • The effect of pH on the characteristics of the methyl red solution as a gamma-ray dosimeter. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Methyl red, sodium salt, ACS, 25 g. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Methyl red sodium salt, water soluble, Hi-Cert™/ACS. (n.d.). HiMedia Laboratories. Retrieved from [Link]

  • Methyl Red sodium salt. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Collect the data for the spectrophotometric determination of the Ka of methyl red. (2021, April 2). YouTube. Retrieved from [Link]

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An In-depth Technical Guide to the pKa Value of the Methyl Red Indicator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the pKa value of the Methyl Red indicator, designed for researchers, scientists, and drug development professionals. It delves into the fundamental principles governing its function, detailed experimental protocols for pKa determination, and an analysis of the factors influencing this critical parameter.

Introduction: The Significance of pKa in pH Indication

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[1] For a pH indicator like Methyl Red, the pKa value is paramount as it dictates the pH range over which the indicator changes color.[2] This transition is not merely a change in hue but a direct consequence of a shift in the chemical equilibrium of the indicator molecule in response to varying hydrogen ion concentrations.[3] A thorough understanding of an indicator's pKa is crucial for its appropriate selection in various applications, from classical acid-base titrations to complex biological assays.[4]

Methyl Red (2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid) is a synthetic azo dye that functions as a pH indicator.[4][5] It is a weak acid that exhibits a distinct color change from red in acidic solutions (pH below 4.4) to yellow in basic solutions (pH above 6.2), with an orange transition in between.[4][5][6][7] This visual transition is centered around its pKa value, which is approximately 5.1.[6][7]

The Chemical Basis of Methyl Red's Indicating Action

The color change of Methyl Red is a result of a structural transformation that occurs upon protonation and deprotonation.[8] In acidic solutions, the molecule exists predominantly in its protonated, zwitterionic form (HMR), which is red.[3] As the pH increases, it loses a proton to form its conjugate base (MR⁻), the yellow anionic species.[3] The equilibrium between these two colored forms is the foundation of its function as a pH indicator.

Caption: Acid-base equilibrium of the Methyl Red indicator.

The pKa is the pH at which the concentrations of the acidic (HMR) and basic (MR⁻) forms are equal.[2] This relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log([MR⁻]/[HMR])

When [MR⁻] = [HMR], the log term becomes zero, and thus, pH = pKa.

Experimental Determination of the pKa of Methyl Red

The pKa of Methyl Red can be determined experimentally using several methods, with spectrophotometry and potentiometric titration being the most common.

Spectrophotometric Determination

This method leverages the fact that the acidic and basic forms of Methyl Red have distinct absorption spectra.[9] By measuring the absorbance of a Methyl Red solution at various known pH values, the ratio of the two forms can be calculated, and subsequently, the pKa can be determined using the Henderson-Hasselbalch equation.

  • Preparation of Solutions:

    • Methyl Red Stock Solution: Prepare a concentrated stock solution of Methyl Red in ethanol.[10][11] A common preparation involves dissolving 50 mg of Methyl Red in a mixture of 1.86 ml of 0.1 M NaOH and 50 ml of 95% ethanol, followed by dilution with water to 100 ml.[12][13][14]

    • Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of Methyl Red (e.g., pH 3 to 7). Acetate buffers are commonly used for this range.

    • Acidic and Basic Indicator Solutions: Prepare two solutions of Methyl Red, one at a very low pH (e.g., by adding a few drops of HCl) to obtain the pure acidic form (HMR) and one at a high pH (e.g., by adding a few drops of NaOH) to obtain the pure basic form (MR⁻).

  • Spectrophotometric Measurements:

    • Determine the wavelength of maximum absorbance (λmax) for both the acidic (HMR) and basic (MR⁻) forms by scanning their absorbance across the visible spectrum (typically 350-750 nm).

    • Prepare a series of solutions by adding a small, constant amount of the Methyl Red stock solution to each of the buffer solutions.

    • Measure the absorbance of each buffered indicator solution at the λmax of both the acidic and basic forms.

  • Data Analysis:

    • The pKa can be determined graphically by plotting the absorbance ratio against pH, or by using the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws:

      pKa = pH - log[(A - A_HMR) / (A_MR - A)]

      Where:

      • A is the absorbance of the indicator in a given buffer solution.

      • A_HMR is the absorbance of the pure acidic form.

      • A_MR is the absorbance of the pure basic form.

    • The isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, should also be identified from the overlaid spectra. The presence of a sharp isosbestic point is a good indicator of a clean equilibrium between two species.

Caption: Workflow for spectrophotometric pKa determination.

Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the indicator while monitoring the pH with a calibrated pH meter.[15][16]

  • Preparation:

    • Prepare a dilute solution of Methyl Red.

    • Calibrate a pH meter using standard buffer solutions.[15]

  • Titration:

    • Titrate the Methyl Red solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).[15]

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point, which is the point where half of the volume of titrant required to reach the equivalence point has been added.[17][18]

Reported pKa Values of Methyl Red

The pKa of Methyl Red can vary slightly depending on the experimental conditions such as temperature, ionic strength, and the solvent composition.[1][19]

Reported pKa ValueExperimental ConditionsReference
5.1Not specified[6][7]
5.0Not specified[13]
4.95Not specified[20]
6.2262Spectrophotometric determination in buffer solutions
4.86 ± 0.03Spectrophotometric determination[9]
5.05 ± 0.05In aqueous solutions, T = 298.15 to 303.15 K[19]
3.78 to 5.50In methanol-water and ethanol-water mixtures[19]

Factors Influencing the pKa of Methyl Red

Several factors can influence the measured pKa value of Methyl Red:

  • Temperature: The dissociation of an acid is an equilibrium process, and as such, is dependent on temperature.[1]

  • Ionic Strength: The presence of other ions in the solution can affect the activity of the hydrogen ions and the indicator species, thereby influencing the equilibrium and the measured pKa.

  • Solvent Composition: The polarity and hydrogen bonding capability of the solvent can significantly alter the stability of the acidic and basic forms of the indicator, leading to a shift in the pKa value.[19] For example, the pKa of Methyl Red has been shown to vary in binary aqueous mixtures of methanol and ethanol.[19]

  • Substituents on the Molecule: The presence of electron-withdrawing or electron-donating groups on the aromatic rings of the Methyl Red molecule can influence the acidity of the carboxylic acid group and the basicity of the azo and dimethylamino groups, thus affecting the overall pKa.[21]

Conclusion

The pKa value of Methyl Red is a fundamental property that underpins its utility as a pH indicator. A precise understanding and accurate determination of this value are essential for its effective application in scientific research and development. The spectrophotometric method offers a robust and reliable means of determining the pKa, providing valuable insights into the acid-base chemistry of this widely used indicator. By carefully controlling experimental parameters, researchers can ensure the accurate and reproducible use of Methyl Red in a variety of analytical procedures.

References

  • Wikipedia. Methyl red. [Link]

  • Homework.Study.com. How do you prepare methyl red indicator for titration?. [Link]

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  • Pharmaguideline. Preparation of Indicator Solutions. [Link]

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  • Chrominfo. Preparation of methyl red indicator solution. [Link]

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  • Scribd. Spectrophotometric pKa of Methyl Red. [Link]

  • The Journal of Physical Chemistry. ACID—BASE EQUILIBRIA OF METHYL RED. [Link]

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  • Studylib. Methyl Red pKa Determination by UV-Vis Spectroscopy. [Link]

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  • ACS Publications. Determination of the Acidity Constants of Methyl Red and Phenol Red Indicators in Binary Methanol− and Ethanol−Water Mixtures. [Link]

  • eGyanKosh. EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. [Link]

  • Kaksis Aris. Acid - Base Indicators Phenolphthalein, Methyl Orange, Methyl Red. [Link]

  • NIH. Development of Methods for the Determination of pKa Values. [Link]

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  • Homework.Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

  • Quora. What is the structural basis of the colour change in the methyl red?. [Link]

  • Wikipedia. Acid dissociation constant. [Link]

  • Oreate AI Blog. How to Find Pka from Titration Curve. [Link]

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Navigating the Isomers: A Technical Guide to the Nomenclature of p-(p-Dimethylaminophenylazo)benzoic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical reagents, precise identification is paramount. The nomenclature of azo dyes, in particular, can be a source of significant confusion, often leading to the incorrect use of reagents with similar names but distinct chemical properties. This guide provides a definitive clarification on the alternate names for p-(p-Dimethylaminophenylazo)benzoic acid sodium salt (CAS No. 845-46-5), addresses its common but inaccurate conflation with its structural isomer, Methyl Red, and distinguishes it from other similarly named compounds.

The Core Directive: Isomerism is Key

The primary source of confusion surrounding this compound lies in its relationship to the well-known pH indicator, Methyl Red. These two compounds are structural isomers, meaning they share the same molecular formula (C₁₅H₁₄N₃NaO₂) but differ in the arrangement of their atoms. This structural difference, though subtle, is critical and gives rise to distinct chemical identifiers and potentially different application profiles.

  • Target Compound: this compound is the para-isomer (or 4-isomer). The benzoate's carboxyl group is at the para position on the phenyl ring. Its unique CAS Registry Number is 845-46-5 .[1][2][3][]

  • Commonly Confused Isomer: Methyl Red sodium salt is the ortho-isomer (or 2-isomer). The benzoate's carboxyl group is at the ortho position. Its CAS Registry Number is 845-10-3 .[5][6][7]

This guide will first detail the nomenclature for the target para-isomer before elaborating on the names associated with the more common ortho-isomer to provide a comprehensive and unambiguous reference.

Nomenclature of this compound (para-Isomer)

This compound is a derivatized benzoic acid.[1] While not as ubiquitous as its ortho-isomer, it possesses a specific set of identifiers crucial for accurate procurement and documentation in research and development.

Systematic and Semi-Systematic Names:

The most precise names are derived from systematic chemical nomenclature rules:

  • IUPAC Name: sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate[]

  • sodium 4-(4-dimethylaminophenyl)diazenylbenzoate[1]

  • Benzoic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1)[3][8]

Common and Trivial Names:

Several synonyms are used in supplier catalogs and databases, often referencing its relationship to Methyl Red:

  • p-Methyl red[3]

  • METHYL RED, PARA[3][]

  • 4-(4-Dimethylaminophenylazo)benzoic acid sodium salt[]

The use of "p-Methyl red" is a scientifically accepted trivial name that correctly identifies it as the para-isomer.

The Isomer in the Spotlight: Methyl Red Sodium Salt (ortho-Isomer)

The widespread use of Methyl Red as a pH indicator means its nomenclature is more varied and frequently encountered.[5][9][10] Understanding its synonyms is essential to avoid inadvertent substitution.

Systematic and Semi-Systematic Names:

The IUPAC and systematic names clearly indicate the ortho-position of the carboxyl group:

  • Preferred IUPAC Name (for the parent acid): 2-{[4-(Dimethylamino)phenyl]diazenyl} benzoic acid[11]

  • sodium 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate

  • 2-[4-(Dimethylamino)phenylazo]benzoic Acid Sodium Salt[12]

  • 4-Dimethylaminoazobenzene-2'-carboxylic acid sodium salt

Common and Trivial Names:
  • Methyl Red sodium salt[5][6]

  • Acid Red 2[11][12]

  • C.I. 13020[13]

Its primary application is as a pH indicator, turning red in solutions with a pH below 4.4 and yellow above pH 6.2.[9][10][11] It is also used in microbiology for the Methyl Red test to identify bacteria that produce stable acids through mixed acid fermentation.[7][9][11]

Data Summary: A Comparative Overview

To prevent experimental errors, researchers must be able to distinguish between these two isomers. The following table provides a clear, side-by-side comparison of their key identifiers.

IdentifierThis compound (para-Isomer)Methyl Red sodium salt (ortho-Isomer)
CAS Registry No. 845-46-5[1]845-10-3[5][6]
Molecular Formula C₁₅H₁₄N₃NaO₂[1][]C₁₅H₁₄N₃NaO₂[6]
Molecular Weight 291.28 g/mol [1]291.28 g/mol [6]
IUPAC Name sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate[]sodium 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate
Common Synonyms p-Methyl red, METHYL RED, PARA[3][]Acid Red 2, C.I. 13020[11]
PubChem CID 23674498[14]131860545[15]

Visualizing the Distinction: Structural Isomers

The following diagram illustrates the critical difference in the position of the sodium benzoate group between the target compound and Methyl Red.

G cluster_para This compound (para-Isomer, CAS: 845-46-5) cluster_ortho Methyl Red sodium salt (ortho-Isomer, CAS: 845-10-3) p_isomer p_isomer o_isomer o_isomer

Caption: Structural comparison of the para- and ortho-isomers.

A Note on Dabsyl Chloride: A Distinct Reagent

Researchers may also encounter the term "Dabsyl," which refers to a related but functionally different compound.

  • Dabsyl chloride (4-Dimethylaminoazobenzene-4'-sulfonyl chloride, CAS: 56512-49-3) is a derivatizing agent used for the analysis of amino acids by high-performance liquid chromatography (HPLC).[16][17][18][19]

It is a sulfonyl chloride , not a sodium carboxylate. While it shares the dimethylaminophenylazo core structure, it is not a synonym for either of the benzoic acid isomers discussed and should not be used interchangeably.

G A Core Structure (Dimethylaminophenylazo) B This compound (para-Isomer) -COONa at para position A->B Carboxylic Acid Salt C Methyl Red sodium salt (ortho-Isomer) -COONa at ortho position A->C Carboxylic Acid Salt D Dabsyl Chloride (Derivatizing Agent) -SO2Cl at para position A->D Sulfonyl Chloride

Caption: Relationship between the core structure and its derivatives.

Conclusion

For the drug development professional, researcher, or scientist, the distinction between this compound (CAS 845-46-5) and its ortho-isomer, Methyl Red sodium salt (CAS 845-10-3), is not trivial. It is a fundamental point of chemical identity that impacts procurement, experimental design, and the interpretation of results. The common names "p-Methyl red" and "Methyl Red" are the most direct way to differentiate these isomers in daily practice. By consistently referencing the CAS Registry Number and being aware of the systematic nomenclature, the scientific community can ensure clarity and prevent the propagation of errors stemming from this isomeric confusion.

References

  • Methyl-Red-Sodium-Salt-Reagent-ACS | CAS 845-10-3 | ME166 | Spectrum Chemical.

  • p-(p-Dimethylaminophenylazo)benzoic acid 845-46-5 - Sigma-Aldrich.

  • Methyl Red Sodium Salt 845-10-3 - TCI Chemicals.

  • This compound | CAS 845-46-5 | SCBT.

  • This compound(CAS# 845-46-5 ).

  • Methyl Red sodium salt | CAS 845-10-3 | SCBT.

  • This compound 845-46-5 wiki.

  • CAS RN | 845-10-3 - Thermo Fisher Scientific.

  • CAS 845-46-5 this compound.

  • Methyl Red Crystalline 845-10-3 - Sigma-Aldrich.

  • Methyl red sodium salt | C15H15N3NaO2 | CID 131860545 - PubChem.

  • 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate - ChemBK.

  • Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt | SIELC Technologies.

  • A Comparative Guide to Derivatization Reagents for Amino Acid Analysis: Dabsyl Chloride vs. 2-Nitroanthraquinone.

  • Benzoic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1) - EPA.

  • A Comparative Guide to Inter-laboratory Performance of Dabsyl Chloride Amino Acid Analysis.

  • Benzoic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-, sodium salt (1:1) | C15H14N3NaO2 | CID 23674498 - PubChem.

  • Methyl red - Wikipedia.

  • sodium 4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate - ChemBK.

  • Sodium 4-{(Z)-[4-(Dimethylamino)Phenyl]Diazenyl}Benzenesulfonate - Ccount Chem.

  • Dabsyl chloride (DABS-Cl) | Amino Acid Measurement | MedChemExpress.

  • Para Methyl Red | CAS 6268-49-1 | SCBT.

  • Dabsyl chloride | C14H14ClN3O2S | CID 91660 - PubChem.

  • DABSYL chloride [4-Dimethylaminoazobenzene-4-sulfonyl chloride] CAS 56512-49-3.

  • sodium 4-(4-dimethylaminophenyl)diazenylbenzoate - 845-46-5 - Chemazone.

  • Benzenesulfonicacid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1) - Echemi.

  • What is Methyl Red? | The Chemicals Blog.

  • Methyl Red in Acid-Base Titrations: A Detailed Guide - GSP Chem.

  • P-dimethylaminobenzenediazo sodium sulfonate | Sigma-Aldrich.

  • Methyl Red - PubChem.

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Safety and handling of Methyl Red sodium salt powder

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl Red Sodium Salt Powder

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl Red sodium salt powder. Designed for researchers, laboratory personnel, and professionals in drug development, this document moves beyond standard safety data sheets to offer in-depth, field-proven insights. Our focus is on the causality behind safety measures, ensuring that every protocol is a self-validating system for maintaining a safe and efficient laboratory environment.

Core Characteristics and Physicochemical Properties

Methyl Red sodium salt (Sodium 2-(p-(dimethylamino)phenylazo)benzoate), CAS No. 845-10-3, is a synthetic azo dye widely utilized as a pH indicator in analytical chemistry and microbiology.[1][2] Its utility stems from a distinct color change within a specific pH range, making it invaluable for acid-base titrations and the microbiological Methyl Red (MR) test.[1][3][4]

The powder typically appears as a dark red or violet crystalline solid.[5] While it is generally stable under recommended storage conditions, understanding its properties is the first step in ensuring safe handling.[5][6]

Table 1: Physicochemical Data of Methyl Red Sodium Salt

PropertyValueSource(s)
CAS Number 845-10-3[5][6][7]
Molecular Formula C₁₅H₁₄N₃NaO₂[8]
Molecular Weight 291.29 g/mol [5]
Appearance Dark red powder or violet crystals[5]
Odor Weak or odorless[5]
pH Indicator Range pH 4.2/4.3 (Pink/Red) to pH 6.2 (Yellow)[1][5][9]
Melting Point 178 - 182 °C (for Methyl Red free acid)[5]
Water Solubility ~800 g/L at 25 °C[6][7]
Incompatibilities Strong oxidizing agents[5][6][7][10][11]
Storage Temperature Room temperature; +5°C to +30°C[2][8]

Hazard Identification and Comprehensive Risk Assessment

While Methyl Red sodium salt is not classified as a hazardous substance under the Globally Harmonised System (GHS), a nuanced understanding of its potential risks is critical for safe laboratory practice.[5][7] The primary risks are not from acute toxicity but from the physical properties of the powder and its chemical class.

  • Inhalation: Inhaling fine dust particles may cause irritation to the respiratory tract, with potential symptoms including coughing and sore throat.[5]

  • Dermal/Eye Contact: Direct contact with the powder can cause skin and eye irritation.[12] Thorough rinsing is required upon contact.[5][12]

  • Combustible Dust Hazard: A significant, often overlooked risk is the potential for a dust explosion. While the solid product is not flammable, fine dust dispersed in the air in sufficient concentration can form a combustible mixture if an ignition source is present.[5][7] This is why minimizing dust generation is a primary safety directive.

  • Chemical Class Considerations: As an azo dye, it is prudent to handle Methyl Red sodium salt with care. Some azo dyes containing aryl amine components are suspected of carcinogenic potential, and it is a best practice to treat the substance as if it possessed the properties of its base amine components.[5]

  • Hazardous Decomposition: In the event of a fire, the compound can decompose and liberate toxic fumes, including oxides of carbon, nitrogen, and sodium.[5][7][10]

Logical Hazard Relationship Diagram

This diagram illustrates the cascading nature of risks associated with handling the powder. The central hazard, dust generation, leads to multiple potential exposure routes and physical hazards.

Hazard_Relationship cluster_source Primary Material Form cluster_action Handling Action cluster_hazard Primary Hazard cluster_risks Resulting Risks Powder Powder Weighing_Transfer Weighing / Transfer Powder->Weighing_Transfer Dust_Generation Dust Generation Weighing_Transfer->Dust_Generation can lead to Inhalation Inhalation Exposure Dust_Generation->Inhalation Contact Skin/Eye Contact Dust_Generation->Contact Combustion Combustible Dust Cloud Dust_Generation->Combustion

Caption: Core hazard pathways originating from the handling of fine powder.

Standard Operating Procedure: Safe Handling and Exposure Control

Adherence to a strict handling protocol is the most effective method for mitigating the risks identified above. Engineering controls should be the primary line of defense, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: All handling of Methyl Red sodium salt powder that could generate dust must be performed in a well-ventilated area.[5] For weighing and transferring the powder, the use of a chemical fume hood or an enclosure with appropriate exhaust ventilation is strongly recommended to minimize airborne particles.[5]

  • Safety Stations: Ensure that an eyewash fountain and a safety shower are readily accessible in the work area.[5][12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the required equipment, grounded in established safety standards.

Table 2: Required Personal Protective Equipment

Body AreaProtectionStandard / SpecificationRationale
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield may be appropriate for larger quantities.Must comply with standards like AS 1337.[5]Protects against airborne particles and accidental splashes.
Hands Chemically resistant gloves (e.g., nitrile rubber).Tested according to standards like EN 374.[7]Prevents direct skin contact and irritation.
Body Laboratory coat or clean, impervious clothing. An apron may be used for additional protection.Should comply with standards like AS 3765.[5]Protects skin and personal clothing from contamination.
Respiratory Not required under normal conditions with adequate engineering controls. If dust is generated and ventilation is insufficient, an approved particulate respirator (e.g., N95) should be used.Refer to relevant respiratory protection regulations.[5]Prevents inhalation of fine dust particles.
Step-by-Step Protocol for Weighing and Handling Powder

This protocol establishes a self-validating workflow to minimize exposure and contamination.

  • Preparation:

    • Confirm the fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as outlined in Table 2.

    • Place a weigh boat or appropriate container on an analytical balance inside the fume hood. Tare the balance.

  • Extraction and Weighing:

    • Retrieve the stock container of Methyl Red sodium salt. Open it slowly inside the fume hood to avoid creating airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid dropping the powder from a height.

    • Perform all transfers slowly and deliberately to prevent aerosolization.

  • Post-Weighing:

    • Securely close the stock container immediately after use.

    • Wipe the spatula clean with a dry wipe, followed by a wipe lightly dampened with water. Dispose of wipes in the appropriate chemical waste container.

    • Carefully remove the weighed sample from the balance.

  • Cleanup:

    • Decontaminate the balance and surrounding work surface by carefully wiping with a damp cloth or towel to collect any residual dust. Do not use dry sweeping methods.

    • Dispose of all contaminated materials (gloves, wipes) in a designated, sealed waste container.

  • Personal Hygiene:

    • After completing the task and removing PPE, wash hands thoroughly with soap and water.[12]

Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and extreme temperatures.[5]

  • Container: Keep the container tightly closed and properly labeled.[5][13]

  • Incompatibilities: The primary incompatibility is with strong oxidizing agents .[5][6][7][10][11] Contact with these substances can lead to violent reactions. Store Methyl Red sodium salt away from chemicals such as nitrates, peroxides, and chlorates.

The material is stable under normal, recommended storage conditions and hazardous polymerization will not occur.[5][12]

Emergency Procedures: A Self-Validating Response System

In the event of an accidental release or exposure, a rapid and correct response is critical.

  • Spill Response:

    • Ensure adequate ventilation and restrict access to the area.

    • Wear all necessary PPE, including respiratory protection if the spill is large or dust is airborne.

    • Carefully sweep or vacuum the spilled powder. Avoid any action that creates dust clouds. [5]

    • Collect the material in a suitable, sealed container for disposal.[5][10]

    • Clean the spill area thoroughly with a wet cloth to remove any residual contamination.[10]

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5][12]

    • Skin Contact: Remove contaminated clothing. Rinse the affected skin with plenty of water. If irritation develops, seek medical attention.[5][12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[5][12]

    • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek medical advice.[5][12]

Emergency Response Decision Flow

This diagram provides a clear, logical path for responding to common laboratory emergencies involving Methyl Red sodium salt.

Emergency_Response Start Emergency Event Spill Is it a spill? Start->Spill Exposure Is it a personal exposure? Start->Exposure Spill_Action 1. Restrict Area & Don PPE 2. Sweep/Vacuum without raising dust 3. Collect in sealed container 4. Wet-clean the area Spill->Spill_Action Yes Exposure_Type What type of exposure? Exposure->Exposure_Type Yes Skin_Eye Skin / Eye Contact Exposure_Type->Skin_Eye Contact Inhalation_Ingestion Inhalation / Ingestion Exposure_Type->Inhalation_Ingestion Internal Medical Seek Medical Attention if symptoms persist Skin_Eye->Medical Inhalation_Ingestion->Medical Preparation_Workflow Start Start: Prepare 0.1% Solution Weigh 1. Safely weigh 0.10 g of Methyl Red Sodium Salt Start->Weigh Transfer 2. Transfer powder to 100 mL Volumetric Flask Weigh->Transfer Dissolve 3. Add solvent (e.g., Ethanol/Water) and dissolve completely Transfer->Dissolve Dilute 4. Dilute to 100 mL mark with Deionized Water Dissolve->Dilute Mix 5. Cap and invert to mix Dilute->Mix Store 6. Transfer to labeled bottle and store appropriately Mix->Store End Finish: Solution Ready Store->End

Caption: A streamlined workflow for preparing the indicator solution.

Conclusion

The safe and effective use of Methyl Red sodium salt powder in a research or development setting is predicated on a thorough understanding of its potential hazards and the consistent application of robust handling protocols. By prioritizing engineering controls to minimize dust generation, utilizing appropriate personal protective equipment, and adhering to established procedures for handling, storage, and emergencies, laboratory professionals can confidently manage the risks associated with this valuable chemical indicator. This guide serves as a foundation for building a culture of safety that is both compliant and scientifically sound.

References

  • ChemSupply Australia. (n.d.). Safety Data Sheet METHYL RED Sodium Salt. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, August 1). SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended. Methyl red sodium salt indicator. Retrieved from [Link]

  • Carl ROTH. (2024, September 18). Safety data sheet acc. to Safe Work Australia - Code of Practice. Methyl red sodium salt (C.I. 13020) p.a., water soluble. Retrieved from [Link]

  • Di-Corp. (2018). SAFETY DATA SHEET METHYL RED 0.1% SOLUTION. Retrieved from [Link]

  • Carl ROTH. (2024, September 18). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Methyl red sodium salt (C.I. 13020) p.a., water soluble. Retrieved from [Link]

  • ChemPure Chemicals. (2021, November 5). Safety Data Sheet: Methyl Red, Sodium Salt. Retrieved from [Link]

  • Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Retrieved from [Link]

  • Microxpress. (2024, May 20). Methyl Red Indicator Intended Use. Retrieved from [Link]

  • Hardy Diagnostics. (2014, October). METHYL RED REAGENT. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do you prepare methyl red indicator for titration?. Retrieved from [Link]

  • Susilawati, et al. (2021). The effect of pH on the characteristics of the methyl red solution as a gamma-ray dosimeter. AIP Conference Proceedings. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl Red. Retrieved from [Link]

  • GlobalSpec. (n.d.). 16.3: PREPARATION OF SOLUTIONS. Retrieved from [Link]

  • Chrominfo. (2022, February 9). Preparation of methyl red indicator solution. Retrieved from [Link]

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Methodological & Application

Guide to the Preparation and Application of Methyl Red Indicator Solution for Titrimetric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed protocols for the preparation, validation, and application of Methyl Red indicator solution for acid-base titrations. As a staple reagent in analytical chemistry, the reliability of titrimetric results is contingent upon the proper formulation and quality control of the indicator. This document delineates the chemical principles of Methyl Red as a pH indicator, offers two distinct, field-proven preparation protocols, and outlines essential safety, handling, and quality control procedures. The information herein is curated for researchers, scientists, and drug development professionals who require precision and accuracy in their analytical workflows.

Introduction: The Role of Methyl Red in Analytical Chemistry

Methyl Red (2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid) is a synthetic azo dye indispensable to analytical chemistry as a pH indicator.[1][2] Its primary utility is in acid-base titrations, where it provides a distinct visual endpoint corresponding to a specific pH range.[1][3] The accuracy of determining the concentration of an unknown acidic or basic substance is critically dependent on the sharp and correct color change of the indicator at the equivalence point.[3]

Methyl Red is particularly well-suited for titrations involving a strong acid and a weak base, as its operational pH range aligns with the acidic equivalence point characteristic of such reactions.[1][3] Beyond standard titrations, it is also employed in microbiology for the Methyl Red (MR) test to identify bacteria producing stable acids via mixed acid fermentation and in environmental testing to assess the acidity of water and soil.[1][4]

Mechanism of Action: A Protonic Equilibrium

Methyl Red's function as a pH indicator is governed by a proton-dependent structural change.[5] The molecule can exist in two different forms, a red protonated form in acidic conditions and a yellow deprotonated form in basic conditions. The key functional group is the azo bridge (-N=N-) in conjunction with the carboxylic acid group.

At a pH below 4.4, the molecule is protonated, resulting in a quinone-hydrazone structure that appears red to the human eye.[5][6][7] As the pH increases above 6.2, deprotonation occurs, and the molecule reverts to a yellow-colored azo structure.[5][6][7] The transition between these two states occurs in the orange range. This equilibrium is centered around its pKa value of approximately 5.1.[5][6]

Caption: Chemical equilibrium of Methyl Red indicator.

Quantitative and Physical Properties

A summary of key data for Methyl Red is essential for its proper use and documentation in a laboratory setting.

PropertyValueSource(s)
Chemical Formula C₁₅H₁₅N₃O₂[1]
CAS Number 493-52-7[3]
pH Range 4.4 (Red) – 6.2 (Yellow)[1][5][6][7]
pKa ~5.1[5][6]
Appearance Dark red crystalline powder[2][5]
Solubility Soluble in ethanol, ether, acetic acid, and water[8]
Melting Point 181-182 °C[8]

Safety, Handling, and Storage

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for Methyl Red powder and its solutions.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[13] Keep away from heat, sparks, and open flames, as ethanolic solutions are flammable.[9][13]

  • Storage of Powder: Store solid Methyl Red in a cool, dry, well-ventilated place in a tightly sealed container.[8]

  • Storage of Solution: Store the prepared indicator solution in a tightly closed container, protected from light.[14] Ethanolic solutions should be stored in a flammable liquids cabinet.[11]

Protocols for Indicator Solution Preparation

Two primary methods are presented below. The choice depends on the desired solvent system and application. The ethanolic solution is most common, while the aqueous preparation is useful for minimizing organic solvents.

Protocol 1: Preparation of 0.1% w/v Methyl Red in Ethanol/Water

This protocol is widely used and is suitable for most standard titrations.

Materials:

  • Methyl Red powder (C.I. Acid Red 2)

  • 95% Ethanol

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Weighing paper

  • Spatula

  • Funnel

Step-by-Step Methodology:

  • Weighing: Accurately weigh 0.1 g of Methyl Red powder using an analytical balance and transfer it to a clean, dry 100 mL volumetric flask using a funnel.

  • Initial Dissolution: Add approximately 60 mL of 95% ethanol to the volumetric flask.[15]

  • Mixing: Swirl the flask gently to dissolve the powder completely. A brief period of sonication in an ultrasonic bath can expedite dissolution if needed.

  • Dilution: Once the solid is fully dissolved, dilute the solution to the 100 mL mark with distilled water.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled storage bottle and store as per the guidelines in Section 4.

Protocol 2: Preparation of 0.05% Methyl Red Aqueous Solution (with NaOH)

This method utilizes a small amount of sodium hydroxide to create the sodium salt of Methyl Red, which has enhanced solubility in water.[2][16]

Materials:

  • Methyl Red powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 95% Ethanol

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Pipettes and analytical balance

  • Heating plate (optional, for gentle warming)

Step-by-Step Methodology:

  • Weighing: Accurately weigh 50 mg (0.05 g) of Methyl Red powder and place it into a 100 mL volumetric flask.[2][16]

  • Initial Wetting: Add 50 mL of 95% ethanol to the flask.[16]

  • Salt Formation: Using a calibrated pipette, add 1.86 mL of 0.1 M NaOH solution to the flask.[2][16] The addition of a base facilitates the dissolution of the acidic Methyl Red powder.

  • Dissolution: Swirl the mixture. Gentle warming on a hot plate can be applied to ensure the solution is fully effected.[2][16] Do not boil.

  • Final Dilution: After the solution cools to room temperature, add sufficient distilled water to bring the final volume to the 100 mL mark.[16]

  • Homogenization and Storage: Stopper, mix by inversion, and transfer to a labeled storage bottle for proper storage.

Quality Control and Validation

A prepared indicator solution must be validated to ensure its performance. This self-validating step confirms the indicator's sensitivity and correct pH transition range.

Protocol: Sensitivity Test

  • Transfer 100 mL of carbon dioxide-free water into a clean Erlenmeyer flask.

  • Add 0.1 mL (2-3 drops) of the newly prepared Methyl Red indicator solution. The solution should turn yellow.

  • Add 0.05 mL of 0.02 M hydrochloric acid. The solution must turn red.[16]

  • Titrate this acidic solution with 0.02 M sodium hydroxide. No more than 0.1 mL of the NaOH solution should be required to change the color back to yellow.[16]

  • Result Interpretation: A sharp color change within the specified titrant volume confirms the indicator's sensitivity and readiness for use.

Application in Titration

The use of Methyl Red is straightforward, but its selection must be appropriate for the chemical system being analyzed.

  • Selection: Methyl Red is the indicator of choice for titrations of weak bases (e.g., ammonia) with strong acids (e.g., HCl), where the equivalence point pH is typically between 5 and 6.[3] It is less suitable for weak acid-strong base titrations, where the equivalence point lies in the basic pH range and an indicator like phenolphthalein is preferred.[17]

  • Procedure: Add 2-3 drops of the prepared Methyl Red indicator solution to the analyte (the solution of unknown concentration in the flask) before starting the titration.

  • Endpoint: The endpoint is reached when the solution exhibits a sharp color change from red to yellow (or yellow to red, depending on the titrant) that persists for at least 30 seconds. The intermediate orange color signals that the endpoint is near.[1][18]

Caption: Workflow for using Methyl Red in titration.

References

  • Methyl red. Wikipedia. [Link]

  • Preparation of Indicator Solutions. (2010). Pharmaguideline. [Link]

  • How do you prepare methyl red indicator for titration? Homework.Study.com. [Link]

  • Methyl Red, acid-base indicator (pH 4.4-6.2). Chemkits.eu. [Link]

  • Preparation of methyl red indicator solution. (2022). Chrominfo. [Link]

  • The Precision of Methyl Red in Acid-Base Titrations. Struchem. [Link]

  • Understanding the Methyl Red Indicator: pH Range and Applications. (2026). Oreate AI Blog. [Link]

  • Safety Data Sheet: Methyl red indicator solution. (2021). Carl ROTH. [Link]

  • Why do we use methyl red indicators for the experiment? Quora. [Link]

  • Safety Data Sheet: Methyl red. Carl ROTH. [Link]

  • Safety Data Sheet: Methyl Red Indicator. HIMEDIA. [Link]

  • Material Safety Data Sheet - Methyl Red Indicator Solution. Oxford Lab Fine Chem LLP. [Link]

  • Methyl red has a pKa of 5.0 and is red in its acid form and yellow in its basic form. Pearson. [Link]

  • [FREE] Methyl red has a pKa of 5.0 and is red in its acid form and yellow in its basic form. (2022). brainly.com. [Link]

  • How does methyl red function as a pH indicator? CK-12 Foundation. [Link]

  • The titration of an Indicator (HIn) acid range base range. McCord. [Link]

  • Acid-Base Indicators. Wired Chemist. [Link]

  • 16.3: PREPARATION OF SOLUTIONS. GlobalSpec. [Link]

  • BAM R44: Methyl Red Indicator. (2025). FDA. [Link]

  • What is Methyl Red? (2021). The Chemicals Blog. [Link]

  • METHYL RED INDICATOR SOLUTION 0.1% INDICATOR GRADE. Loba Chemie. [Link]

  • Methyl Red Stock Solution (MR6200SS) - Safety Data Sheet. GSC. [Link]

  • Indicator action mechanism for methyl red. ResearchGate. [Link]

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Application Note: The Methyl Red (MR) Test for Microbial Identification

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Protocol and Scientific Guide for Researchers

Introduction: Delineating Microbial Metabolic Pathways

The Methyl Red (MR) test is a cornerstone biochemical assay in microbiology, primarily employed to differentiate bacteria based on their patterns of glucose metabolism.[1][2] Developed in 1915 by Clark and Lubs, this qualitative test identifies organisms capable of performing a mixed-acid fermentation of glucose.[3] The assay is particularly critical in the characterization and identification of members of the Enterobacteriaceae family.[3][4] While all enterics ferment glucose, the stability and strength of the resulting acidic end products vary significantly among genera.[3][5][6] The MR test exploits this metabolic divergence to distinguish between potent acid producers and those that subsequently convert these acids into neutral byproducts.[3][4] This application note provides a comprehensive overview of the scientific principles, a detailed experimental protocol, and expert insights for the accurate execution and interpretation of the Methyl Red test.

The Biochemical Principle: Mixed-Acid Fermentation

The crux of the Methyl Red test lies in the detection of a substantial and sustained decrease in pH resulting from the mixed-acid fermentation of glucose.[2][4] Organisms that are MR-positive catabolize glucose via the Embden-Meyerhof pathway to pyruvate.[1][4][5] This pyruvate is then further metabolized into a variety of stable, strong acids, including lactic acid, acetic acid, formic acid, and succinic acid.[1][7] The accumulation of these acids is sufficient to overcome the buffering capacity of the culture medium, causing a sharp drop in pH to 4.4 or below.[1][5][8]

In contrast, MR-negative organisms, while initially producing some acids from glucose, subsequently metabolize these initial fermentation products into more neutral end products, such as acetoin (acetylmethylcarbinol) and 2,3-butanediol, through the butylene glycol pathway.[1][4] This metabolic shift raises the pH of the medium to a near-neutral value (pH 6.0 or higher).[1]

The Methyl Red indicator, p-dimethylaminoazobenzene-O-carboxylic acid, is added after a suitable incubation period.[8] This pH indicator is red at a pH of 4.4 and yellow at a pH of 6.2.[1] Consequently, a positive MR test is indicated by a distinct red color, signifying a low pH, while a negative test is indicated by a yellow or orange color.[1][8]

Visualizing the Metabolic Divide

The following diagram illustrates the divergent metabolic pathways that differentiate MR-positive and MR-negative organisms.

MixedAcidFermentation cluster_glycolysis Glycolysis cluster_mr_positive MR-Positive Pathway cluster_mr_negative MR-Negative Pathway Glucose Glucose Pyruvate Pyruvic Acid Glucose->Pyruvate Embden-Meyerhof Pathway MixedAcids Stable Mixed Acids (Lactic, Acetic, Formic, Succinic) Pyruvate->MixedAcids Mixed-Acid Fermentation NeutralProducts Neutral End Products (Acetoin, 2,3-Butanediol) Pyruvate->NeutralProducts Butylene Glycol Pathway Result_Positive Low pH (≤ 4.4) Red Color MixedAcids->Result_Positive Accumulation Result_Negative Neutral pH (≥ 6.0) Yellow Color NeutralProducts->Result_Negative Conversion of Acids MR_Test_Workflow start Start inoculation 1. Inoculation Inoculate a pure culture into MR-VP broth. start->inoculation incubation 2. Incubation Incubate at 35-37°C for a minimum of 48 hours. inoculation->incubation aliquot 3. Aliquoting Aseptically transfer ~1 ml of culture to a clean tube. incubation->aliquot reagent 4. Reagent Addition Add 2-5 drops of Methyl Red reagent. aliquot->reagent observation 5. Observation Observe for an immediate color change. reagent->observation end End observation->end

Caption: Standard workflow for the Methyl Red test procedure.

Detailed Steps
  • Inoculation: Using a sterile inoculating loop, pick a light inoculum from a pure, 18-24 hour culture of the test organism. [3][8]Inoculate a tube containing 5 ml of MR-VP broth. [8]It is critical to use a light inoculum, as a heavy one can lead to aberrant results. [8]Simultaneously, inoculate positive and negative control organisms into separate tubes.

  • Incubation: Incubate all tubes in ambient air at 35-37°C for a minimum of 48 hours. [1][3]Some organisms may require prolonged incubation of up to 5 days for definitive results. [3][5]It is a common error to read the test too early, which can result in false-positive interpretations. [5]3. Reagent Addition: After incubation, aseptically transfer approximately 1-2.5 ml of the broth culture to a new sterile tube. [3][8]Add 2 to 5 drops of the Methyl Red reagent to this aliquot. [3][8]4. Observation and Interpretation: Observe for an immediate color change in the medium. [3]Do not shake the tube vigorously after adding the reagent; gently mix if necessary.

Interpretation of Results and Quality Control

Accurate interpretation is paramount and should always be performed in conjunction with the results from the quality control strains.

Expected Outcomes
ResultObservationpH of MediumInterpretationExample Organism
Positive (+) Bright red color develops immediately. [3]≤ 4.4The organism performs mixed-acid fermentation, producing a high concentration of stable acids. [1][8]Escherichia coli
Negative (-) No color change; the medium remains yellow. [3][8]≥ 6.0The organism does not produce sufficient stable acids. Initial acid products are converted to neutral end products. [1][3]Klebsiella pneumoniae
Variable/Orange An orange color develops.~4.4 - 6.0The result is equivocal. This may indicate a slow acid producer. It is recommended to re-incubate the original broth for an additional 48 hours and re-test. [2]-
Self-Validating System: Quality Control

A robust quality control (QC) procedure is essential for the validation of test results. Each new batch of MR-VP broth and Methyl Red reagent must be tested with known positive and negative control organisms. [3]

  • Escherichia coli (ATCC® 25922™): Should yield a positive (red) result.

  • Klebsiella pneumoniae (ATCC® 13883™ or ATCC® 27736™): Should yield a negative (yellow) result. [3][5] If the expected results are not obtained for the control strains, the test results for the unknown organisms are considered invalid.

Applications in Research and Development

The Methyl Red test is a fundamental tool for:

  • Bacterial Identification: It is a key component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests, which are used for the differentiation of enteric Gram-negative bacilli such as Escherichia coli, Klebsiella spp., and Enterobacter spp. [5]* Taxonomic Studies: It aids in the classification and characterization of new bacterial isolates.

  • Drug Development: In the context of antimicrobial research, understanding the metabolic pathways of pathogenic bacteria can inform the development of targeted therapeutic agents.

  • Food and Environmental Microbiology: The test is used to identify coliforms and other indicator organisms in water and food samples.

Limitations and Expert Considerations

  • Incubation Time: The test must be incubated for a minimum of 48 hours. [2][5]Reading the test after only 24 hours can lead to false positives, as most enterics will initially produce enough acid to lower the pH. [3][5]2. Inoculum Size: An overly heavy inoculum can inhibit bacterial growth and lead to invalid results. [5][8]3. Medium Composition: The test should only be performed in MR-VP broth. Other media may have different buffering capacities, which would interfere with the results.

  • Complementary Testing: The MR test should be used in conjunction with other biochemical and molecular tests for the definitive identification of an organism. [2]

References

  • American Society for Microbiology. (2009). Methyl Red and Voges-Proskauer Test Protocols. [Link]

  • Aryal, S. (2022). Methyl Red (MR) Test- Principle, Procedure, Results, Uses. Microbe Notes. [Link]

  • Medical Lab Notes. (2023). Methyl Red Test: Introduction, Principle, Test Requirements, Test Procedure, Result-Interpretation, Positive and Negative Bacteria, and Limitations. [Link]

  • MicrobiologyInfo.com. (2022). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. [Link]

  • Dalynn Biologicals. METHYL RED REAGENT. [Link]

  • Wikipedia. (n.d.). Mixed acid fermentation. [Link]

  • HiMedia Laboratories. (n.d.). MR-VP Medium (Glucose Phosphate Broth). [Link]

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Application Note: Utilizing the Methyl Red Test for the Differentiation of Enteric Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

The Methyl Red (MR) test is a cornerstone biochemical assay for the differentiation of facultative anaerobic enteric bacteria. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, execution, and interpretation of the MR test. We delve into the underlying metabolic pathways, offer a detailed, self-validating protocol, and provide insights into potential pitfalls and troubleshooting. The objective is to equip the user with the expertise to reliably employ this classic microbiological technique for the characterization of key bacterial species within the Enterobacteriaceae family.

Introduction: The Metabolic Dichotomy of Glucose Fermentation

Within the diverse family of Enterobacteriaceae, a key differentiating characteristic lies in the metabolic fate of pyruvate, the end-product of glycolysis.[1][2] All members of this family can ferment glucose to pyruvic acid.[1] However, the subsequent metabolic pathways diverge, leading to distinct end products that can be readily identified in the laboratory. The Methyl Red (MR) and Voges-Proskauer (VP) tests, often performed concurrently using the same broth, are designed to elucidate which of two major fermentation pathways an organism utilizes.[1][3] This note focuses specifically on the MR test.

The MR test identifies bacteria that perform a mixed acid fermentation .[4][5] This pathway results in the production of a significant quantity of stable, strong organic acids, including lactic acid, acetic acid, formic acid, and succinic acid.[1][4][6] The accumulation of these acids overcomes the buffering capacity of the culture medium, causing a sharp and sustained decrease in pH to 4.4 or below.[1][6][7]

Conversely, other enteric bacteria utilize the butylene glycol pathway .[2] While some acid is produced initially, the primary end product is acetoin (acetyl methyl carbinol), a neutral compound which is a precursor to 2,3-butanediol.[8][9] Organisms following this pathway eventually metabolize the initial acidic byproducts, raising the pH to a near-neutral 6.0 or higher.[1][8] The VP test is used to detect the presence of acetoin.[3]

The MR test leverages a simple pH indicator, methyl red, to visualize this difference in terminal pH. Methyl red is red at a pH of 4.4 or below and yellow at a pH of 6.2.[1][10] An orange color indicates an intermediate pH and an inconclusive result.[6][10] Therefore, a positive MR test (red color) is indicative of a mixed acid fermenter.[1]

The Biochemical Principle: A Deeper Look at Mixed Acid Fermentation

All members of the Enterobacteriaceae initially convert glucose to pyruvic acid via the Embden-Meyerhof pathway.[1][2] The divergence occurs in the subsequent metabolism of pyruvate. In mixed acid fermenters like Escherichia coli, pyruvate is converted into a variety of acidic end products.[11][12]

MixedAcidFermentation

This robust acid production is the key to the MR test. The phosphate buffer in the MR-VP broth is designed to maintain a neutral pH, but the high concentration of stable acids produced by mixed acid fermenters overwhelms this buffer, leading to a significant and lasting drop in pH.[13]

Experimental Protocol

This protocol is designed to be a self-validating system through the inclusion of positive and negative controls.

Materials
  • Culture Medium: MR-VP Broth (also known as Glucose Phosphate Broth).[14]

    • Composition per liter:

      • Buffered Peptone: 7.0 g

      • Dextrose (Glucose): 5.0 g

      • Dipotassium Phosphate: 5.0 g

      • Final pH: 6.9 ± 0.2[8][14]

  • Reagent: Methyl Red Solution.

    • Preparation: Dissolve 0.1 g of methyl red in 300 mL of 95% ethyl alcohol. Add distilled water to make a final volume of 500 mL.[15][16] Store at 4-8°C in a light-protected bottle.[15][16]

  • Test Organisms:

    • Pure, 18-24 hour cultures of the test organism(s).

    • Positive Control: Escherichia coli (e.g., ATCC 25922).[1][6]

    • Negative Control: Enterobacter aerogenes (e.g., ATCC 13048) or Klebsiella pneumoniae (e.g., ATCC 13883).[1][16]

  • Equipment:

    • Sterile test tubes

    • Inoculating loop or needle

    • Incubator (35-37°C)

    • Pipettes

Step-by-Step Methodology
  • Inoculation:

    • Using a sterile inoculating loop, pick a single, well-isolated colony from a pure 18-24 hour culture.

    • Inoculate a tube of MR-VP broth. A light inoculum is recommended, as a heavy inoculum can sometimes lead to aberrant results.[9][16]

    • Inoculate separate tubes for the positive and negative controls in the same manner.

  • Incubation:

    • Incubate all tubes at 35-37°C for a minimum of 48 hours in ambient air.[1][13]

    • Causality: A minimum of 48 hours is crucial. Shorter incubation times may yield false-positive results, as many enteric bacteria will initially produce acids before potentially metabolizing them further in the butylene glycol pathway.[1][13][16] Some protocols recommend incubation for up to 5 days for definitive results.[13][16]

  • Testing:

    • After incubation, aseptically transfer approximately 1-2.5 mL of the broth to a clean, sterile test tube.[17][18] The remaining broth can be used for the Voges-Proskauer test if desired.

    • Add 5-6 drops of the Methyl Red reagent to the aliquot.[1]

    • Observe for an immediate color change.[19]

Interpretation of Results

The interpretation of the MR test is based on a distinct color change.

ResultObservationInterpretationpH LevelExample Organisms
Positive Bright, stable red colorMixed acid fermentation occurred.[1]≤ 4.4Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp.[1][6][16]
Negative Yellow colorNo mixed acid fermentation; neutral end products formed.[1]≥ 6.2Enterobacter aerogenes, Klebsiella pneumoniae, Serratia marcescens.[1][15][16]
Inconclusive Orange colorInsufficient acid production for a positive result. Re-incubation is recommended.[6]4.4 - 6.2N/A

MR_Test_Workflow

Quality Control and Troubleshooting

A self-validating protocol is essential for trustworthy results.

  • E. coli (Positive Control): Must show a distinct red color.

  • E. aerogenes or K. pneumoniae (Negative Control): Must show a distinct yellow color.

If the controls do not yield the expected results, the test is invalid, and the entire batch should be repeated.

Common Pitfalls and Solutions:

IssuePotential Cause(s)Recommended Action
False Positive Incubation period was too short (<48 hours).[1][16]Repeat the test with an extended incubation period of at least 48 hours, or up to 5 days.
False Negative or Weak Positive (Orange) Insufficient incubation time for slow growers.Re-incubate the original broth for an additional 24-48 hours and re-test.[1]
Inconsistent Results Heavy inoculum may have altered the initial pH or metabolic activity.[9][16]Repeat the test using a light inoculum from a single, pure colony.
Contaminated culture.Ensure the purity of the culture before inoculation by streaking for isolation.

Conclusion

The Methyl Red test remains a simple, yet powerful tool for the presumptive identification of enteric bacteria based on their glucose fermentation pathways. By understanding the biochemical principles behind the test and adhering to a standardized, well-controlled protocol, researchers can confidently differentiate between mixed acid fermenters and those that produce neutral end products. This differentiation is a critical step in the characterization of bacterial isolates in clinical, environmental, and industrial settings.

References

  • Biology LibreTexts. (2023, February 18). MR-VP Tests. Retrieved from [Link]

  • Microbe Notes. (2022, January 21). Methyl Red (MR) Test- Principle, Procedure, Results, Uses. Retrieved from [Link]

  • The Mechnikov's. (2025, March 24). Methyl Red MR test and the MR VP test differentiate bacteria metabolic pathways of glucose fermentat. Retrieved from [Link]

  • Microbe Notes. (2025, April 8). Voges-Proskauer (VP) Test: Principle, Procedure & Results. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). MR-VP Broth (Glucose Phosphate Broth). Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). MR-VP Medium (Glucose Phosphate Broth). Retrieved from [Link]

  • Grokipedia. (n.d.). Mixed acid fermentation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mixed acid fermentation – Knowledge and References. Retrieved from [Link]

  • Study.com. (n.d.). Methyl Red Test Definition, Purpose & Results. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Methyl Red and Voges-Proskauer Test Protocols. Retrieved from [Link]

  • Dalynn Biologicals. (n.d.). METHYL RED REAGENT. Retrieved from [Link]

  • MicrobiologyInfo.com. (2022, August 10). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Methyl Red Voges Proskauer (MR-VP) Broth. Retrieved from [Link]

  • Microbe Online. (2023, August 21). Mixed Acid Fermentation: Types and Products. Retrieved from [Link]

  • Microrao. (n.d.). MR-VP tests. Retrieved from [Link]

  • Oreate AI. (2025, December 30). Understanding Mixed Acid Fermentation: A Deep Dive Into Microbial Metabolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Mixed acid fermentation. Retrieved from [Link]

  • BiokiMicroki. (2021, March 26). Methyl Red Test - Principle, Procedure, Observation, and Results. Retrieved from [Link]

  • Kenarry. (2025, April 19). Interpreting Methyl Red Test Results & Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Methyl Red (MR) Test-Principle, Procedure and Result Interpretation. Retrieved from [Link]

  • Medical Notes. (2023, February 22). Methyl Red Test: Introduction, Principle, Test Requirements, Test. Retrieved from [Link]

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The MR-VP Test: A Dichotomous Key to Bacterial Glucose Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers in Microbiology and Drug Development

Abstract

The Methyl Red (MR) and Voges-Proskauer (VP) tests are fundamental biochemical assays that provide critical insights into the metabolic pathways utilized by bacteria for glucose fermentation. As part of the IMViC (Indole, Methyl Red, Voges-Proskauer, Citrate) test battery, the MR-VP tests are indispensable for the differentiation of Gram-negative bacteria, particularly within the family Enterobacteriaceae.[1][2] This document provides a comprehensive guide to the principles, procedures, and interpretation of the MR and VP tests, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and provide authoritative grounding for all claims.

Introduction: The Two Fates of Pyruvate

All members of the Enterobacteriaceae family are defined by their ability to ferment glucose. The initial metabolic cascade, the Embden-Meyerhof pathway, universally converts glucose to pyruvic acid.[2] However, the subsequent metabolism of pyruvate diverges into two distinct pathways, forming the biochemical basis of the MR and VP tests.[2]

  • The Mixed Acid Fermentation Pathway (Methyl Red Test): Some bacteria, such as Escherichia coli, utilize this pathway to produce a complex mixture of stable, strong organic acids, including lactic, acetic, formic, and succinic acids.[3][4][5] This significant acid production drastically lowers the pH of the culture medium to 4.4 or below.[6][7] The Methyl Red test is designed to detect this acidic environment.[6][8]

  • The 2,3-Butanediol Pathway (Voges-Proskauer Test): Other bacteria, including Klebsiella pneumoniae and Enterobacter species, employ the butylene glycol pathway.[1][9] This pathway leads to the production of neutral end products, primarily acetoin (acetylmethylcarbinol) and 2,3-butanediol.[1][10][11] The accumulation of these neutral compounds results in a less acidic environment, with a final pH closer to neutrality (around 6.0).[10][12] The Voges-Proskauer test specifically detects the presence of acetoin.[1][13][14]

The MR and VP tests are typically performed together using the same inoculated MR-VP broth, as most members of the Enterobacteriaceae will be positive for one test and negative for the other, providing a clear metabolic dichotomy.[15][16]

Materials and Reagents

Culture Medium: MR-VP Broth

The MR-VP broth, also known as Glucose Phosphate Broth, is the specialized medium for these tests.[1][17] Its composition is critical for the accurate differentiation of metabolic pathways.

ComponentConcentration (g/L)Purpose
Buffered Peptone7.0Provides essential nitrogenous compounds and amino acids for bacterial growth. The peptone's guanidine component is also crucial for the VP test's color reaction.[11][14]
Dextrose (Glucose)5.0The fermentable carbohydrate source that initiates the metabolic pathways being tested.[17][18]
Dipotassium Phosphate5.0Acts as a buffer to maintain the initial pH of the medium. A key aspect of the MR test is the ability of the produced acids to overcome this buffering capacity.[17][19]
Final pH 6.9 ± 0.2 A near-neutral starting pH is essential for unbiased bacterial growth and subsequent metabolic activity.[11][17]

Preparation of MR-VP Broth:

  • Suspend 17 grams of MR-VP broth powder in 1000 mL of distilled water.[17]

  • Heat if necessary to ensure complete dissolution of the medium.[17]

  • Dispense into test tubes (typically 5-10 mL per tube).[17]

  • Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[17]

  • Allow the broth to cool to room temperature before use.

Reagents

2.2.1 Methyl Red (MR) Indicator

  • Composition: Dissolve 0.1 g of methyl red in 300 mL of 95% ethyl alcohol. Bring the final volume to 500 mL with distilled water.[6][8]

  • Storage: Store at 4-8°C in a brown, light-protected bottle. The solution is stable for up to one year.[6][8]

  • Mechanism: Methyl red is a pH indicator that is red at a pH of 4.4 or below and yellow at a pH above 6.2.[7][20][21] In between these pH values, it appears orange.[7][20]

2.2.2 Voges-Proskauer (VP) Reagents (Barritt's Reagents) The VP test, as modified by Barritt in 1936, utilizes two reagents for enhanced color development.[1]

  • Barritt's Reagent A (5% α-Naphthol):

    • Composition: Dissolve 5 g of α-naphthol in 100 mL of 95% ethanol.[1][11]

    • Storage: Store at 4-8°C in the dark. The shelf life is approximately 2 to 3 weeks.[10][11]

  • Barritt's Reagent B (40% Potassium Hydroxide):

    • Composition: Dissolve 40 g of potassium hydroxide (KOH) pellets in 100 mL of distilled water.[1][11]

    • Storage: Store in a polyethylene bottle at 4-8°C. This reagent is stable for up to 3 weeks.[1][4]

    • Safety Note: Prepare in a cool water bath as the dissolution of KOH is an exothermic reaction. KOH is caustic and should be handled with appropriate personal protective equipment.[10]

Experimental Protocols

Inoculation and Incubation
  • Using a sterile inoculating loop, pick a well-isolated colony from a pure 18-24 hour culture.[1]

  • Inoculate a tube of MR-VP broth. A light inoculum is recommended to avoid aberrant results.[22]

  • Incubate the tube aerobically with a loosened cap at 35-37°C.[23][24]

  • The incubation period is critical and differs for the two tests:

    • For the VP test: A minimum of 24 hours is required, though 48 hours is also acceptable.[25]

    • For the MR test: A minimum of 48 hours of incubation is necessary.[2][23] Some protocols recommend 3-5 days to ensure sufficient acid production to overcome the buffer.[17][26]

Causality: The extended incubation for the MR test is crucial. While all Enterobacteriaceae initially produce some acid from glucose fermentation, MR-negative organisms will subsequently metabolize these initial acidic products into neutral compounds like acetoin, causing the pH to rise.[12][17] A 48-hour or longer incubation ensures that this metabolic reversal has had time to occur, preventing false-positive MR results.

Performing the Tests

After incubation, aseptically transfer approximately half of the broth from the culture tube into a clean, sterile test tube. This allows both the MR and VP tests to be performed on the same culture.[6][22]

3.2.1 Methyl Red (MR) Test Procedure

  • To one of the tubes (either the original or the aliquot), add 5-6 drops of Methyl Red indicator.[2][19]

  • Observe for an immediate color change on the surface of the medium.[6][27]

3.2.2 Voges-Proskauer (VP) Test Procedure

  • To the other tube, add the VP reagents in the correct order :

    • First, add 0.6 mL (approximately 12 drops) of Barritt's Reagent A (α-naphthol).[22]

    • Then, add 0.2 mL (approximately 4 drops) of Barritt's Reagent B (40% KOH).[22]

  • Shake the tube gently to expose the medium to atmospheric oxygen.[1][28] This aeration is critical for the oxidation of acetoin to diacetyl.

  • Allow the tube to stand at room temperature for at least 15-30 minutes.[1][25]

  • Observe for color development at the surface of the broth.[1]

Trustworthiness: The sequential addition of VP reagents is non-negotiable for a valid test. Reversing the order can lead to weak-positive or false-negative results.[14][29] α-naphthol acts as a color enhancer and must be present before the oxidation of acetoin by KOH.[10][14]

Biochemical Pathways and Result Interpretation

Methyl Red (MR) Test

MR_Pathway

Interpretation:

  • Positive Result: A distinct, stable red color develops immediately upon the addition of the methyl red indicator.[16][24] This signifies the production of sufficient stable acids to lower the medium's pH to 4.4 or below.[6][7]

  • Negative Result: The medium remains yellow (the original color of the indicator at a pH above 6.2).[7][16]

  • Indeterminate Result: An orange color indicates that some acid was produced, but not enough to be considered a positive result. This should be interpreted as negative.[16]

Voges-Proskauer (VP) Test

VP_Pathway

Interpretation:

  • Positive Result: The development of a pink to red color at the surface of the broth within 30 minutes.[1][11] This indicates the presence of acetoin, which is oxidized to diacetyl, and then reacts with the guanidine component of the peptone in the presence of α-naphthol.[1][11][14]

  • Negative Result: No color change, or the development of a yellow or copper-like color.[12][14] The test should not be read after one hour, as a copper color may develop in negative cultures, potentially leading to a false-positive interpretation.[11]

Quality Control and Expected Results

A self-validating protocol requires the use of well-characterized control organisms.

OrganismATCC NumberMR Test ResultVP Test Result
Escherichia coli25922Positive (Red)Negative (Yellow)
Klebsiella pneumoniae13883Negative (Yellow)Positive (Red)
Enterobacter cloacae23355Negative (Yellow)Positive (Red)

Data sourced from multiple references.[1][12][15][16]

Workflow Summary

MRVP_Workflow

Limitations and Troubleshooting

  • Incubation Time: As previously noted, insufficient incubation for the MR test can lead to false-positive results. Conversely, prolonged incubation (beyond 3 days) for the VP test may yield weak positive or false-negative results as some organisms can further metabolize acetoin.[11]

  • Reagent Order and Volume: The order of reagent addition in the VP test is critical.[11][14] Using excessive amounts of KOH can also mask a weak positive reaction.[11][28]

  • Aeration: The VP reaction requires oxygen. Ensure tubes are shaken adequately after reagent addition to facilitate the necessary oxidation.[28]

  • Confirmatory Testing: The MR-VP tests are not standalone confirmatory tests. Results should be interpreted in conjunction with other biochemical assays for definitive bacterial identification.[1]

Conclusion

The Methyl Red and Voges-Proskauer tests provide a robust and elegant method for probing the fundamental metabolic decisions made by fermentative bacteria. By understanding the biochemical principles behind acid production versus neutral end-product formation, researchers can effectively differentiate and characterize key bacterial species. Adherence to the detailed protocols, including precise incubation times, correct reagent use, and consistent quality control, ensures the generation of reliable and reproducible data, which is paramount in both basic research and the rigorous pipeline of drug development.

References

  • Microbe Notes. (2025, April 8). Voges-Proskauer (VP) Test: Principle, Procedure & Results. [Link]

  • Aryal, S. (2022, August 10). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. Online Microbiology Notes. [Link]

  • HiMedia Laboratories. MR-VP Medium (Glucose Phosphate Broth). [Link]

  • Wikipedia. (n.d.). Mixed acid fermentation. [Link]

  • Microbe Notes. (2022, January 21). Methyl Red (MR) Test- Principle, Procedure, Results, Uses. [Link]

  • Microbe Online. (2014, January 24). Methyl Red (MR) Test: Principle, Procedure, and Results. [Link]

  • Grokipedia. (n.d.). Mixed acid fermentation. [Link]

  • Online Biology Notes. (2018, April 8). Methyl red (MR) test: objective, principle, procedure and result. [Link]

  • YouTube. (2025, March 24). Voges Proskauer VP test biochemical assay used to detect the production of acetoin. [Link]

  • Wikipedia. (n.d.). Voges–Proskauer test. [Link]

  • Medical Notes. (2023, February 23). Voges Proskauer Test: Introduction, Principle, Test Requirements. [Link]

  • Biology LibreTexts. (2023, February 18). 1.27: MR-VP Tests. [Link]

  • Microbe Online. (2015, March 17). Voges Proskauer (VP) Test: Principle, Procedure, Results. [Link]

  • The Chemicals Blog. (2021, July 26). What is Methyl Red?. [Link]

  • Wikipedia. (n.d.). Methyl red. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the Methyl Red Indicator: pH Range and Applications. [Link]

  • HiMedia Laboratories. (n.d.). MR-VP Broth (Glucose Phosphate Broth). [Link]

  • Microxpress. (2024, July 19). Barritt Reagent A Intended Use. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Voges-Proskauer Test - Microbiology Virtual Lab II. [Link]

  • LabMart.id. (n.d.). R029 Barritt Reagent A (for VP test). [Link]

  • Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. [Link]

  • Hardy Diagnostics. (n.d.). 5% ALPHA NAPHTHOL (VOGES-PROSKAUER A). [Link]

  • CK-12 Foundation. (n.d.). How does methyl red function as a pH indicator?. [Link]

  • American Society for Microbiology. (2009, December 8). Methyl Red and Voges-Proskauer Test Protocols. [Link]

  • Hardy Diagnostics. (n.d.). Methyl Red Voges Proskauer (MR-VP) Broth. [Link]

  • Aryal, S. (2022, August 10). Voges–Proskauer (VP) Test- Principle, Reagents, Procedure and Result. Online Microbiology Notes. [Link]

  • Rao, S. (n.d.). MR-VP tests. Microrao. [Link]

  • Medical Notes. (2023, February 23). MR-VP Test: Introduction, Principle, Test Requirement, Procedure. [Link]

  • Cooper, R. (n.d.). methyl red-voges proskauer (mr-vp) test. Youngstown State University. [Link]

  • Oreate AI. (2025, December 30). Understanding Mixed Acid Fermentation: A Deep Dive Into Microbial Metabolism. [Link]

  • Homework.Study.com. (n.d.). How do you prepare methyl red indicator for titration?. [Link]

  • Homework.Study.com. (n.d.). What is the pathway for mixed acid fermentation?. [Link]

  • Dalynn Biologicals. (n.d.). VOGES-PROSKAUER REAGENTS. [Link]

  • British Pharmacopoeia. (n.d.). Methyl Red Solution. [Link]

  • Dalynn Biologicals. (n.d.). METHYL RED REAGENT. [Link]

  • Microbe Online. (2023, August 21). Mixed Acid Fermentation: Types and Products. [Link]

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Application Notes and Protocols: Methyl Red in Acid-Base Titration

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl Red as a pH indicator in acid-base titrations. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights gleaned from field experience to ensure accurate and reliable results.

Introduction: The Role of Methyl Red in Volumetric Analysis

In the landscape of analytical chemistry, acid-base titration remains a cornerstone for quantitative analysis, enabling the precise determination of the concentration of an acidic or basic substance.[1][2][3] The success of this technique hinges on the accurate identification of the equivalence point, where the moles of the acid and base are stoichiometrically equivalent.[1][2] pH indicators, weak organic acids or bases that exhibit a distinct color change over a specific pH range, are instrumental in visually signaling this endpoint.[4][5]

Methyl Red (2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid), a synthetic azo dye, is a widely utilized indicator in various laboratory settings.[1][5][6] Its utility is particularly pronounced in the titration of strong acids with weak bases, where the equivalence point lies in the acidic pH range.[1][2][7] This guide will explore the chemical principles governing its function and provide robust protocols for its application.

Mechanistic Insights and Key Properties

A thorough understanding of the physicochemical properties of Methyl Red is paramount for its effective application.

The Chemistry of Color Change

Methyl Red's function as a pH indicator is rooted in its molecular structure, which changes in response to varying hydrogen ion concentrations.[6][8] This structural alteration, specifically the protonation and deprotonation of the molecule, leads to a visible shift in its color.[8] The molecule contains an azo group (-N=N-), which is a key component of its chromophore system responsible for its vibrant colors.[1][9]

The equilibrium governing this change can be represented as:

H-In (Red) ⇌ H⁺ + In⁻ (Yellow)

In acidic solutions, the equilibrium shifts to the left, and the protonated, red form (H-In) predominates. Conversely, in basic solutions, the equilibrium shifts to the right, favoring the deprotonated, yellow form (In⁻).

pH Range and pKa

The effectiveness of an indicator is defined by its pH transition range. For Methyl Red, this range is typically between pH 4.4 and 6.2 .[1][2][6][8][10][11]

  • Below pH 4.4: The solution appears red .[1][6][8][10][12]

  • Above pH 6.2: The solution appears yellow .[1][6][8][10][12]

  • Between pH 4.4 and 6.2: The solution will be orange , representing a mixture of the red and yellow forms.[1][6][8][10][12]

The pKa of Methyl Red, the pH at which the concentrations of the acidic and basic forms are equal, is approximately 5.1 .[5][8][10][13] This value is crucial as the sharpest color change occurs around the pKa.[4][14]

Data Summary
PropertyValueSource(s)
Chemical FormulaC₁₅H₁₅N₃O₂[1]
Molar Mass269.304 g/mol [6]
pH Range4.4 - 6.2[1][2][6][8][10][11]
Color in Acid (pH < 4.4)Red[1][6][8][10][12]
Color in Base (pH > 6.2)Yellow[1][6][8][10][12]
pKa~5.1[5][8][10][13]

Experimental Protocols

Adherence to standardized protocols is critical for achieving reproducible and accurate titration results.

Preparation of Methyl Red Indicator Solution

Several methods for preparing the Methyl Red indicator solution exist. The choice of solvent can influence the solution's stability and performance.

Protocol 1: Ethanol-Water Solution (0.1%)

This is a commonly used and straightforward method.

  • Weighing: Accurately weigh 0.1 g of Methyl Red powder.

  • Dissolution: Dissolve the weighed powder in 60 mL of ethanol (95%).

  • Dilution: Dilute the solution to 100 mL with distilled water.

  • Storage: Store the solution in a well-stoppered bottle, away from direct sunlight.

Protocol 2: Aqueous Solution (0.02%)

This method prepares a ready-to-use aqueous solution.

  • Weighing: Weigh 0.02 g of Methyl Red.

  • Dissolution: Dissolve in 100 mL of distilled water. Gentle heating may be required to aid dissolution.

  • Storage: Store in a dark, stoppered bottle.

Protocol 3: British Pharmacopoeia Method

This method is standardized for pharmaceutical applications.[15]

  • Weighing: Weigh 50 mg of Methyl Red.

  • Initial Dissolution: Dissolve in a mixture of 1.86 mL of 0.1 M sodium hydroxide and 50 mL of ethanol (96%).[15]

  • Final Dilution: Once dissolved, add sufficient water to produce 100 mL.[15]

  • Sensitivity Test: A quality control check involves adding 0.1 mL of the indicator to 100 mL of carbon dioxide-free water and 0.05 mL of 0.02 M hydrochloric acid; the solution should be red. No more than 0.1 mL of 0.02 M sodium hydroxide should be required to change the color to yellow.[15]

Titration Workflow: Strong Acid vs. Weak Base (e.g., HCl vs. NH₃)

The following protocol outlines the titration of a strong acid with a weak base, a scenario where Methyl Red is an ideal indicator.

1. Preparation of Solutions:

  • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
  • Prepare the weak base solution of unknown concentration (e.g., aqueous ammonia).

2. Assembling the Titration Apparatus:

  • Rinse a burette with the standard strong acid solution and then fill it. Record the initial volume.
  • Pipette a known volume of the weak base solution into an Erlenmeyer flask.
  • Add 2-3 drops of the prepared Methyl Red indicator solution to the flask. The solution should turn yellow.

3. Titration Procedure:

  • Slowly add the strong acid from the burette to the weak base in the flask while continuously swirling the flask to ensure thorough mixing.
  • As the endpoint is approached, the color will begin to change from yellow to orange. Add the acid drop by drop at this stage.
  • The endpoint is reached when the solution exhibits a sharp color change from yellow to red. This color should persist for at least 30 seconds.
  • Record the final volume of the acid from the burette.

4. Data Analysis:

  • Calculate the volume of acid used by subtracting the initial volume from the final volume.
  • Use the following formula to determine the concentration of the weak base:

5. Replicates and Accuracy:

  • Repeat the titration at least three times to ensure the precision of your results. The volumes of acid used should be concordant (within ±0.1 mL).
  • Calculate the average volume of the acid used for the final concentration calculation.
Visualization of the Titration Workflow

TitrationWorkflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_titration Titration cluster_analysis Analysis prep_acid Prepare Standard Strong Acid fill_burette Fill Burette with Standard Acid prep_acid->fill_burette prep_base Prepare Unknown Weak Base pipette_base Pipette Known Volume of Weak Base into Flask prep_base->pipette_base prep_indicator Prepare Methyl Red Indicator add_indicator Add 2-3 Drops of Methyl Red to Flask prep_indicator->add_indicator titrate Slowly Add Acid to Base with Swirling fill_burette->titrate pipette_base->add_indicator add_indicator->titrate observe Observe Color Change (Yellow -> Orange -> Red) titrate->observe endpoint Endpoint Reached (Persistent Red Color) observe->endpoint record_volume Record Final Acid Volume endpoint->record_volume calculate Calculate Base Concentration record_volume->calculate replicate Repeat for Concordant Results calculate->replicate

Caption: Workflow for Acid-Base Titration using Methyl Red Indicator.

Considerations for Optimal Performance

Choosing the Right Titration

Methyl Red is most suitable for:

  • Strong Acid - Weak Base Titrations: The equivalence point for this type of titration occurs in the acidic pH range, which aligns well with Methyl Red's transition range.[1][2][7]

  • Strong Acid - Strong Base Titrations: While other indicators like phenolphthalein are also used, Methyl Red can be effective due to the very sharp pH change at the equivalence point.[16]

It is generally unsuitable for:

  • Weak Acid - Strong Base Titrations: The equivalence point is in the basic range, and Methyl Red will have already completed its color change long before this point is reached, leading to significant errors.[17]

Potential Interferences
  • Oxidizing and Reducing Agents: Strong oxidizing or reducing agents can irreversibly damage the indicator, leading to a loss of color or a false endpoint. For instance, titrations involving nitric acid or ceric ammonium nitrate may not be suitable for Methyl Red.[18]

  • Temperature and Light: Prolonged exposure to high temperatures and strong light can degrade the Methyl Red solution, affecting its performance.[1] It is advisable to store the indicator solution in a cool, dark place.

Endpoint vs. Equivalence Point

It is crucial to distinguish between the endpoint (the point of color change) and the equivalence point (the stoichiometric point of neutralization).[2] For an accurate titration, the indicator's pKa should be as close as possible to the pH at the equivalence point.[14] The slight difference between the endpoint and the equivalence point contributes to the titration error.

Conclusion

Methyl Red is a robust and reliable pH indicator for a variety of acid-base titrations, particularly for the analysis of weak bases. A comprehensive understanding of its chemical properties, coupled with the implementation of meticulous experimental protocols, will empower researchers and scientists to achieve accurate and reproducible results in their quantitative analyses. The insights and procedures detailed in these application notes serve as a valuable resource for leveraging the full potential of Methyl Red in a laboratory setting.

References

  • GSP Chem. (2024, December 23).
  • The Chemicals Blog. (2021, July 26).
  • Homework.Study.com.
  • Wikipedia. Methyl red.
  • Oreate AI Blog. (2026, January 8).
  • Pharmaguideline. (2010, September 27).
  • Home Science Tools.
  • Pearson. Methyl red has a pKa of 5.0 and is red in its acid form and.
  • Chemkits.eu.
  • The Precision of Methyl Red in Acid-Base Titr
  • ChemicalBook. Methyl Red CAS#: 493-52-7.
  • GlobalSpec. (2023, July 12). 16.
  • ACS Publications.
  • British Pharmacopoeia. Methyl Red Solution.
  • YouTube. (2022, April 24).
  • eqipped.
  • IB Chemistry IB blogging. (2015, October 25). Demonstration Comparing Endpoint and Equivalence Point.
  • McCord, C. H. (2003).
  • Chrominfo. (2022, February 9).
  • ChemBuddy. (2024, November 13).
  • Chemistry LibreTexts. (2023, July 12). 17.
  • ResearchGate. (2013, December 24).
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  • Quora. (2023, July 28).

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Application Note: A Guideline for the Development and Validation of a Spectrophotometric Method for the Analysis of Primary Aromatic Amines Using p-(p-Dimethylaminophenylazo)benzoic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the development and validation of a novel spectrophotometric method for the quantification of primary aromatic amines, a common functional group in many pharmaceutical compounds. The proposed method is based on the principles of diazotization and subsequent azo coupling with the chromogenic reagent, p-(p-Dimethylaminophenylazo)benzoic acid sodium salt. While this application note establishes a detailed theoretical and procedural foundation, it is intended as a guideline for researchers to develop and validate a robust analytical method for their specific primary aromatic amine of interest. Adherence to the principles of method validation as outlined by the International Council for Harmonisation (ICH) is emphasized to ensure data integrity and regulatory compliance.

Introduction: The Rationale for a Novel Spectrophotometric Approach

Primary aromatic amines are a crucial moiety in a wide array of pharmaceuticals, including sulfonamide antibiotics and local anesthetics.[1][2] The accurate quantification of these compounds is paramount in drug development and quality control. Spectrophotometry offers a cost-effective and rapid analytical technique that is well-suited for these purposes.[3]

This application note explores the potential of this compound, also known as DABCYL sodium salt or para-Methyl red, as a versatile chromogenic reagent for the analysis of primary aromatic amines. This azo dye, with its distinct orange crystalline powder appearance, is soluble in aqueous solutions.[4][5] The proposed analytical strategy leverages the classic Bratton-Marshall reaction chemistry, where a primary aromatic amine is first converted to a diazonium salt, which then couples with an activated aromatic ring to form a highly colored azo dye.[6] The intensity of the resulting color is directly proportional to the concentration of the primary aromatic amine, allowing for quantitative analysis via spectrophotometry.

Principle of the Method: A Two-Step Chromogenic Reaction

The proposed spectrophotometric method is based on a two-step chemical reaction:

Step 1: Diazotization. The primary aromatic amine (analyte) is reacted with nitrous acid (HNO₂) in an acidic medium. The nitrous acid is typically generated in situ from the reaction of sodium nitrite with a strong acid, such as hydrochloric acid. This reaction converts the primary amino group into a diazonium salt.

Step 2: Azo Coupling. The resulting diazonium salt, an electrophile, is then coupled with the electron-rich aromatic ring of this compound. This electrophilic aromatic substitution reaction forms a new, intensely colored azo compound. The extended chromophore of this new molecule results in a significant bathochromic shift (a shift to a longer wavelength of maximum absorbance), allowing for sensitive spectrophotometric measurement in the visible region, away from potential interferences from the initial reactants.

Reaction Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Analyte (Primary Aromatic Amine) Analyte (Primary Aromatic Amine) Diazonium Salt Diazonium Salt Analyte (Primary Aromatic Amine)->Diazonium Salt HNO2 (in situ) NaNO2 + HCl NaNO2 + HCl Colored Azo Dye Colored Azo Dye Diazonium Salt->Colored Azo Dye DABCYL-Na This compound DABCYL-Na->Colored Azo Dye Coupling Reaction Spectrophotometric Measurement Spectrophotometric Measurement Colored Azo Dye->Spectrophotometric Measurement Absorbance ∝ Concentration

Caption: Proposed reaction mechanism for the spectrophotometric analysis.

Protocol for Method Development and Validation

This section outlines a systematic approach to developing and validating a spectrophotometric method for a specific primary aromatic amine using this compound.

Materials and Reagents
  • Analyte Standard: A certified reference standard of the primary aromatic amine of interest.

  • This compound: Analytical grade.

  • Sodium Nitrite (NaNO₂): Analytical grade.

  • Hydrochloric Acid (HCl): Concentrated, analytical grade.

  • Ammonium Sulfamate (NH₄SO₃NH₂): Analytical grade (optional, for quenching excess nitrous acid).

  • Solvent: High-purity water (e.g., Milli-Q or equivalent) or other suitable solvent in which the analyte and reagents are soluble.

Instrumentation
  • A calibrated UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.

  • Calibrated analytical balance.

  • Calibrated volumetric flasks and pipettes.

Preparation of Solutions
  • Analyte Stock Solution: Accurately weigh a suitable amount of the primary aromatic amine reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • This compound Solution (0.1% w/v): Dissolve 100 mg of the reagent in 100 mL of the solvent.

  • Sodium Nitrite Solution (0.5% w/v): Dissolve 500 mg of sodium nitrite in 100 mL of high-purity water. Prepare this solution fresh daily.

  • Hydrochloric Acid Solution (1 M): Prepare by diluting concentrated HCl with high-purity water.

  • Ammonium Sulfamate Solution (5% w/v): Dissolve 5 g of ammonium sulfamate in 100 mL of high-purity water (if used).

Proposed Experimental Procedure (for Optimization)
  • Pipette an aliquot of the analyte standard solution into a 10 mL volumetric flask.

  • Add 1.0 mL of 1 M HCl and mix well.

  • Add 1.0 mL of 0.5% sodium nitrite solution, mix, and allow to stand for 5 minutes at room temperature to ensure complete diazotization.

  • (Optional) Add 1.0 mL of 5% ammonium sulfamate solution to quench any unreacted nitrous acid and wait for 2 minutes.

  • Add 1.0 mL of 0.1% this compound solution and mix thoroughly.

  • Dilute to the mark with the solvent, mix well, and allow the color to develop for a specified time (to be optimized).

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner without the analyte.

Method Validation

Once the experimental conditions (e.g., reagent concentrations, reaction times, and λmax) are optimized, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[3]

Validation_Workflow Start Start Method_Development Method Development & Optimization Start->Method_Development Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: Workflow for analytical method validation.

Key Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure that the signal is from the analyte and not from excipients or other impurities.No significant interference at the λmax of the analyte.
Linearity To demonstrate a proportional relationship between concentration and absorbance.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity studies.
Accuracy The closeness of the measured value to the true value.98.0% to 102.0% recovery for the drug substance.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%
RepeatabilityPrecision under the same operating conditions over a short interval.RSD ≤ 2%
Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, or on different equipment.RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically 3.3 × (standard deviation of the blank / slope of the calibration curve)
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically 10 × (standard deviation of the blank / slope of the calibration curve)
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters like reagent concentration or temperature.

Data Presentation (Hypothetical)

The results of the validation studies should be presented in a clear and concise manner, typically in tabular format.

Table 1: Linearity Data

Concentration (µg/mL) Absorbance (AU)
2 [Absorbance Value]
4 [Absorbance Value]
6 [Absorbance Value]
8 [Absorbance Value]
10 [Absorbance Value]
Correlation Coefficient (r²) [Calculated Value]

| Regression Equation | y = mx + c |

Table 2: Accuracy (Recovery) Data

Concentration Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80% [Value] [Value] [Value]
100% [Value] [Value] [Value]
120% [Value] [Value] [Value]
Mean % Recovery [Value]

| RSD (%) | | | [Value] |

Conclusion

The proposed spectrophotometric method utilizing this compound offers a promising avenue for the simple, rapid, and cost-effective quantification of primary aromatic amines. This application note provides a comprehensive roadmap for the development and validation of such a method. By following the outlined procedures and adhering to ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method tailored to their specific needs, thereby ensuring the quality and consistency of their pharmaceutical products.

References

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. [Link]

  • El-Didamony, A. M. (2006). Spectrophotometric determination of some primary aromatic amines using p-benzoquinone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 601-606.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Loyola University Chicago. (1944). Spectrophotometric Determinations of the Sulfonamides. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). A New Validated Spectroscopic Method for the estimation of Sodium Benzoate in Soft drinks. [Link]

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Application Notes: Staining Protocols and Methodologies Using Methyl Red Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl Red sodium salt is a versatile azobenzene dye primarily recognized for its utility as a pH indicator. Its distinct and sharp color transition between pH 4.4 and 6.2 has established it as an indispensable tool in microbiology for differentiating bacterial metabolic pathways and in analytical chemistry for quantifying acids and bases. This document provides an in-depth exploration of the mechanisms, core applications, and detailed protocols for the effective use of Methyl Red sodium salt in research and diagnostic settings. We will elucidate the causality behind experimental choices, provide validated, step-by-step methodologies, and address common technical challenges to ensure reliable and reproducible results.

Scientific Principle: The Mechanism of pH Indication

Methyl Red (2-(N,N-dimethyl-4-aminophenyl)azobenzenecarboxylic acid) is a weak acid whose chromophore—the part of the molecule responsible for color—is structurally sensitive to the concentration of hydrogen ions (H⁺) in a solution.[1][2] The vibrant color change is not merely a qualitative observation but a direct consequence of a shift in the molecule's electronic structure.

  • In Acidic Conditions (pH < 4.4): The molecule becomes protonated. This protonation alters the electron delocalization across the azobenzene structure, causing it to adopt a quinone/hydrazone form. This specific conformation absorbs light in the blue-green spectrum, making the solution appear red .[2]

  • In Alkaline Conditions (pH > 6.2): The molecule is deprotonated. This results in a different electron configuration that absorbs light at a higher wavelength, causing the solution to appear yellow .[1][3]

  • Transition Range (pH 4.4 - 6.2): Within this range, the solution contains a mixture of both the protonated (red) and deprotonated (yellow) forms of the dye, resulting in an intermediate orange color.[1]

This distinct and reliable transition is the foundation for all its applications as an indicator.

Figure 1: Conformational states of Methyl Red at different pH levels.

Primary Application: The Methyl Red (MR) Test in Microbiology

The most prominent and standardized application of Methyl Red is in the Methyl Red (MR) test , a cornerstone of diagnostic microbiology used to differentiate bacteria, particularly within the family Enterobacteriaceae.[4][5] The test identifies organisms that perform mixed acid fermentation of glucose.

Biochemical Rationale: Mixed Acid Fermentation

All members of the Enterobacteriaceae initially metabolize glucose to pyruvic acid.[6] From this critical juncture, different metabolic pathways can be utilized.

  • Mixed Acid Pathway: Certain bacteria, like Escherichia coli, possess the enzymatic machinery (e.g., pyruvate formate-lyase, lactate dehydrogenase) to convert pyruvate into a mixture of potent, stable acids such as lactate, acetate, succinate, and formate.[7][8] This metabolic process results in a significant accumulation of acidic end products, which overcomes the buffering capacity of the growth medium and drastically lowers the final pH to 4.4 or below.[4]

  • Butanediol Pathway: Other bacteria, such as Enterobacter aerogenes and Klebsiella pneumoniae, metabolize pyruvate into neutral end products, primarily acetoin and 2,3-butanediol.[5][6] While some initial acids are produced, they are subsequently converted, leading to a final pH that is significantly higher (closer to neutral) than that of mixed acid fermenters.[4]

The MR test leverages Methyl Red's pH sensitivity to visualize the outcome of these divergent metabolic strategies.

G cluster_mixed_acid Mixed Acid Fermentation (MR Positive) cluster_butanediol Butanediol Fermentation (MR Negative) Glucose Glucose Pyruvate Pyruvic Acid Glucose->Pyruvate Glycolysis Lactate Lactic Acid Pyruvate->Lactate Acetate Acetic Acid Pyruvate->Acetate Succinate Succinic Acid Pyruvate->Succinate Formate Formic Acid Pyruvate->Formate Acetoin Acetoin Pyruvate->Acetoin Result_Red Final pH ≤ 4.4 (RED Result) Gases H2 + CO2 Formate->Gases Butanediol 2,3-Butanediol Acetoin->Butanediol Result_Yellow Final pH > 6.0 (YELLOW Result)

Figure 2: Divergent metabolic fates of pyruvate in the MR test.

Reagent Preparation

A. MR-VP Broth (per Liter)

  • Purpose: This formulation provides the necessary nutrients for bacterial growth and glucose as the fermentable substrate, with a phosphate buffer to control the initial pH.

  • Formulation:

    • Buffered Peptone: 7.0 g

    • Glucose (Dextrose): 5.0 g

    • Dipotassium Phosphate (K₂HPO₄): 5.0 g

    • Purified Water: 1000 mL

  • Protocol:

    • Dissolve the components in the purified water.

    • Dispense 5 mL aliquots into screw-capped test tubes.

    • Autoclave at 121°C for 15 minutes.

    • Store at 4-8°C until use.

B. Methyl Red Indicator Solution (0.05%)

  • Purpose: This is the reagent added post-incubation to reveal the final pH of the culture.

  • Formulation:

    • Methyl Red powder: 0.1 g

    • Ethanol (95%): 300 mL

    • Purified Water: 200 mL

  • Protocol:

    • Completely dissolve the Methyl Red powder in the 300 mL of 95% ethanol.[9]

    • Once dissolved, add the 200 mL of purified water to bring the final volume to 500 mL.[9]

    • Mix thoroughly and store in a tightly sealed, light-protected bottle at 4°C.[9]

Experimental Protocol: The Methyl Red Test
  • Inoculation: Using a sterile inoculating loop, pick a light inoculum from the center of a well-isolated, 18-24 hour old bacterial colony. Aseptically inoculate a tube of MR-VP broth.[4]

    • Causality Note: A light inoculum is critical. A heavy inoculum can lead to aberrant results or inhibit growth.[9]

  • Incubation: Incubate the inoculated tube aerobically at 35-37°C for a minimum of 48 hours .[4]

    • Causality Note: This extended incubation is the most critical parameter. All enteric bacteria initially produce acids from glucose, which would yield a false-positive result if tested early.[4] The 48-hour (or longer) period is necessary to allow MR-negative organisms to metabolize these initial acids into neutral end products, raising the pH back above the indicator's transition range.[4][6]

  • Aliquoting (Optional but Recommended): If performing the complementary Voges-Proskauer (VP) test, aseptically transfer approximately 1-2 mL of the incubated broth to a separate sterile tube for that assay. The remaining broth is used for the MR test.

  • Reagent Addition: Add 2-5 drops of the prepared Methyl Red indicator solution directly to the incubated MR-VP broth.[6][10]

  • Observation: Observe for an immediate color change on the surface of the medium.[4] Do not shake the tube excessively after adding the reagent, as this can dilute the color at the surface where the reaction is most visible.

Interpretation of Results and Troubleshooting
Observed Color Interpretation pH Level Metabolic Pathway Indicated
Bright Red Positive (+) ≤ 4.4Mixed Acid Fermentation
Yellow Negative (-) ≥ 6.2Butanediol Fermentation
Orange Inconclusive / Weak Positive 4.5 - 6.1Insufficient acid production or incomplete metabolism of acids.

Troubleshooting an Orange Result: An orange color is the most common source of ambiguity. It indicates that the pH is within the indicator's transition range.

  • Primary Cause: Insufficient incubation time.[9]

  • Corrective Action: Re-incubate the original broth for an additional 24 to 48 hours (for a total of 4-5 days) and repeat the test by adding the indicator to another small aliquot.[9][10] This provides more time for the definitive metabolic pathway to establish a final, stable pH.

Quality Control

A self-validating protocol requires the use of known controls. For each new batch of media or reagents, control organisms must be tested in parallel.

Organism ATCC Number Expected MR Result
Escherichia coli25922Positive (Red)
Klebsiella pneumoniae27736Negative (Yellow)

Application in Analytical Chemistry: Acid-Base Titration

Methyl Red is a valuable indicator for the quantitative analysis technique of titration, particularly for strong acid-weak base titrations where the equivalence point pH falls within its transition range.[1]

Protocol: General Titration of a Weak Base with a Strong Acid

This protocol describes the standardization of a sodium hydroxide (NaOH) solution with a known concentration of hydrochloric acid (HCl).

  • Preparation: Fill a burette with the standard strong acid titrant (e.g., 0.1 M HCl). Pipette a precise volume of the weak base analyte (e.g., 20 mL of the NaOH solution to be standardized) into an Erlenmeyer flask.[1]

  • Indicator Addition: Add 2-3 drops of Methyl Red indicator solution to the Erlenmeyer flask. The solution should turn yellow, indicating a basic pH.[11]

  • Titration: Slowly add the HCl from the burette into the flask while continuously swirling the flask to ensure mixing.[1]

  • Endpoint Detection: Continue adding the titrant until the solution exhibits a persistent color change from yellow to a faint orange or reddish-orange. This is the endpoint of the titration.[1][11]

  • Calculation: Record the volume of HCl added. Use the formula M₁V₁ = M₂V₂ to calculate the exact concentration of the NaOH solution.

G Start 1. Prepare Analyte (Weak Base + 2-3 drops Methyl Red) Titrate 2. Slowly Add Titrant (Strong Acid from Burette) Start->Titrate Solution is Yellow Observe 3. Swirl and Observe Color Titrate->Observe Observe->Titrate Solution remains Yellow Endpoint 4. Endpoint Reached (Persistent Orange/Red Color) Observe->Endpoint Color changes Record 5. Record Volume & Calculate Concentration Endpoint->Record

Figure 3: General workflow for acid-base titration using Methyl Red.

Other Cited Applications: Histology and Vital Staining

While the vast majority of standardized protocols feature Methyl Red as a pH indicator, some literature cites its use in cellular staining.

  • Histopathology: Methyl Red has been noted for its special use in histopathology to demonstrate the acidic nature of certain tissues or to identify organisms with acidic cell walls.[2] However, unlike routine stains such as Hematoxylin and Eosin (H&E), a standalone, widely adopted "Methyl Red stain" protocol for tissue sections is not well-documented in standard histology literature. It is more often used as a component or counterstain in other methods.

  • Vital Staining: Its use as a vital stain for protozoa has also been reported, where it can be used to stain certain intracellular structures.[12]

Researchers interested in these niche applications should be aware that protocol optimization will likely be required, as these uses are not as standardized as the microbiological MR test.

Safety and Handling of Methyl Red Sodium Salt

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to a standardized plan minimizes risk.

Aspect Solid (Powder) Form Solution Form (in Ethanol/Water)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.Chemical-resistant gloves and a lab coat.
Respiratory Not typically required with good ventilation. Use an approved respirator if dust is generated.Not typically required with good ventilation.
Handling Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.Avoid contact with skin, eyes, and clothing. Keep away from open flames due to ethanol content.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.Store in a tightly sealed container, often in a flammable-safe cabinet at 4°C for stability.
Disposal Dispose of in accordance with local, state, and federal regulations. Do not empty into drains.Dispose of as chemical waste, following all institutional and governmental regulations.

Conclusion

Methyl Red sodium salt is a robust and cost-effective dye whose utility is firmly grounded in its precise pH-dependent color change. Its primary, field-proven application is the Methyl Red test for the differentiation of bacteria based on their glucose fermentation pathways—a critical test in clinical and environmental microbiology. While it also serves as a reliable indicator for specific acid-base titrations, its use in histological staining is less common and not well-standardized. The protocols and scientific rationale provided herein offer a comprehensive guide for researchers and professionals to confidently and accurately employ Methyl Red in its most significant applications.

References

  • McDevitt, S. (2009). Methyl Red and Voges-Proskauer Test Protocols. American Society for Microbiology. Retrieved from [Link]

  • Dalynn Biologicals. (2014). METHYL RED REAGENT. Retrieved from [Link]

  • Aryal, S. (2022). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. Microbiology Info.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Mixed acid fermentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl red. Retrieved from [Link]

  • University of California Davis Health. (2020). Staining Methods in Frozen Section: Best Lab Practices. Retrieved from [Link]

  • Lee, J. W., et al. (2012). Flux-sum analysis identifies metabolite targets for strain improvement. Biotechnology and Bioengineering. Diagram available at ResearchGate. Retrieved from [Link]

  • Washington University School of Medicine. (n.d.). HEMATOXYLIN & EOSIN (H & E) STAIN PROTOCOL. Retrieved from [Link]

  • Biology LibreTexts. (2021). 31.5: Methyl Red / Voges-Proskauer (MR/VP) Test. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). basic methods of specimen preparation in parasitology. Retrieved from [Link]

  • Experimentium. (2023). Titration of NaOH Solution with HCl Solution (Methyl Red). YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Red. PubChem Compound Summary for CID 10303. Retrieved from [Link]

  • Microbe Online. (2023). Mixed Acid Fermentation: Types and Products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). "Methyl Red". Retrieved from [Link]

  • UC Davis Health. (2020). Staining Methods in Frozen Section: Best Lab Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). a) molecular structure of the methyl red indicator in its three forms: acidic, neutral and alkaline. Retrieved from [Link]

  • Quora. (2021). What is the structural basis of the colour change in the methyl red? Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do you prepare methyl red indicator for titration? Retrieved from [Link]

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Application Note: Utilizing Methyl Red for the Elucidation of Mixed Acid Fermentation Pathways in Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Methyl Red (MR) test to identify bacteria that utilize the mixed acid fermentation pathway for glucose metabolism. This classical biochemical assay remains a cornerstone in microbial identification, particularly for the differentiation of enteric bacteria. Herein, we delve into the biochemical underpinnings of the test, provide a detailed, step-by-step protocol with an emphasis on the rationale behind each step, and discuss the interpretation of results, quality control measures, and inherent limitations.

Introduction: The Significance of Fermentation Pathways in Bacteria

In the absence of external electron acceptors for aerobic or anaerobic respiration, many facultative and obligate anaerobic bacteria rely on fermentation to regenerate NAD+ from NADH produced during glycolysis. The end products of fermentation are diverse and serve as key taxonomic markers for bacterial identification. One such critical pathway is mixed acid fermentation, a metabolic process where a six-carbon sugar like glucose is converted into a complex and variable mixture of stable organic acids.[1][2] This pathway is characteristic of many members of the Enterobacteriaceae family.[1][3][4]

The accumulation of these acidic end-products, which include lactic acid, acetic acid, formic acid, and succinic acid, results in a significant decrease in the pH of the growth medium.[5][6][7][8] The Methyl Red (MR) test is a qualitative assay designed to detect this substantial drop in pH, thereby serving as a reliable indicator for the presence of the mixed acid fermentation pathway.[9][10]

Biochemical Principle of the Methyl Red Test

The MR test is fundamentally a pH test. All members of the Enterobacteriaceae initially metabolize glucose to pyruvic acid via the Embden-Meyerhof pathway.[6][11] From pyruvate, the metabolic route can diverge. Bacteria that are MR-positive possess the enzymatic machinery to further metabolize pyruvate through the mixed acid pathway, leading to the production of a high concentration of stable acids.[5][6][12] This robust acid production overcomes the buffering capacity of the culture medium, causing the pH to drop to and be maintained at a level of 4.4 or below.[5][9][13]

Conversely, MR-negative organisms may also initially produce acids but subsequently convert them to more neutral end-products, such as acetoin (acetylmethylcarbinol) and 2,3-butanediol, through the butylene glycol pathway.[14] This results in a less acidic environment, with a final pH typically at 6.0 or above.[15]

The key to visualizing this pH difference is the Methyl Red indicator. This pH indicator is red at a pH below 4.4 and yellow at a pH above 6.2.[6][13][16] An orange color indicates an intermediate pH.[13][16] Therefore, the addition of Methyl Red to a bacterial culture that has undergone mixed acid fermentation will result in a distinct red color, signifying a positive test.

Experimental Workflow and Protocols

Materials and Reagents

Culture Medium:

  • MR-VP Broth (Methyl Red-Voges Proskauer Broth): This is the standard medium for both the MR and VP tests.[11] Its formulation is critical for reliable results.

ComponentConcentration (g/L)Purpose
Buffered Peptone7.0Provides essential nutrients (nitrogen, vitamins, minerals).
Glucose (Dextrose)5.0The fermentable carbohydrate source.
Dipotassium Phosphate5.0Acts as a buffer to initially resist pH changes.[17]
Distilled Water1000 mLSolvent.
Final pH 6.9 ± 0.2 Ensures optimal conditions for bacterial growth and fermentation.[17][18]

Preparation of MR-VP Broth:

  • Suspend 17 grams of MR-VP broth powder in 1 liter of distilled water.[19]

  • Heat with gentle agitation to dissolve the medium completely.

  • Dispense into test tubes (typically 5 mL per tube).

  • Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[15][19]

  • Allow the broth to cool to room temperature before use.

Indicator Reagent:

  • Methyl Red Solution (0.02%):

    • Methyl Red Powder: 0.1 g[12][20]

    • Ethyl Alcohol (95%): 300 mL[12][20]

    • Distilled Water: 200 mL Preparation of Methyl Red Reagent:

  • Dissolve 0.1 g of methyl red powder in 300 mL of 95% ethyl alcohol.[12][20]

  • Add 200 mL of distilled water to bring the total volume to 500 mL.[12][20]

  • Store in a brown, light-protected bottle at 4-8°C. The solution is stable for up to one year.[20]

Step-by-Step Experimental Protocol
  • Inoculation:

    • Using a sterile inoculating loop, pick a pure, 18-24 hour culture of the test bacterium.

    • Inoculate a tube of MR-VP broth with a light inoculum.[21][22] Rationale: A heavy inoculum can inhibit bacterial growth and lead to invalid results.[5][18]

  • Incubation:

    • Incubate the inoculated broth aerobically at 35-37°C for a minimum of 48 hours.[6][22] Rationale: Insufficient incubation time can lead to false-positive results, as some bacteria may not have had enough time to produce the neutral end-products that would raise the pH.[6][9] For some slower-growing organisms, incubation may need to be extended up to 5 days.[5][18]

  • Aliquoting for Testing:

    • Following incubation, aseptically transfer approximately 1-2 mL of the broth to a clean, sterile test tube. This aliquot will be used for the MR test. The remaining broth can be used for the Voges-Proskauer (VP) test if desired.[21]

  • Addition of Methyl Red Indicator:

    • Add 5-6 drops of the Methyl Red reagent to the aliquot of the incubated broth.[6][19]

  • Observation and Interpretation:

    • Observe the color of the broth immediately after the addition of the indicator.[21]

Visualization of the Experimental Workflow

MR_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_results Results Media Prepare MR-VP Broth Inoculate Inoculate Broth (Light Inoculum) Media->Inoculate Reagent Prepare Methyl Red Reagent Add_MR Add 5-6 drops of Methyl Red Reagent->Add_MR Incubate Incubate (35-37°C, min. 48h) Inoculate->Incubate Aliquot Aliquot Broth (1-2 mL) Incubate->Aliquot Aliquot->Add_MR Observe Observe Immediate Color Change Add_MR->Observe Positive Positive (Red) Observe->Positive pH ≤ 4.4 Negative Negative (Yellow) Observe->Negative pH ≥ 6.2

Caption: Workflow for the Methyl Red test.

Interpretation of Results

The interpretation of the MR test is straightforward and based on the final color of the broth after the addition of the indicator.

ResultColorpHInterpretation
Positive Bright Red≤ 4.4The organism performs mixed acid fermentation, producing a high concentration of stable acids.[6][9]
Negative Yellow≥ 6.2The organism does not perform mixed acid fermentation or produces neutral end-products that raise the pH after initial acid production.[6][9]
Indeterminate Orange4.4 - 6.2The result is inconclusive. It is recommended to re-incubate the original broth for an additional 2-3 days and repeat the test.[5]
Visualization of the Biochemical Pathway

Mixed_Acid_Fermentation cluster_acids Mixed Acid Pathway (MR Positive) cluster_neutral Butylene Glycol Pathway (MR Negative) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactic Lactic Acid Pyruvate->Lactic Acetic Acetic Acid Pyruvate->Acetic Succinic Succinic Acid Pyruvate->Succinic Formic Formic Acid Pyruvate->Formic Ethanol Ethanol Pyruvate->Ethanol Acetoin Acetoin Pyruvate->Acetoin Low_pH Low pH (≤ 4.4) Methyl Red -> RED Lactic->Low_pH Acetic->Low_pH Succinic->Low_pH CO2_H2 CO2 + H2 Formic->CO2_H2 Formic->Low_pH Butanediol 2,3-Butanediol Acetoin->Butanediol Neutral_pH Neutral pH (≥ 6.2) Methyl Red -> YELLOW Acetoin->Neutral_pH Butanediol->Neutral_pH

Caption: Divergent fermentation pathways from pyruvate.

Quality Control

To ensure the validity of the MR test results, it is imperative to run positive and negative controls concurrently with the test organisms.

Control TypeOrganismExpected MR ResultRationale
Positive Control Escherichia coli ATCC 25922Positive (Red)A known mixed acid fermenter, ensuring that the medium and reagent are performing as expected.[5][8]
Negative Control Klebsiella pneumoniae ATCC 13883 or Enterobacter aerogenes ATCC 13048Negative (Yellow)Known to utilize the butylene glycol pathway, confirming the specificity of the test.[5][6]

Limitations of the Methyl Red Test

While the MR test is a valuable tool, it is essential to be aware of its limitations to avoid misinterpretation of results:

  • Incubation Time: As previously mentioned, testing before 48 hours of incubation can lead to false-positive results.[5][6][18]

  • Inoculum Size: An overly heavy inoculum can inhibit bacterial growth and produce invalid results.[5][9][18]

  • Complementary Testing: The MR test should not be used as a standalone method for bacterial identification. It is a component of a battery of biochemical tests (often the IMViC series: Indole, Methyl Red, Voges-Proskauer, and Citrate) used for the presumptive identification of enteric bacteria.[5][6][11]

  • Variable Reactions: Some organisms, such as Hafnia alvei and Proteus mirabilis, may yield variable or positive results for both the MR and VP tests.[9]

Conclusion

The Methyl Red test is a simple, yet powerful, assay for differentiating bacteria based on their glucose fermentation pathways. A thorough understanding of the underlying biochemical principles, adherence to a standardized protocol, and the inclusion of appropriate quality controls are paramount for obtaining accurate and reproducible results. When integrated into a broader scheme of biochemical characterization, the MR test provides valuable insights for microbial identification in both clinical and research settings.

References

  • Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. (2022, August 10). Online Microbiology Notes. [Link]

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  • Methyl Red Test Definition, Purpose & Results - Lesson. (n.d.). Study.com. [Link]

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  • Methyl Red / Voges-Proskauer (MR/VP) Test. (2025, October 14). Biology LibreTexts. [Link]

  • Mixed Acid Fermentation: Types and Products. (2023, August 21). Microbe Online. [Link]

  • Understanding Mixed Acid Fermentation: A Deep Dive Into Microbial Metabolism. (2025, December 30). Oreate AI. [Link]

  • Mixed acid fermentation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Methyl Red (MR) and Voges-Proskauer (VP) Test | PDF. (n.d.). Slideshare. [Link]

  • Methyl Red (MR) Test-Principle, Procedure and Result Interpretation | PDF. (n.d.). Scribd. [Link]

  • MR-VP tests. (n.d.). Microrao. [Link]

  • Mixed acid fermentation. (n.d.). Wikipedia. [Link]

  • MR-VP Medium (Glucose Phosphate Broth). (n.d.). HiMedia Laboratories. [Link]

  • Interpreting Methyl Red Test Results & Analysis. (2025, April 19). LinkedIn. [Link]

  • Methyl Red (MR) Test. (2024, June 28). Microbiology Info.com. [Link]

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  • Methyl Red (MR) Test - Principle, Procedure, Observation, and Results. (2021, March 26). BiokiMicroki. [Link]

  • Understanding the Methyl Red Indicator: pH Range and Applications. (2026, January 8). Oreate AI Blog. [Link]

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Application Note & Protocol: Preparation and Use of MR-VP Broth for Bacterial Identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichotomy of Glucose Fermentation

In the field of diagnostic microbiology, particularly for the identification of Gram-negative enteric bacilli, understanding the metabolic pathways an organism utilizes for energy production is paramount. The Methyl Red (MR) and Voges-Proskauer (VP) tests are cornerstone biochemical assays that reveal two distinct glucose fermentation endpoints.[1] These tests, often performed concurrently using a single culture medium known as MR-VP Broth, are a critical component of the IMViC test battery (Indole, Methyl Red, Voges-Proskauer, and Citrate) for differentiating members of the family Enterobacteriaceae and other bacterial groups.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, application, and interpretation of MR-VP broth for robust bacterial identification. We will delve into the biochemical rationale behind the tests, provide field-proven protocols, and emphasize quality control measures to ensure data integrity.

The core principle lies in discriminating between two major fermentation pathways:

  • Mixed-Acid Fermentation: Detected by the Methyl Red test, this pathway results in the production of a high concentration of stable, strong organic acids (e.g., lactic, acetic, formic acid).[1][3][4] This significant acid production lowers the medium's pH to below 4.4.[4][5]

  • 2,3-Butanediol Fermentation: Detected by the Voges-Proskauer test, this pathway produces less acidic and more neutral end products, with a key intermediate being acetoin (acetylmethylcarbinol).[1][6][7] This acetoin is the target of the VP test reagents.[6][7]

Historically, the differentiation of the coli-aerogenes group of enteric bacteria was a primary application, as established by Clark and Lubs in 1915 (MR test) and building on the observations of Voges and Proskauer in 1898 (VP test).[6][8] Barritt's 1936 modification significantly enhanced the sensitivity of the VP test by incorporating alpha-naphthol, a practice that remains the standard today.[7][8]

Biochemical Principle & Metabolic Pathways

All members of the Enterobacteriaceae ferment glucose to pyruvate. However, the subsequent metabolic route diverges, forming the basis of the MR-VP tests.

  • The MR Test utilizes the pH indicator methyl red, which is red at a pH of 4.4 and yellow at a pH of 6.2. Organisms following the mixed-acid pathway produce a large volume of acid, overcoming the buffering capacity of the dipotassium phosphate in the medium.[6][8] This sustained low pH results in a positive (red) MR test. Conversely, organisms that produce less acid or further metabolize the initial acidic products into neutral compounds will not lower the pH sufficiently, resulting in a negative (yellow) test.[6][8]

  • The VP Test identifies organisms that utilize the butylene glycol pathway.[7] The key intermediate, acetoin, is oxidized to diacetyl in the presence of atmospheric oxygen and alkali (40% KOH).[6][8] Diacetyl then reacts with a guanidine-containing compound (from the peptone) and alpha-naphthol, which acts as a catalyst and color intensifier, to produce a distinct pink-red complex.[6]

The following diagram illustrates the divergent metabolic fates of pyruvate that are differentiated by the MR and VP tests.

G cluster_0 Mixed-Acid Fermentation (MR Positive) cluster_1 2,3-Butanediol Fermentation (VP Positive) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acids Stable Strong Acids (Lactic, Acetic, Formic) Pyruvate->Acids Acetoin Acetoin (Acetyl-methyl-carbinol) Pyruvate->Acetoin Low_pH pH < 4.4 Acids->Low_pH overcomes buffer MR_Test Methyl Red Test: POSITIVE (Red) Low_pH->MR_Test Butanediol 2,3-Butanediol Acetoin->Butanediol VP_Test Voges-Proskauer Test: POSITIVE (Red) Acetoin->VP_Test + O2, α-Naphthol, KOH

Caption: Divergent Glucose Fermentation Pathways Detected by MR and VP Tests.

Materials and Protocols

MR-VP Broth Formulation

This medium is designed to be simple, containing a protein source, a fermentable carbohydrate, and a phosphate buffer. The specific ratio of peptone to glucose is crucial for preventing some organisms from depleting the peptone and raising the pH through deamination, which could lead to false-negative MR results.

ComponentConcentration (g/L)Function
Buffered Peptone / Peptone from meat7.0Provides essential nutrients (nitrogen, amino acids) for bacterial growth.
Dextrose (Glucose)5.0The sole fermentable carbohydrate source.
Dipotassium Phosphate (K₂HPO₄)5.0Acts as a pH buffer to resist minor pH changes.
Deionized/Distilled Water1000 mLSolvent
Final pH 6.9 ± 0.2 at 25°C Optimal for the growth of most enteric bacteria.
Table based on formulations from multiple sources.[4][5][7]
Protocol: Preparation of MR-VP Broth
  • Dissolution: Weigh and dissolve 17 grams of dehydrated MR-VP Broth powder into 1 liter of deionized or distilled water.[4][7] If preparing from individual components, use the quantities listed in the table above.

  • Mixing: Stir well using a magnetic stirrer or by swirling until the powder is completely dissolved.[7] The resulting solution should be clear and yellowish-brown.[5]

  • Dispensing: Dispense the medium into test tubes, typically 5 mL per tube.[5]

  • Sterilization: Loosely cap the tubes and sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[4][5][7]

  • Cooling & Storage: Allow the sterilized broth to cool to room temperature before use. Store prepared media below 8°C, protected from direct light.[4]

Reagent Preparation

A. Methyl Red Indicator Solution (0.05% w/v)

  • Dissolve 0.1 g of methyl red powder in 300 mL of 95% ethanol.[2]

  • Add 200 mL of deionized water to bring the final volume to 500 mL.[2]

  • Store the solution in a tightly sealed bottle at 4°C.[2]

B. Voges-Proskauer Reagents (Barritt's Reagents)

  • Reagent A (5% α-Naphthol): Dissolve 5 g of alpha-naphthol in 100 mL of absolute or 95% ethanol.[5][7] This reagent should be stored in the dark at 4-8°C and is stable for several weeks.[7]

  • Reagent B (40% Potassium Hydroxide): Dissolve 40 g of potassium hydroxide (KOH) pellets in 100 mL of sterile distilled water.[7] Be cautious, as this reaction is exothermic. Allow the solution to cool before use. Store in a tightly sealed plastic bottle at 4-8°C.[7]

Experimental Workflow: Inoculation and Incubation

G cluster_MR Methyl Red Test cluster_VP Voges-Proskauer Test Start Start: Pure 18-24h Culture Inoculate Lightly Inoculate MR-VP Broth Tube Start->Inoculate Incubate Incubate Aerobically 35±2°C for 48h Inoculate->Incubate Aseptically_Split Aseptically Transfer ~2.5 mL to a new tube Incubate->Aseptically_Split MR_Add_Reagent Add 5 drops Methyl Red Reagent Aseptically_Split->MR_Add_Reagent VP_Add_Reagent_A Add 0.6 mL α-Naphthol (Reagent A) Aseptically_Split->VP_Add_Reagent_A MR_Read Read Result Immediately MR_Add_Reagent->MR_Read VP_Add_Reagent_B Add 0.2 mL KOH (Reagent B) VP_Add_Reagent_A->VP_Add_Reagent_B VP_Shake Shake to aerate VP_Add_Reagent_B->VP_Shake VP_Wait Wait 15-30 min VP_Shake->VP_Wait VP_Read Read Result VP_Wait->VP_Read

Caption: Standard Workflow for Performing MR and VP Tests.

  • Inoculation: Using a sterile inoculating loop, pick a well-isolated colony from a pure 18-24 hour culture.[2][7] Lightly inoculate a tube of MR-VP broth.[2][8] A heavy inoculum can lead to aberrant results and should be avoided.[2]

  • Incubation: Incubate the inoculated tube aerobically at 35 ± 2°C for a minimum of 48 hours.[2][8] Some protocols suggest incubation for up to 4-5 days, especially for the MR test, to allow sufficient time for MR-negative organisms to metabolize the initial acidic products.[4][6][8]

  • Aliquoting: After incubation, aseptically transfer approximately half of the broth (~2.5 mL) to a second, clean test tube.[2] This allows both the MR and VP tests to be performed on the same culture.

Protocol: Performing the Tests & Interpreting Results

A. Methyl Red (MR) Test

  • To one of the tubes (either the original or the aliquot), add 5 drops of the Methyl Red indicator solution.[5][6]

  • Observe the color immediately.[6][8]

B. Voges-Proskauer (VP) Test (Barritt's Method)

  • To the second tube, add 0.6 mL of 5% alpha-naphthol (Reagent A).[8]

  • Shake the tube gently.

  • Next, add 0.2 mL of 40% KOH (Reagent B).[8] Crucially, the reagents must be added in this specific order. Reversing the order can produce false results.[8]

  • Shake the tube gently for 30-60 seconds to expose the medium to atmospheric oxygen, which is essential for the oxidation of acetoin.[8]

  • Allow the tube to stand undisturbed and observe for color development for 15 to 30 minutes.[7][8] The color will typically develop at the surface first.

TestPositive ResultNegative Result
Methyl Red (MR) Bright, stable red color develops immediately.Yellow or orange-yellow color.
Voges-Proskauer (VP) Pink-red color develops within 30 minutes.No color change or a faint yellow/copper-like color.
Table of expected results.[6]

Quality Control: Ensuring Test Validity

A self-validating protocol requires the concurrent use of known positive and negative control organisms. This practice verifies the efficacy of the media and reagents and ensures the accuracy of the interpretation.

  • Organism Selection: Inoculate separate MR-VP broths with known control strains alongside the unknown test organisms.

  • Procedure: Process the control tubes in exactly the same manner as the test samples.

  • Verification: The expected results for the control organisms must be obtained for the results of the test organisms to be considered valid. If control results are aberrant, patient or experimental results should not be reported, and troubleshooting of media, reagents, or technique is required.[8]

OrganismATCC StrainMR ResultVP ResultRationale
Escherichia coli25922Positive (Red)Negative (Yellow)Known mixed-acid fermenter.
Klebsiella pneumoniae13883Negative (Yellow)Positive (Red)Known 2,3-butanediol fermenter.
Enterobacter aerogenes13048Negative (Yellow)Positive (Red)Alternative positive control for VP test.
Table of recommended QC organisms and their expected results.[2][3][7]

Limitations and Expert Considerations

  • Incubation Time: Do not interpret the MR test before 48 hours of incubation. Falsely positive or equivocal results can occur if MR-negative organisms have not had sufficient time to neutralize the initial acids produced.[8]

  • Reagent Order (VP): The alpha-naphthol must be added before the KOH in the VP test. Reversing this order may yield invalid results.[6]

  • Aeration (VP): The VP test requires oxygen for the oxidation of acetoin to diacetyl. Shaking the tube after adding reagents is a critical step.

  • Inoculum Density: A light inoculum from a pure, fresh culture is essential. A heavy inoculum can inhibit growth or lead to inaccurate results.[2][8]

  • Anomalous Results: Some organisms, such as Hafnia alvei and certain Proteus species, may be positive for both MR and VP tests, although the VP reaction may be delayed.[6]

References

  • Hardy Diagnostics. (n.d.). Methyl Red Voges Proskauer (MR-VP) Broth. Retrieved from [Link]

  • Microbe Notes. (2025, April 8). Voges-Proskauer (VP) Test: Principle, Procedure & Results. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Methyl Red and Voges-Proskauer Test Protocols. Retrieved from [Link]

  • Aryal, S. (2022, August 10). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. Retrieved from [Link]

  • Biology LibreTexts. (2025, October 14). 31.5: Methyl Red / Voges-Proskauer (MR/VP) Test. Retrieved from [Link]

Sources

Introduction: The Need for Speed in Microbial Identification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Rapid Methyl Red Test for Escherichia coli Identification

In microbiology, the rapid and accurate identification of bacterial species is paramount. Escherichia coli, a key member of the family Enterobacteriaceae, serves as a primary indicator of fecal contamination in food and water safety testing, and is also a common subject in clinical and research laboratories. The Methyl Red (MR) test is a cornerstone biochemical assay used to differentiate bacteria based on their glucose fermentation pathways.[1][2] This application note provides a detailed protocol and the underlying scientific principles for performing a rapid version of the Methyl Red test, enabling conclusive identification of mixed-acid fermenters like E. coli within 18-24 hours, a significant acceleration compared to the traditional 48-96 hour method.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the test's mechanism, a validated rapid protocol, and guidance on ensuring trustworthy, reproducible results.

Part 1: The Biochemical Principle of the Methyl Red Test

The MR test is a quantitative assay for acid production.[3] While all members of the Enterobacteriaceae ferment glucose to pyruvic acid, the subsequent metabolic routes diverge.[1][3] The MR test specifically identifies organisms that perform mixed-acid fermentation .[1][4]

E. coli is a classic example of a mixed-acid fermenter. It metabolizes pyruvate into a variety of stable, strong acids, including lactate, acetate, formate, and succinate.[4][5][6] This significant production of acid overcomes the phosphate buffering system present in the MR-VP broth, causing a sharp decrease in the medium's pH to 4.4 or below.[1][4][7]

The test employs methyl red, a pH indicator that is red at pH levels below 4.4 and yellow at pH levels above 6.0.[3] An intermediate orange color may be observed between these values.[4][8] Therefore, the development of a stable red color after the addition of the indicator signifies a positive result, confirming the presence of a mixed-acid fermenter.[8][9]

Organisms like Enterobacter aerogenes, on the other hand, utilize the butylene glycol pathway. They produce significantly less acid and metabolize initial acidic byproducts into neutral end products like acetoin and 2,3-butanediol.[2][3] This results in a final pH that is not low enough to turn the methyl red indicator red, leading to a yellow color (a negative result).[2][4]

Visualizing the Pathway: E. coli's Mixed-Acid Fermentation

The following diagram illustrates the key biochemical steps E. coli uses to convert glucose into stable acidic end products, leading to a positive MR test.

MixedAcidFermentation cluster_products Stable Acid End Products Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Acetate Acetate Pyruvate->Acetate Pyruvate Dehydrogenase Complex Formate Formate Pyruvate->Formate Pyruvate Formate-Lyase Succinate Succinate Pyruvate->Succinate Multi-step (via PEP)

E. coli's mixed-acid fermentation pathway.

Part 2: Protocols for the Methyl Red Test

A self-validating protocol relies on precision, proper controls, and an understanding of the variables. Here we present both the classical method and a validated rapid protocol.

Core Components & Reagents
ComponentDescription & Purpose
MR-VP Broth A specialized medium containing buffered peptone (7 g/L), dextrose (glucose, 5 g/L), and dipotassium phosphate (5 g/L).[10][11][12] The phosphate acts as a buffer.
Methyl Red Reagent A pH indicator solution (0.1 g methyl red in 300 mL of 95% ethanol, brought to 500 mL with distilled water).[8][12] Stored at 4-8°C.[2][8]
Positive Control Escherichia coli (e.g., ATCC® 25922™).[7][8] This strain is a known mixed-acid fermenter and will yield a positive (red) result.
Negative Control Klebsiella pneumoniae (e.g., ATCC® 13883™) or Enterobacter aerogenes.[4][7][8] These strains are MR-negative and will yield a negative (yellow) result.
Protocol 1: Classical Methyl Red Test (48-96 Hours)

This method is the traditional standard but requires a longer incubation to ensure MR-negative organisms have sufficient time to neutralize the initial acids produced.

  • Inoculation: Using a sterile loop, lightly inoculate a tube containing 5 mL of MR-VP broth with a pure, 18-24 hour culture of the test organism.[2] Include positive and negative control organisms in separate tubes.

  • Incubation: Incubate all tubes aerobically at 35-37°C for a minimum of 48 hours.[1][2] Some protocols recommend up to 5 days for unequivocal results.[2][3]

  • Reagent Addition: Aseptically transfer approximately 1-2.5 mL of the incubated broth to a new, clean test tube.[8][13]

  • Observation: Add 5 drops of Methyl Red reagent.[13] Observe for an immediate color change.[7][8]

Protocol 2: Rapid Methyl Red Test (18-24 Hours)

This improved method accelerates the test by optimizing culture conditions to achieve a definitive result overnight. The key principle, as demonstrated by Barry et al. (1970), is that a smaller broth volume enhances aeration.[14] This allows MR-negative organisms to more rapidly metabolize and neutralize the initial acidic byproducts, leading to a faster and clearer pH differentiation from MR-positive organisms.[14]

Workflow: Rapid MR Test

RapidMRWorkflow cluster_results Interpret Results start Start: Pure 18-24h Colony inoculate Step 1: Inoculate 0.5 mL MR-VP Broth start->inoculate incubate Step 2: Incubate 18-24h at 35-37°C inoculate->incubate add_reagent Step 3: Add 1 Drop Methyl Red incubate->add_reagent observe Step 4: Observe Immediate Color Change add_reagent->observe positive Red Color (Positive) observe->positive pH ≤ 4.4 negative Yellow Color (Negative) observe->negative pH ≥ 6.0

Workflow for the rapid Methyl Red test.

Detailed Steps:

  • Preparation: Aseptically dispense 0.5 mL aliquots of MR-VP broth into sterile test tubes (e.g., 13x100 mm).[14] Prepare tubes for the unknown isolate(s) and for the positive and negative controls.

  • Inoculation: Using a sterile inoculating needle, pick the center of a single, well-isolated 18-24 hour colony.[8][14] Lightly inoculate the 0.5 mL of broth. A light inoculum is critical to avoid invalid results.[8]

  • Incubation: Incubate the tubes aerobically at 35-37°C for 18 to 24 hours.[8][14]

  • Reagent Addition: Add one drop of Methyl Red reagent to each tube.[14]

  • Interpretation: Shake the tube gently and observe the color immediately.[3] Record the results based on the interpretation guide below.

Part 3: Interpretation, Quality Control, and Troubleshooting

Accurate interpretation is contingent on a properly executed, well-controlled experiment.

Interpreting the Results
ObservationpH LevelInterpretationImplication for E. coli
Bright Red Color ≤ 4.4Positive (+) The organism performs mixed-acid fermentation.[4][8] This is the expected result for E. coli.
Yellow Color ≥ 6.0Negative (-) The organism does not produce sufficient stable acids.[4] This is the expected result for K. pneumoniae.
Orange Color 4.5 - 5.9Inconclusive/Equivocal Insufficient acid production for a positive result.[8] This may indicate an error or require further incubation.[7]

Expert Insight: An orange result in the rapid test is a strong indicator of a negative result, as the enhanced aeration should have allowed for pH reversion if the organism were capable.[14] However, if using the classical method, an orange result after 48 hours warrants re-incubation of the remaining broth for an additional 2-3 days before re-testing.[3][7]

Trustworthiness: A Self-Validating System

The inclusion of known positive and negative controls with every batch of tests is non-negotiable. This practice serves two functions:

  • Validates Reagents and Media: Confirms that the MR-VP broth can support growth and that the Methyl Red indicator is reactive at the correct pH.

  • Provides a Color Standard: The control tubes offer a direct visual comparison for interpreting the results of the unknown isolates.

A valid test run requires the E. coli control to be red and the K. pneumoniae control to be yellow. If the controls fail, the results for all unknown isolates in that batch must be considered invalid.

Troubleshooting Common Issues
IssuePotential Cause(s)Corrective Action
False Positive / Weak Positive Incubation time was too short (especially in classical method); all enterics are initially acidic.[2][10]Ensure minimum incubation times are met (18h for rapid, 48h for classical).
False Negative / Orange Result Incubation time was insufficient for a slow-growing positive strain. Over-inoculation inhibiting growth.[8]Re-incubate for a longer period if using the classical method. Always use a light inoculum from a pure culture.[13]
Both Controls are Yellow Methyl Red indicator has degraded or was improperly prepared. Glucose in the medium was not fermented.Prepare fresh indicator solution. Check the quality and composition of the MR-VP broth.
Both Controls are Red Contamination of the negative control culture. Incorrectly prepared medium (e.g., insufficient buffer).Use a fresh, pure culture for the negative control. Verify the preparation protocol and pH of the MR-VP broth.

Conclusion

The rapid Methyl Red test, when performed with careful attention to inoculum density and culture volume, is a robust and reliable method for the presumptive identification of E. coli. By reducing the turnaround time from multiple days to a single overnight incubation, this protocol significantly enhances laboratory efficiency. Understanding the biochemical basis of mixed-acid fermentation not only allows for accurate execution of the test but also empowers the scientist to troubleshoot and interpret results with confidence, ensuring the highest standards of scientific integrity.

References

  • Study.com. (n.d.). Methyl Red Test Definition, Purpose & Results. Retrieved from Study.com. [Link]

  • Aryal, S. (2022, August 10). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. Microbe Online. [Link]

  • HiMedia Laboratories. (n.d.). MR-VP Medium (Glucose Phosphate Broth). M070 Product Information Sheet. [Link]

  • Medical Notes. (2023, February 22). Methyl Red Test: Introduction, Principle, Test Requirements, Test. Retrieved from medicalnotes.info. [Link]

  • UCLA Microbe Scholar. (n.d.). Fermentation. Retrieved from UCLA. [Link]

  • Wikipedia. (n.d.). Mixed acid fermentation. Retrieved from Wikipedia. [Link]

  • Aryal, S. (2022, January 21). Methyl Red (MR) Test- Principle, Procedure, Results, Uses. Microbe Notes. [Link]

  • Dalynn Biologicals. (2014, October). METHYL RED REAGENT. Product Information Sheet. [Link]

  • Microbe Online. (2014, January 24). Methyl Red (MR) Test: Principle, Procedure, and Results. Retrieved from Microbe Online. [Link]

  • HiMedia Laboratories. (n.d.). MR-VP Broth (Glucose Phosphate Broth). LQ082 Product Information Sheet. [Link]

  • Microxpress. (n.d.). MR -VP Medium (Glucose Phosphate Broth or Buffered Glucose Broth). Retrieved from Microxpress. [Link]

  • Hardy Diagnostics. (n.d.). Methyl Red Voges Proskauer (MR-VP) Broth. Product Information Sheet. [Link]

  • Tille, P. (2009, December 8). Methyl Red and Voges-Proskauer Test Protocols. American Society for Microbiology. [Link]

  • ResearchGate. (n.d.). Mixed acid fermentation pathway of E. coli. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). E. coli mixed acid fermentation pathways with glucose as a carbon source. Retrieved from ResearchGate. [Link]

  • universe84a. (n.d.). Methyl Red Test: Use, Principle, Procedure and Result Interpretation. Retrieved from universe84a.com. [Link]

  • Richter, H., & Gescher, J. (2014). Metabolic Engineering of Escherichia coli for Production of Mixed-Acid Fermentation End Products. Frontiers in Bioengineering and Biotechnology. [Link]

  • Barry, A. L., Bernsohn, K. L., Adams, A. B., & Thrupp, L. D. (1970). Improved 18-hour methyl red test. Applied microbiology, 20(5), 866–870. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Methyl Red (MR) Test

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Methyl Red (MR) test. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential issues, with a specific focus on addressing false positive results. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to ensure the integrity of your results.

Frequently Asked Questions (FAQs): Understanding and Resolving False Positives

This section addresses common questions and issues that can arise during the Methyl Red test, leading to inaccurate, particularly false positive, outcomes.

Question 1: My MR test is positive at 24 hours, but my organism is expected to be MR-negative. What could be the cause?

This is a classic scenario of a potential false positive, and the most common culprit is premature reading of the test .

Causality & Explanation:

The Methyl Red test is designed to differentiate between bacteria that perform mixed-acid fermentation and those that utilize the butylene glycol pathway.[1][2] All members of the Enterobacteriaceae family initially ferment glucose to pyruvic acid, leading to an early drop in pH.[3][4] This initial acidification can cause the methyl red indicator to turn red, suggesting a positive result.

However, MR-negative organisms, like Enterobacter aerogenes, subsequently metabolize these initial acidic products into neutral end-products such as acetoin and 2,3-butanediol.[1][2] This process, known as decarboxylation, raises the pH of the medium back towards neutrality (pH 6.0 or above).[2] If you read the test at 24 hours, you may only be observing the initial acid production phase and not allowing sufficient time for the pH to revert in MR-negative species.

Troubleshooting & Solution:

  • Incubate for a minimum of 48 hours. The standard and most critical parameter for the MR test is an incubation period of at least 48 hours at 35-37°C.[2][3][5] This allows MR-negative organisms the necessary time to metabolize the initial acidic byproducts.

  • For inconclusive (orange) results after 48 hours, it is recommended to re-incubate the broth for an additional three to five days and then re-test.[1][2][6]

Question 2: I'm still getting ambiguous or potentially false positive results even after a 48-hour incubation. What other factors should I consider?

If incubation time has been correctly addressed, other experimental variables could be influencing your results.

Causality & Explanation:

Several factors beyond incubation time can lead to a lower-than-expected final pH, resulting in a false positive or an equivocal orange color. These include:

  • Inoculum Density: An overly heavy inoculum can inhibit bacterial growth and lead to invalid test results.[3][6] While the exact mechanism isn't fully elucidated, it's believed that a large initial population can alter the nutrient consumption rate and waste production in a way that interferes with the typical metabolic pathway progression.

  • Media Composition: While commercially prepared MR-VP broth is standardized, variations in in-house preparations can be a source of error. An increased glucose concentration, for instance, can lead to excessive acid production that even robust MR-negative organisms cannot fully neutralize, resulting in a false positive.[7]

  • Aeration of the Culture: The metabolic shift from acid production to neutral end-products by MR-negative organisms is influenced by the presence of oxygen. Cultures with better exposure to atmospheric oxygen tend to revert the initial acidic pH more quickly.[8][9] The volume of broth and the dimensions of the culture tube play a significant role here.

Troubleshooting & Solution:

  • Standardize Your Inoculum: Use a light inoculum. A common practice is to pick the center of a single, well-isolated colony from an 18-24 hour culture.[3][6]

  • Verify Media Preparation: If preparing your own MR-VP broth, ensure the formulation is correct, particularly the concentrations of buffered peptone (7.0 g/L), glucose (5.0 g/L), and dipotassium phosphate (5.0 g/L).[5][10] The dipotassium phosphate acts as a buffer, and incorrect concentrations can affect the final pH.

  • Optimize Culture Volume and Vessel: For more reliable and potentially faster results (though 48 hours is still the standard), consider using a smaller volume of broth (e.g., 0.5 mL) in a larger tube (e.g., 13x100-mm).[8][9] This increases the surface area-to-volume ratio, improving aeration.

Question 3: The color of my test is orange. How should I interpret this result?

An orange color is an inconclusive or equivocal result and should not be recorded as a weak positive.

Causality & Explanation:

The methyl red indicator has a pH range where it transitions from red (pH ≤ 4.4) to yellow (pH ≥ 6.2).[1][2] An orange color indicates that the pH of the medium is within this transitional range. This can happen for a few reasons:

  • The organism is a weak mixed-acid fermenter.

  • The MR-negative organism has not had sufficient time to fully neutralize the acidic byproducts.

  • Experimental conditions are suboptimal.

Troubleshooting & Solution:

  • Do not finalize the result. An orange result is ambiguous.

  • Re-incubate the remaining broth. Continue to incubate the culture for up to 5 days, and then repeat the test by adding the methyl red reagent to an aliquot of the culture.[6]

Best Practices & Protocols

To ensure the accuracy and reproducibility of your Methyl Red test results, adhere to the following validated protocols.

Experimental Protocol: Standard Methyl Red Test
  • Inoculation: Using a sterile inoculating loop, lightly touch the center of a well-isolated colony from a pure 18-24 hour culture. Inoculate a tube containing 5 mL of MR-VP broth.[1]

  • Incubation: Incubate the tube aerobically at 35-37°C for a minimum of 48 hours.[2][10]

  • Aliquoting (Optional but Recommended): After incubation, aseptically transfer approximately 1-2.5 mL of the broth to a new sterile test tube. This leaves the remaining culture for further incubation if the result is equivocal or for performing the Voges-Proskauer (VP) test.[1][7]

  • Reagent Addition: Add 5 drops of Methyl Red reagent to the aliquot.[7]

  • Interpretation: Observe the color change immediately.[1]

    • Positive: A distinct and stable red color develops. (pH ≤ 4.4)[10]

    • Negative: The broth remains yellow. (pH ≥ 6.2)[2][10]

    • Equivocal: An orange color develops. Re-incubate the original broth for up to 5 days and re-test.[3][6]

Reagent Preparation: Methyl Red Solution (0.02%)
  • Dissolve 0.1 g of methyl red powder in 300 mL of 95% ethyl alcohol.[6][10]

  • Add 200 mL of distilled water to bring the total volume to 500 mL.[6][7]

  • Store the solution in a brown bottle at 4-8°C. The reagent is stable for up to one year under these conditions.[3][6][10]

Data & Parameter Summary

The following table summarizes the critical parameters for a reliable Methyl Red test.

ParameterStandard RecommendationRationale for Avoiding False Positives
Incubation Time Minimum 48 hoursAllows MR-negative organisms to metabolize initial acid products, raising the pH.
Incubation Temperature 35-37°COptimal temperature for the growth of most Enterobacteriaceae.
Inoculum Size Light (single colony)A heavy inoculum can lead to atypical metabolic activity and invalid results.
MR-VP Broth Volume 5 mL (standard) or 0.5 mL (rapid)Smaller volumes can improve aeration, aiding in pH reversion by MR-negative organisms.
Methyl Red Reagent 5 drops per 2.5 mLEnsures a clear and readable color change.

Visual Troubleshooting Guide

The following diagrams illustrate the biochemical pathways and a logical workflow for troubleshooting false positive results.

MR_Test_Pathway cluster_mixed_acid Mixed Acid Fermentation (MR Positive) cluster_butylene_glycol Butylene Glycol Pathway (MR Negative) Glucose Glucose Pyruvic_Acid_M Pyruvic_Acid_M Glucose->Pyruvic_Acid_M Embden-Meyerhof Pathway Lactic, Acetic, Formic Acids Lactic, Acetic, Formic Acids Pyruvic_Acid_M->Lactic, Acetic, Formic Acids Multiple Enzymes Stable Low pH (≤4.4) Stable Low pH (≤4.4) Lactic, Acetic, Formic Acids->Stable Low pH (≤4.4) Accumulation Red_Color Red_Color Stable Low pH (≤4.4)->Red_Color + Methyl Red Glucose2 Glucose Pyruvic_Acid_B Pyruvic_Acid_B Glucose2->Pyruvic_Acid_B Embden-Meyerhof Pathway Initial Acids Initial Acids Pyruvic_Acid_B->Initial Acids Acetoin Acetoin Initial Acids->Acetoin Decarboxylation 2,3-Butanediol 2,3-Butanediol Acetoin->2,3-Butanediol Reduction Neutral pH (≥6.0) Neutral pH (≥6.0) Acetoin->Neutral pH (≥6.0) Neutral End Products Yellow_Color Yellow_Color Neutral pH (≥6.0)->Yellow_Color + Methyl Red

Caption: Biochemical pathways differentiating MR-positive and MR-negative organisms.

Troubleshooting_Workflow Start Positive MR Result Observed Check_Incubation Was incubation time ≥ 48 hours? Start->Check_Incubation Check_Inoculum Was a light inoculum used? Check_Incubation->Check_Inoculum Yes Potential_False_Positive High Likelihood of False Positive Check_Incubation->Potential_False_Positive No Check_Media Is MR-VP broth correctly formulated? Check_Inoculum->Check_Media Yes Check_Inoculum->Potential_False_Positive No Check_Media->Potential_False_Positive No True_Positive Result is likely a True Positive Check_Media->True_Positive Yes Repeat_Test Action: Repeat test with corrected parameters: - Incubate for 48-120 hours - Use a light inoculum - Verify media quality Potential_False_Positive->Repeat_Test

Caption: Troubleshooting workflow for suspected false positive MR test results.

References
  • Dalynn Biologicals. (n.d.). METHYL RED REAGENT. [Link]

  • Microbe Notes. (2022, January 21). Methyl Red (MR) Test- Principle, Procedure, Results, Uses. [Link]

  • Aryal, S. (2022, August 10). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. [Link]

  • Microbe Online. (2014, January 24). Methyl Red (MR) Test: Principle, Procedure, and Results. [Link]

  • Study.com. (n.d.). Methyl Red Test Definition, Purpose & Results. [Link]

  • Microbiology Class. (2023, January 2). METHYL RED TEST. [Link]

  • Medical Notes. (2023, February 22). Methyl Red Test: Introduction, Principle, Test Requirements, Test. [Link]

  • Microbiology Details. (2025, April 19). Interpreting Methyl Red Test Results & Analysis. [Link]

  • American Society for Microbiology. (2009, December 8). Methyl Red and Voges-Proskauer Test Protocols. [Link]

  • Barry, A. L., & Bernsohn, K. L. (1969). Improved 18-Hour Methyl Red Test. Applied microbiology, 18(6), 1137–1138. [Link]

  • Hardy Diagnostics. (n.d.). Methyl Red Voges Proskauer (MR-VP) Broth. [Link]

  • ResearchTweet. (n.d.). Methyl Red Test: Results, Procedure, and Principle. [Link]

  • Barry, A. L., & Bernsohn, K. L. (1969). Improved 18-hour methyl red test. PubMed. [Link]

Sources

What causes an orange color in the Methyl Red test?

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Core Principles

Welcome to the technical guide for the Methyl Red (MR) test. This document serves as a centralized resource for researchers and laboratory professionals to understand, execute, and troubleshoot this fundamental biochemical assay. The MR test is a qualitative assay designed to identify bacteria that perform mixed-acid fermentation of glucose.[1]

All members of the Enterobacteriaceae family initially metabolize glucose to pyruvic acid.[2] From there, the metabolic route diverges. The MR test specifically identifies organisms that utilize the mixed-acid pathway , which results in the accumulation of a high concentration of stable acidic end products.[2][3][4] These acids—primarily lactate, acetate, succinate, and formate—overcome the phosphate buffer in the MR-VP broth, causing a significant drop in pH.[2][5]

The test relies on the properties of the methyl red pH indicator. This indicator dye is red at a pH below 4.4 and yellow at a pH above 6.2.[6][7][8] In the critical range between pH 4.4 and 6.2, the indicator appears orange.[6][7][8][9] This orange color is the source of frequent user queries and is the primary focus of this guide.

Table 1: Interpretation of Methyl Red Test Results
Observed ColorpH of MediumInterpretationImplication
Bright Red ≤ 4.4Positive (MR+) Organism performs mixed-acid fermentation, producing large amounts of stable acids.
Orange ~ 4.5 - 6.1Inconclusive / Weak Positive Organism produces some acid, but not enough to lower the pH definitively. Further investigation is required.
Yellow ≥ 6.2Negative (MR-) Organism does not perform mixed-acid fermentation. It may ferment glucose via an alternative pathway (e.g., butanediol pathway) producing neutral end products.[5]

Troubleshooting Guide: The "Orange Result"

An orange color in the Methyl Red test is one of the most common issues encountered. It signifies an inconclusive result, where the pH of the medium has dropped but not below the critical threshold of 4.4. This section provides a systematic approach to diagnosing the cause.

Question: What is the primary cause of an orange color in my Methyl Red test?

Answer: An orange color indicates that the pH of your culture broth is between 4.4 and 6.2.[6][7] This means your organism has produced some acidic byproducts from glucose fermentation, but not in sufficient quantity to yield a definitive positive (red) result. There are three primary causal factors for this outcome.

Cause 1: Insufficient Incubation Time

The most frequent reason for an orange result is premature reading of the test. Some organisms are slower fermenters and require more time to produce the high concentration of acids necessary to drop the pH below 4.4.[2][10] Tests read at 24 or even 48 hours may not reflect the organism's full metabolic capability.[2]

  • Validation Step: A true MR-positive organism will maintain a low pH over time. A key part of the test's principle is not just the production of acid, but the maintenance of these stable acid end products.[2][3]

  • Troubleshooting Action: If you observe an orange color, do not discard the test. Re-incubate the remaining broth for an additional 24 to 72 hours (for a total of up to 5 days) and re-test an aliquot of the culture.[2][3][5] This extended incubation allows for the full metabolic potential to be expressed.

Cause 2: Weak Fermentation Potential

The organism may be a "weak" mixed-acid fermenter. Genetically, it may not possess the full enzymatic machinery to produce the same volume and type of strong, stable acids as a classic MR-positive organism like E. coli. The mixture of end products in mixed-acid fermentation can vary between species.[4]

  • Validation Step: Compare your test organism's result against validated positive (Escherichia coli) and negative (Enterobacter aerogenes) controls run in parallel.[10] If your controls behave as expected, it provides confidence that the orange result is a true characteristic of your unknown organism and not a procedural error.

  • Troubleshooting Action: Report the result as "Weak Positive" or "Indeterminate" and rely on additional biochemical tests to confirm the organism's identity. The MR test should always be used as part of a battery of tests.[2]

Cause 3: Procedural Inconsistencies

Subtle variations in protocol can lead to ambiguous results.

  • Inoculum Size: Using too heavy of an inoculum can sometimes inhibit bacterial growth or lead to invalid results.[3] Conversely, a very light inoculum may require longer to produce a detectable pH change.

  • Media Composition: An incorrect glucose concentration in the MR-VP broth can lead to false results.[10][11] Higher-than-standard glucose levels might lead to an initial acid production that appears positive, even in MR-negative organisms.[10]

  • Validation Step: Always use media from a reputable supplier and prepare it according to the manufacturer's instructions. Standardize your inoculation procedure using a single, isolated colony from a fresh (18-24 hour) culture plate.[5]

  • Troubleshooting Action: If you suspect procedural error, repeat the test ensuring a light inoculum and using fresh, quality-controlled media and reagents.[3][5]

Experimental Workflow & Protocols

Adherence to a validated protocol is critical for reproducible and accurate results.

Visualizing the Biochemical Pathway

The following diagram illustrates the metabolic divergence that the MR test is designed to detect. MR-positive organisms follow the Mixed-Acid Pathway, leading to a significant pH drop.

MethylRedPathway cluster_glycolysis Glycolysis cluster_fermentation Fermentation Pathways cluster_mixed_acid Mixed-Acid Pathway cluster_butanediol Butanediol Pathway cluster_result MR Test Outcome Glucose Glucose PyruvicAcid PyruvicAcid Glucose->PyruvicAcid Embden-Meyerhof Pathway Lactic_Acid Lactic_Acid PyruvicAcid->Lactic_Acid Acetic_Acid Acetic_Acid PyruvicAcid->Acetic_Acid Succinic_Acid Succinic_Acid PyruvicAcid->Succinic_Acid Formic_Acid Formic_Acid PyruvicAcid->Formic_Acid Acetoin Acetoin PyruvicAcid->Acetoin Result_Positive Low pH (≤ 4.4) RED Lactic_Acid->Result_Positive Result_Orange Intermediate pH ORANGE Lactic_Acid->Result_Orange Acetic_Acid->Result_Positive Acetic_Acid->Result_Orange Succinic_Acid->Result_Positive Succinic_Acid->Result_Orange Formic_Acid->Result_Positive Formic_Acid->Result_Orange Butanediol Butanediol Acetoin->Butanediol Result_Negative Neutral pH (≥ 6.2) YELLOW Acetoin->Result_Negative Butanediol->Result_Negative

Sources

Technical Support Center: Optimizing Incubation Time for the Methyl Red (MR) Test

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Methyl Red (MR) test. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this fundamental microbiological assay. As Senior Application Scientists, we understand that achieving accurate and reproducible results is paramount. This resource moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Core Principle of the Methyl Red Test

The Methyl Red (MR) test is a critical qualitative assay used to differentiate bacteria, particularly within the Enterobacteriaceae family, based on their glucose fermentation pathways.[1][2][3] The test identifies organisms capable of performing mixed-acid fermentation. In this pathway, glucose is metabolized to pyruvic acid, which is then converted into a mixture of stable, strong acids such as lactic, acetic, and formic acid.[1][4][5] The accumulation of these acids significantly lowers the pH of the culture medium to 4.4 or below.[2][4][5]

The addition of the pH indicator, methyl red, which is red at a pH of 4.4 and yellow at a pH of 6.2, allows for the visualization of this acidic endpoint.[1] A positive MR test, indicated by a red color, signifies the presence of a mixed-acid fermenter.[2] Conversely, organisms that produce less stable or neutral end products, such as those following the butylene glycol pathway, will not lower the pH sufficiently, resulting in a yellow color upon addition of the indicator, which is a negative result.[6][7]

Biochemical Pathway and Test Workflow

The following diagram illustrates the core biochemical divergence that the MR test is designed to detect, as well as the experimental workflow.

MR_Test_Workflow cluster_biochem Biochemical Pathway cluster_workflow Experimental Workflow cluster_results Result Interpretation Glucose Glucose PyruvicAcid Pyruvic Acid (via Embden-Meyerhof Pathway) Glucose->PyruvicAcid All Enterobacteriaceae MixedAcids Mixed Stable Acids (Lactic, Acetic, Formic) PyruvicAcid->MixedAcids MR-Positive Organisms NeutralProducts Neutral End Products (e.g., Acetoin, 2,3-Butanediol) PyruvicAcid->NeutralProducts MR-Negative Organisms Positive Positive: Red Color (pH ≤ 4.4) MixedAcids->Positive Negative Negative: Yellow Color (pH > 4.4) NeutralProducts->Negative Inoculate 1. Inoculate MR-VP Broth with pure culture Incubate 2. Incubate at 35-37°C Inoculate->Incubate AddMR 3. Add Methyl Red Indicator Incubate->AddMR Read 4. Read Result Immediately AddMR->Read Result Result? Read->Result Result->Positive Sufficient Acid Result->Negative Insufficient Acid

Biochemical pathway and experimental workflow of the MR test.

Troubleshooting Guide

This section addresses specific issues that may arise during the Methyl Red test, with a focus on the critical role of incubation time.

Issue 1: False-Positive or Weakly Positive (Orange) Result at 24 Hours

Q: I performed the MR test after 24 hours of incubation and got a red or orange result for a known MR-negative organism. What went wrong?

A: This is a common and predictable error stemming from insufficient incubation.

  • Causality: All members of the Enterobacteriaceae initially ferment glucose, producing acidic byproducts.[7][8][9] If the test is read at 18-24 hours, nearly all enterics will appear MR-positive because they have not had sufficient time to further metabolize these initial acids into neutral end products.[2][7]

  • Mechanism of MR-Negative Organisms: MR-negative organisms, like Enterobacter aerogenes, initially produce acids from glucose. However, with prolonged incubation, they utilize the butylene glycol pathway to convert these acids into neutral compounds like acetoin and 2,3-butanediol.[6][7] This process, known as decarboxylation, raises the pH of the medium back above 4.4. Reading the test too early interrupts this process, leading to a false-positive result.[7]

  • Solution: The standard and minimum recommended incubation time for the MR test is 48 hours.[6][7][9][10] Some protocols even suggest up to 5 days for slow-growing or weakly reactive organisms.[6][7] Never read the MR test before 48 hours of incubation.[1][9][11]

Issue 2: Inconclusive (Orange) or False-Negative Result After 48 Hours

Q: After the standard 48-hour incubation, my result is an ambiguous orange color, or I suspect a false negative. How should I proceed?

A: An orange result is inconclusive and requires further action. A suspected false negative can also be due to several factors.

  • Causality (Insufficient Incubation): The most common reason for an inconclusive orange result is that the organism is a slow-growing or weak acid producer, and 48 hours was not sufficient to lower the pH to the critical point of 4.4.[10]

    • Solution: Do not discard the culture. Re-incubate the remaining broth for an additional 24 to 72 hours (for a total of 3-5 days).[1][6][7] After this extended incubation, repeat the test on an aliquot of the broth.

  • Causality (Inoculum Size): Using too heavy of an inoculum can lead to invalid results.[8][10][11] While the mechanism is not fully elucidated, an overly dense culture can exhaust nutrients or produce inhibitory byproducts that interfere with normal metabolic pathways. Conversely, a very light inoculum may require longer incubation to produce a detectable pH change.

    • Solution: Standardize your procedure. Use a light inoculum taken from a single, well-isolated colony from a fresh (18-24 hour) culture plate.[6][7][10]

  • Causality (Media Composition): The MR-VP broth is specifically formulated with a phosphate buffer to prevent all but the most robust acid producers from lowering the pH significantly.[7] Using a different, less-buffered medium can lead to erroneous results.

    • Solution: Always use the recommended MR-VP broth (Clark and Lubs medium).[2] Ensure the final pH of the medium is 6.9 ± 0.2 before use.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the absolute minimum incubation time for a reliable MR test?

The absolute minimum incubation time for the MR test is 48 hours.[1][6][7][9] Performing the test before this time point can lead to false-positive results, as many organisms will not have had adequate time to neutralize the initial acidic byproducts of glucose fermentation.[1][2]

Q2: Why is the incubation time for the Voges-Proskauer (VP) test sometimes shorter than the MR test, even though they use the same broth?

The VP test detects the presence of acetoin, an intermediate product in the butylene glycol pathway.[10] Acetoin is often produced earlier in the metabolic cycle, typically within 24 to 48 hours.[6] In contrast, the MR test relies on the stable accumulation of acids to a point where the medium's buffering capacity is overcome. This process inherently takes longer. For MR-negative organisms, it also requires the subsequent metabolism of these acids, further extending the necessary incubation time.[7]

Q3: Are there specific bacteria that are known to require longer incubation times?

While a definitive list is not universally established, organisms that are known to be slow growers or those that produce acids at a lower rate may require extended incubation. If you observe an inconclusive orange result at 48 hours, it is best practice to re-incubate for up to a total of 5 days before reporting a final result.[7]

Q4: How should I handle quality control for the MR test to ensure my incubation time is adequate?

Regularly perform quality control using well-characterized strains.[2]

  • Positive Control: Escherichia coli (e.g., ATCC 25922) should give a distinct red color at 48 hours.[1][8]

  • Negative Control: Enterobacter aerogenes (e.g., ATCC 13048) or Klebsiella pneumoniae should yield a clear yellow color at 48 hours.[1][4][8]

If your negative control appears orange or red at 48 hours, it points to a systemic issue, potentially with the medium preparation or reagent quality, that needs to be addressed.

Summary of Recommended Incubation Times
Condition / ObservationRecommended Incubation TimeRationale
Standard Protocol Minimum of 48 hoursAllows sufficient time for mixed-acid producers to lower the pH and for others to neutralize initial acid products.[7][9][10]
Rapid Screening (Not Recommended) 18-24 hoursProne to false-positive results as nearly all enterics initially produce acid.[2][6]
Inconclusive (Orange) Result at 48h Re-incubate for a total of 3-5 daysProvides additional time for slow acid producers to lower the pH or for MR-negative organisms to complete neutralization.[1][6][7]
Slow-Growing Organisms 3-5 daysEnsures sufficient biomass and metabolic activity to produce a definitive pH change.

Experimental Protocol: Standard Methyl Red Test

  • Preparation: Use sterile MR-VP broth in test tubes. Allow the broth to come to room temperature before inoculation.[4][10]

  • Inoculation: Aseptically inoculate the broth with a light inoculum from a single, pure colony of an 18-24 hour culture.[7][10]

  • Incubation: Incubate the tubes aerobically at 35-37°C for a minimum of 48 hours.[1][7]

  • Testing: After incubation, aseptically transfer approximately 1-2.5 mL of the broth to a new, clean test tube.[7][10]

  • Reagent Addition: Add 2-5 drops of methyl red reagent to the aliquot.[1][10]

  • Interpretation: Observe for an immediate color change. A bright red color indicates a positive result. A yellow color indicates a negative result. An orange color is considered inconclusive; re-incubate the original broth for up to 5 days and re-test.[1][8]

References

  • Dalynn Biologicals. (n.d.). METHYL RED REAGENT. Retrieved from [Link]

  • McDevitt, S. (2009). Methyl Red and Voges-Proskauer Test Protocols. American Society for Microbiology. Retrieved from [Link]

  • Aryal, S. (2022). Methyl Red (MR) Test- Principle, Procedure, Results, Uses. Microbe Notes. Retrieved from [Link]

  • Aryal, S. (2014). Methyl Red (MR) Test: Principle, Procedure, and Results. Microbe Online. Retrieved from [Link]

  • Tankeshwar, A. (2021). Fermentation Pathway by Methyl Red and Voges Proskauer (MRVP) Test. ResearchGate. Retrieved from [Link]

  • MicrobiologyInfo.com. (2022). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. Retrieved from [Link]

  • Medical Notes. (2023). Methyl Red Test: Introduction, Principle, Test Requirements, Test. Retrieved from [Link]

  • Biology LibreTexts. (2023). 1.27: MR-VP Tests. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Methyl Red Voges Proskauer (MR-VP) Broth. Retrieved from [Link]

  • Microbiology Class. (2023). METHYL RED TEST. Retrieved from [Link]

  • Microbe Online. (2024). Methyl Red (MR) Test. Retrieved from [Link]

Sources

Technical Support Center: Stability of Methyl Red Indicator Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl Red indicator solution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, preparation, and troubleshooting of Methyl Red solutions. Our goal is to ensure the integrity and reliability of your experimental results through a deeper understanding of this vital pH indicator.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is Methyl Red and how does it function as a pH indicator?

Methyl Red (2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid) is a synthetic azo dye that serves as a pH indicator.[1][2] Its chemical structure contains an azo group (-N=N-) which is responsible for its vibrant color.[3][4] The color of Methyl Red is dependent on the pH of the solution because protonation causes it to adopt a hydrazone/quinone structure.[2] It exhibits a distinct color change from red in acidic solutions (pH below 4.4) to yellow in basic solutions (pH above 6.2).[2][3][5] In the intermediate pH range of 4.4 to 6.2, the solution will appear orange.[2][3] This property makes it particularly useful for acid-base titrations, especially those involving a strong acid and a weak base.[3][6]

Stability and Storage

Q2: What is the expected shelf life of a Methyl Red indicator solution?

The shelf life of Methyl Red indicator solution is generally described as "fair to poor".[7][8] Some sources suggest a shelf life of about one year when stored correctly, while others indicate it can be stable for up to five years.[6][9] The stability is highly dependent on the storage conditions.

Q3: What are the optimal storage conditions for a Methyl Red solution?

To maximize its stability, Methyl Red solution should be stored in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is typically between 15°C and 25°C.[11] It is also crucial to protect the solution from light by storing it in a brown-glass or stainless steel receptacle, as it is photosensitive.[12] The container should be kept tightly sealed to prevent contamination and evaporation of the solvent.[12]

Q4: What factors can cause the degradation of Methyl Red indicator solution?

The primary cause of degradation is the reduction of the azo dye, which leads to the fading of its color.[7][8] This process can be influenced by several factors:

  • Light: Exposure to light can accelerate the degradation of the dye.[13]

  • Temperature: Elevated temperatures can negatively impact the stability of the solution.[13][14]

  • Contamination: Introduction of foreign substances can alter the chemical properties of the indicator.

  • pH: While the indicator is designed to respond to pH changes, prolonged exposure to extreme pH values outside its working range may affect its long-term stability.

Preparation and Handling

Q5: How is a standard Methyl Red indicator solution prepared?

There are several recognized protocols for preparing Methyl Red solution. A common method involves dissolving Methyl Red powder in ethanol and then diluting it with distilled water.[15][16] For example, a 0.1% solution can be prepared by dissolving 0.1 g of Methyl Red in ethanol and bringing the final volume to 100 ml. Specific pharmacopoeia, such as the British Pharmacopoeia, provide detailed recipes. One such recipe is to dissolve 50 mg of methyl red in a mixture of 1.86 ml of 0.1 M sodium hydroxide and 50 ml of 95% ethanol, and then adding sufficient water to produce 100 ml.[17][18]

Q6: Why is ethanol used in the preparation of Methyl Red solution?

Methyl Red powder is sparingly soluble in water but readily dissolves in ethanol.[19] Therefore, ethanol is used as the initial solvent to ensure the dye is fully dissolved before being diluted with water to the final concentration.

Troubleshooting Guide

This section addresses common issues encountered during the use of Methyl Red indicator solution.

Issue 1: Faded or Weak Color of the Indicator Solution

Symptoms:

  • The stock solution appears pale yellow or colorless instead of a distinct red or orange.

  • The color change at the endpoint of a titration is indistinct or difficult to observe.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Degradation over time The azo group in Methyl Red can be reduced, leading to a loss of color.[7][8][20] This is a natural process that is accelerated by improper storage.Discard the old solution and prepare a fresh batch.
Exposure to light Photodegradation can occur if the solution is stored in a clear container and exposed to light.Always store the solution in an amber or opaque bottle to protect it from light.[12]
Chemical contamination The presence of reducing agents in the solution or on the glassware can decolorize the indicator.Ensure all glassware is thoroughly cleaned and rinsed with distilled water. Prepare a fresh solution using high-purity reagents.
Issue 2: Inaccurate or Inconsistent Titration Endpoints

Symptoms:

  • The volume of titrant required to reach the endpoint varies significantly between replicate titrations.

  • The endpoint determined using the Methyl Red indicator does not match the expected theoretical value.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Degraded indicator A faded or degraded indicator will not provide a sharp color transition at the correct pH.[20]Perform a sensitivity test on the indicator solution. If it fails, prepare a fresh solution.
Incorrect indicator concentration Using a solution that is too concentrated or too dilute can shift the perceived endpoint.Prepare the indicator solution according to a validated protocol to ensure the correct concentration.
Improper pH range Methyl Red is most effective in the pH range of 4.4 to 6.2.[2] Using it for titrations where the endpoint falls outside this range will lead to inaccurate results.Select an indicator with a pKa value closer to the equivalence point pH of your titration.

Experimental Protocols

Protocol 1: Preparation of 0.1% Methyl Red Indicator Solution

Materials:

  • Methyl Red powder (C₁₅H₁₅N₃O₂)

  • 95% Ethanol

  • Distilled or deionized water

  • 0.1 M Sodium Hydroxide (optional, for pharmacopoeia method)

  • 100 mL volumetric flask

  • Beaker

  • Glass stirring rod

  • Weighing balance

Procedure:

  • Accurately weigh 0.1 g of Methyl Red powder and transfer it to a beaker.

  • Add approximately 50 mL of 95% ethanol to the beaker.

  • Stir the mixture with a glass rod until the Methyl Red powder is completely dissolved. Gentle warming may be applied to aid dissolution.[21]

  • Carefully transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

  • Dilute the solution to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the prepared indicator to a properly labeled amber glass bottle for storage.

Protocol 2: Quality Control - Sensitivity Test

Objective: To verify the performance of the prepared Methyl Red indicator solution.

Procedure:

  • Add 0.1 mL of the prepared Methyl Red solution to 100 mL of carbon dioxide-free water in a flask.

  • Add 0.05 mL of 0.02 M hydrochloric acid. The solution should turn red.[17][18]

  • Titrate this solution with 0.02 M sodium hydroxide.

  • The color should change to yellow after the addition of not more than 0.1 mL of the 0.02 M sodium hydroxide solution.[17][18]

Interpretation: If the solution does not turn red upon the addition of acid, or if it requires significantly more or less base to change to yellow, the indicator is not performing correctly and should be discarded.

Visualizations

Methyl Red pH Transition Mechanism

The color change of Methyl Red is a result of a structural change in the molecule in response to a change in pH. In acidic conditions, the molecule is protonated and appears red. In basic conditions, it is deprotonated and appears yellow.

Methyl_Red_Transition cluster_acidic Acidic (pH < 4.4) cluster_basic Basic (pH > 6.2) Acid_Form Protonated Form (Red) Base_Form Deprotonated Form (Yellow) Acid_Form->Base_Form + OH⁻ Base_Form->Acid_Form + H⁺

Caption: pH-dependent equilibrium of Methyl Red indicator.

Troubleshooting Workflow for Indicator Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues related to the stability of your Methyl Red solution.

Troubleshooting_Workflow Start Issue: Indicator performance is suspect Check_Age Is the solution older than its recommended shelf life? Start->Check_Age Check_Storage Was the solution stored properly? (Cool, dark, sealed) Check_Age->Check_Storage No Prepare_New Prepare fresh solution (Protocol 1) Check_Age->Prepare_New Yes Perform_QC Perform sensitivity test (Protocol 2) Check_Storage->Perform_QC Yes Check_Storage->Prepare_New No QC_Pass Does it pass? Perform_QC->QC_Pass Use_Indicator Indicator is reliable for use QC_Pass->Use_Indicator Yes Check_Contamination Check for contamination (Glassware, reagents) QC_Pass->Check_Contamination No Prepare_New->Use_Indicator Re_evaluate Re-evaluate experimental setup Use_Indicator->Re_evaluate If issues persist Check_Contamination->Prepare_New

Sources

Technical Support Center: The Methyl Red (MR) Test

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Methyl Red (MR) test. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the accuracy and reliability of their MR test results. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific principles to empower you in your microbiological analyses.

Troubleshooting Guide: Common Interferences & Solutions

Scenario 1: False-Positive Results

A false-positive result, where the broth turns red for an organism that is not a true mixed-acid fermenter, can be misleading.

Question: My control organism, which should be MR-negative, is showing a red color. What could be the cause?

Answer:

Several factors can contribute to a false-positive MR test:

  • Insufficient Incubation Time: This is the most frequent cause.[2][3][4][5][6][7] All members of the Enterobacteriaceae initially produce acidic byproducts from glucose fermentation, which will lower the pH and result in a positive MR test if read too early (e.g., at 24 hours).[5][8] MR-negative organisms, like Enterobacter aerogenes, will subsequently metabolize these initial acids into neutral end products such as acetoin and 2,3-butanediol, raising the pH of the medium.[1][9][10] This process requires more than 24 hours.

    • Solution: Ensure a minimum incubation period of 48 hours.[1][4][6] For some slower-growing organisms or if results are ambiguous, incubation may need to be extended to 3-5 days.[4][5][7][10]

  • High Glucose Concentration in Media: An elevated glucose concentration in the MR-VP broth can lead to an excessive production of acids, even by organisms that are typically MR-negative.[3][11] This overpowers the buffering capacity of the medium, resulting in a sustained low pH.

    • Solution: Use a standardized MR-VP broth with a glucose concentration of 0.5%.[12][13][14] Always verify the composition of your media from the manufacturer.

  • Heavy Inoculum: An overly dense inoculum can inhibit bacterial growth and lead to invalid results.[2][4][5][6] While less common for false positives, it can disrupt the normal metabolic timeline.

    • Solution: Use a light inoculum, preferably by picking the center of a single, well-isolated colony from an 18-24 hour pure culture.[4][10]

Scenario 2: False-Negative Results

A false-negative result, where a true mixed-acid fermenter fails to produce a red color, can lead to misidentification of potent acid producers like E. coli.

Question: My E. coli positive control is yielding a yellow or orange result. What went wrong?

Answer:

A false-negative result can stem from the following:

  • Prolonged Incubation (in some specific media): While uncommon with standard MR-VP broth, if the medium has an insufficient buffering capacity or the peptone source is easily utilized for deamination, the production of alkaline products could eventually neutralize the acids, leading to a pH rise.

    • Solution: Adhere to the recommended 48-72 hour incubation period. If results are still negative with a known positive control, consider a new batch of media or a different supplier.

  • Degraded Reagents: The Methyl Red indicator solution has a finite shelf life and can be sensitive to light.

    • Solution: Store the Methyl Red reagent at 4-8°C in a brown bottle, protected from light.[4][5][10] Ensure the reagent is within its expiration date. A quality control check with known positive and negative organisms should be performed with each new bottle and periodically thereafter.[1][4]

  • Incorrect Broth Volume or Tube Size: The volume of broth and the dimensions of the culture tube can affect the oxygen availability at the surface.[15] Greater exposure to atmospheric oxygen can accelerate the reversion of the initial acidic pH by MR-negative organisms.[15]

    • Solution: Standardize the total volume of broth and the size of the test tube used for the assay to ensure consistency.[15]

Scenario 3: Inconsistent or Ambiguous (Orange) Results

An orange color is an equivocal result and should not be interpreted as positive.[2][3][16]

Question: The broth turned orange after adding the indicator. How should I interpret this?

Answer:

An orange result indicates that the pH of the medium is in the intermediate range (between 4.4 and 6.0), and the test is inconclusive.[1][16] This can be caused by:

  • Insufficient Incubation: The organism may be a slow glucose fermenter, or an MR-negative organism that has not yet had sufficient time to neutralize the initial acid production.[11]

    • Solution: Re-incubate the remaining broth for an additional 24 to 48 hours and repeat the test.[1][10][11]

  • Improper Inoculum Size or Broth Volume: As mentioned previously, these variables can affect the rate and extent of pH change.[15]

    • Solution: Repeat the test using a standardized light inoculum and consistent media volume.

Frequently Asked Questions (FAQs)

Q1: What is the biochemical basis of the Methyl Red test? The MR test is designed to detect organisms that perform mixed-acid fermentation.[1][3][17][18] These bacteria ferment glucose into a variety of stable, strong acids, including lactic, acetic, and formic acid.[1][3][9][18] The accumulation of these acids significantly lowers the pH of the culture medium to 4.4 or below.[3][4][9][12] The Methyl Red indicator is red at this acidic pH and yellow at a pH of 6.0 or higher.[1][3]

Q2: Why are the Methyl Red (MR) and Voges-Proskauer (VP) tests often performed together? The MR and VP tests assess two different fermentation pathways for glucose metabolism.[17][19] Organisms that are MR-positive are typically strong acid producers. Conversely, VP-positive organisms utilize the butanediol pathway, producing neutral end products like acetoin, which do not cause a significant drop in pH.[10][17] Therefore, for most members of the Enterobacteriaceae, the results of the two tests are inversely correlated (E. coli is MR+/VP-, while Enterobacter cloacae is MR-/VP+).[11]

Q3: Can an organism be both MR and VP positive? While typically inversely correlated, some organisms, such as Proteus mirabilis and Hafnia alvei, can yield positive results for both tests, although the VP reaction may be delayed.[6]

Q4: What are the key components of MR-VP broth and their functions? MR-VP broth is a relatively simple medium containing:

  • Buffered Peptone (7.0 g/L): Provides essential nutrients for bacterial growth.[12][13][14]

  • Dextrose (Glucose) (5.0 g/L): The fermentable carbohydrate source.[12][13][14]

  • Dipotassium Phosphate (5.0 g/L): Acts as a buffer to resist small changes in pH.[3][12][13][14] A positive MR test indicates that the acid production was strong enough to overcome this buffer.[6]

Standardized Methyl Red Test Protocol

To minimize interferences and ensure reproducible results, adhere to the following validated protocol.

Materials
  • MR-VP Broth

  • Pure, 18-24 hour culture of the test organism on a non-selective agar plate.

  • Sterile inoculating loops or needles.

  • Sterile test tubes (e.g., 13x100 mm).

  • Methyl Red indicator solution (0.1g of methyl red in 300ml of 95% ethanol, with 200ml of deionized water added).[3][11]

  • Positive Control: Escherichia coli (ATCC 25922).[4]

  • Negative Control: Enterobacter aerogenes (ATCC 13048) or Klebsiella pneumoniae (ATCC 13883).[1][4][10]

  • Incubator at 35-37°C.

Step-by-Step Procedure
  • Inoculation: Using a sterile loop, lightly touch a single, well-isolated colony of the test organism. Inoculate a tube of MR-VP broth.[4] Repeat this for the positive and negative control organisms in separate tubes.

  • Incubation: Incubate all tubes aerobically at 35-37°C for a minimum of 48 hours.[1]

  • Aliquoting (Optional but Recommended): After incubation, aseptically transfer approximately 1 mL of the broth to a new, clean, sterile test tube. This leaves the remaining culture for further incubation if results are ambiguous or for performing the VP test.[8]

  • Adding Indicator: Add 2-5 drops of the Methyl Red indicator solution to the aliquot.[1][4]

  • Observation: Observe for an immediate color change.[4]

    • Positive Result: A distinct, stable red color develops.[1][3]

    • Negative Result: The broth remains yellow.[1][3]

    • Ambiguous Result: The broth turns orange. Re-incubate the original culture for an additional 24-48 hours and re-test.[1]

Data Interpretation Summary
Color ResultpH LevelInterpretationAction Required
Red ≤ 4.4Positive for Mixed-Acid FermentationReport as MR-Positive.
Yellow ≥ 6.0Negative for Mixed-Acid FermentationReport as MR-Negative.
Orange 4.5 - 5.9Ambiguous / Inconclusive Re-incubate and re-test.

Visualizing Key Concepts

Biochemical Pathway of the MR Test

This diagram illustrates the two major fermentation pathways tested by the MR-VP tests. The MR test specifically detects the accumulation of products from the Mixed-Acid Fermentation pathway.

MRVP_Pathway cluster_mixed_acid Mixed-Acid Fermentation cluster_butanediol Butanediol Fermentation Glucose Glucose PyruvicAcid Pyruvic Acid Glucose->PyruvicAcid Glycolysis Acids Stable Mixed Acids (Lactic, Acetic, Formic) PyruvicAcid->Acids Multiple Enzymatic Steps Acetoin Acetoin PyruvicAcid->Acetoin LowPH Low pH (≤ 4.4) Acids->LowPH MR_Positive Methyl Red POSITIVE LowPH->MR_Positive Indicator turns RED Butanediol 2,3-Butanediol (Neutral End Product) Acetoin->Butanediol NeutralPH Neutral pH (≥ 6.0) Butanediol->NeutralPH MR_Negative Methyl Red NEGATIVE NeutralPH->MR_Negative Indicator remains YELLOW

Caption: Biochemical pathways leading to MR-positive or MR-negative results.

Troubleshooting Workflow for the MR Test

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the MR test.

Troubleshooting_Workflow Start Start: Perform MR Test Result Observe Result Start->Result Red Red Result->Red Yellow Yellow Result->Yellow Orange Orange Result->Orange Check_Controls Check Controls Red->Check_Controls Is this expected? Yellow->Check_Controls Is this expected? Reincubate Re-incubate 24-48h and Re-test Orange->Reincubate Controls_OK Controls OK? Check_Controls->Controls_OK Report_Positive Report as Positive Controls_OK->Report_Positive Yes (Positive Control Red) Report_Negative Report as Negative Controls_OK->Report_Negative Yes (Negative Control Yellow) Troubleshoot_False_Positive Troubleshoot False Positive: - Check Incubation Time (>48h) - Verify Media Composition - Use Light Inoculum Controls_OK->Troubleshoot_False_Positive No (Negative Control Red) Troubleshoot_False_Negative Troubleshoot False Negative: - Check Reagent Quality - Verify Incubation Time - Check for Contamination Controls_OK->Troubleshoot_False_Negative No (Positive Control Yellow) Retest Repeat Test with New Reagents/Media Troubleshoot_False_Positive->Retest Troubleshoot_False_Negative->Retest Reincubate->Result

Caption: A logical workflow for troubleshooting unexpected MR test results.

References

  • Study.com. (n.d.). Methyl Red Test Definition, Purpose & Results - Lesson.
  • American Society for Microbiology. (2009). Methyl Red and Voges-Proskauer Test Protocols.
  • MicrobiologyInfo.com. (2022). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation.
  • Brainly. (2024). Score the Methyl Red test: Medium develops an orange color.
  • Microbe Notes. (2022). Methyl Red (MR) Test- Principle, Procedure, Results, Uses.
  • Biology LibreTexts. (2025). 31.5: Methyl Red / Voges-Proskauer (MR/VP) Test.
  • Slideshare. (n.d.). Methyl red test(mr test).
  • Medical Notes. (2023). Methyl Red Test: Introduction, Principle, Test Requirements, Test.
  • PubMed. (n.d.). Improved 18-hour methyl red test.
  • Interpreting Methyl Red Test Results & Analysis. (2025).
  • Merck Millipore. (n.d.). MR-VP Broth (Methyl-red VOGES-PROSKAUER Broth).
  • Thermo Fisher Scientific. (n.d.). METHYL RED.
  • Dalynn Biologicals. (2014). METHYL RED REAGENT.
  • Hardy Diagnostics. (n.d.). Methyl Red Voges Proskauer (MR-VP) Broth.
  • Microbe Online. (2014). Methyl Red (MR) Test: Principle, Procedure, and Results.
  • HiMedia Laboratories. (n.d.). MR-VP Broth (Glucose Phosphate Broth).
  • ResearchTweet. (n.d.). Methyl Red Test: Results, Procedure, and Principle.
  • Biology LibreTexts. (2023). 1.27: MR-VP Tests.
  • Sigma-Aldrich. (n.d.). 39484 Methyl Red Voges Proskauer Broth.
  • Biology LibreTexts. (2021). 3.8: Methyl Red - Voges-Proskauer (MR-VP) Broth.
  • Thermo Fisher Scientific. (n.d.). MR-VP BROTH.
  • VetBact. (2017). Mixed acid fermentation.
  • ResearchGate. (2021). (PDF) Fermentation Pathway by Methyl Red and Voges Proskauer (MRVP) Test.

Sources

How to interpret inconclusive Methyl Red test results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Methyl Red (MR) test. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the MR test. Here, we will move beyond simple procedural lists to explain the "why" behind the "how," ensuring your experimental outcomes are both accurate and reliable.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Methyl Red (MR) test?

The Methyl Red (MR) test is a biochemical assay used to determine if a microorganism performs mixed-acid fermentation of glucose.[1][2] All members of the Enterobacteriaceae family initially metabolize glucose to pyruvic acid.[3][4] From there, some bacteria utilize the mixed-acid pathway to produce a variety of stable, strong acids, such as lactic, acetic, and formic acid.[5][6][7] The accumulation of these acids significantly lowers the pH of the culture medium to 4.4 or below.[7][8][9]

The MR test employs the pH indicator methyl red, which is red at a pH below 4.4, yellow at a pH above 6.2, and orange in the intermediate range.[6][10][11] Therefore, a positive MR test (red color) indicates the presence of a mixed-acid fermenter.[9] Conversely, organisms that produce less acidic or neutral end products will not lower the pH sufficiently, resulting in a negative test (yellow color).[4][8]

Q2: What does an orange or inconclusive MR test result signify?

Troubleshooting Inconclusive (Orange) MR Test Results

An inconclusive orange result in the Methyl Red test can be a source of frustration. This section provides a systematic guide to troubleshoot and resolve such outcomes, ensuring the integrity of your bacterial identification process.

Q3: My MR test is orange. What are the most common causes and how do I fix them?

An orange result can stem from several factors, ranging from procedural timing to the specific metabolic characteristics of the test organism. The table below summarizes the primary causes and their corresponding corrective actions.

Potential Cause Explanation Recommended Action
Insufficient Incubation Time The test organism may be a slow glucose fermenter or has not had enough time to produce a sufficient concentration of acidic end products to lower the pH to ≤ 4.4. Tests read before 48 hours are particularly prone to false-positive or inconclusive results.[2][3]Re-incubate the remaining broth for an additional 24 to 48 hours (for a total of up to 5 days) and repeat the test.[3][5][8]
Weak Acid Production Some bacterial species are weak mixed-acid fermenters. They produce acids, but not in the high concentrations required to yield a clear positive (red) result.If the result remains orange after extended incubation, it may be a characteristic of the organism. Report the result as inconclusive or weakly positive and rely on additional biochemical tests for definitive identification.
Improper Inoculum Size Using too heavy of an inoculum can inhibit bacterial growth, leading to invalid results.[2][5] Conversely, a very light inoculum might require a longer incubation period to produce a detectable pH change.Use a light inoculum from a single, well-isolated 18-24 hour pure culture.[4][5] Standardize your inoculum preparation to ensure consistency.
Media or Reagent Issues Incorrectly prepared MR-VP broth (e.g., wrong pH, improper component concentrations) or a degraded Methyl Red reagent can lead to erroneous results. The reagent should be stored properly at 4-8°C.[1][2][5]Prepare fresh MR-VP broth according to the manufacturer's instructions, ensuring the final pH is 6.9 ± 0.2.[2][12] Verify the quality of the Methyl Red reagent using known positive (Escherichia coli) and negative (Enterobacter aerogenes) control strains.[3][7]
Reversion of pH Some organisms may initially produce acids, lowering the pH, but then subsequently metabolize these acidic products into neutral compounds like acetoin (as seen in the Voges-Proskauer test), causing the pH to rise back towards neutrality.This is a key differentiating characteristic. If the MR test is inconclusive or negative, the Voges-Proskauer (VP) test should be performed from the same broth to check for the butanediol pathway.[13]
Q4: Can you provide a step-by-step protocol for performing the MR test correctly to avoid inconclusive results?

Certainly. Adherence to a validated protocol is critical for reproducible results.

Experimental Protocol: Methyl Red (MR) Test

  • Media Preparation: Prepare MR-VP broth (containing buffered peptone, dextrose, and dipotassium phosphate) according to the manufacturer's directions.[12][14] Dispense into test tubes and sterilize.

  • Inoculation: Aseptically inoculate the MR-VP broth with a pure culture of the test organism that is 18-24 hours old.[5][8]

  • Incubation: Incubate the inoculated broth at 35-37°C for a minimum of 48 hours.[1][3]

  • Reagent Addition: After incubation, transfer approximately 1-2.5 mL of the broth to a clean, sterile test tube.[2][8] Add 5-6 drops of Methyl Red reagent.[3][15]

  • Result Interpretation: Observe for an immediate color change.

    • Positive: Bright red color.[3]

    • Negative: Yellow color.[3]

    • Inconclusive: Orange or red-orange color.[3][9]

  • Follow-up for Inconclusive Results: If the result is orange, re-incubate the original broth for an additional 48 hours and repeat the test.[3][5]

Visualizing the Science

To further clarify the concepts, the following diagrams illustrate the biochemical pathway and the troubleshooting workflow.

G cluster_glycolysis Glycolysis cluster_mixed_acid Mixed-Acid Fermentation (MR Positive) cluster_butanediol Butanediol Fermentation (MR Negative) Glucose Glucose Pyruvic_Acid Pyruvic_Acid Glucose->Pyruvic_Acid Embden-Meyerhof Pathway Lactic Acid\nAcetic Acid\nFormic Acid\nSuccinic Acid Lactic Acid Acetic Acid Formic Acid Succinic Acid Pyruvic_Acid->Lactic Acid\nAcetic Acid\nFormic Acid\nSuccinic Acid Multiple Enzymatic Steps Acetoin Acetoin Pyruvic_Acid->Acetoin Intermediate Steps Low pH (<4.4) Low pH (<4.4) Lactic Acid\nAcetic Acid\nFormic Acid\nSuccinic Acid->Low pH (<4.4) Accumulation Red Color Red Color Low pH (<4.4)->Red Color + Methyl Red 2,3-Butanediol 2,3-Butanediol Acetoin->2,3-Butanediol Reduction Neutral pH (>6.2) Neutral pH (>6.2) Acetoin->Neutral pH (>6.2) Neutral End Product Yellow Color Yellow Color Neutral pH (>6.2)->Yellow Color + Methyl Red

Caption: Biochemical pathways of glucose fermentation.

Troubleshooting_Workflow Start Inconclusive (Orange) MR Test Result Check_Incubation Was incubation time ≥ 48 hours? Start->Check_Incubation Extend_Incubation Re-incubate for an additional 24-48 hours Check_Incubation->Extend_Incubation No Check_Controls Were controls (E. coli, E. aerogenes) run and correct? Check_Incubation->Check_Controls Yes Retest Repeat MR Test Extend_Incubation->Retest Retest->Check_Controls Review_Procedure Review Protocol: - Inoculum size - Media preparation - Reagent quality Check_Controls->Review_Procedure No Final_Result Interpret Final Color Check_Controls->Final_Result Yes Review_Procedure->Retest Positive Red: Positive Result Final_Result->Positive Red Negative Yellow: Negative Result Final_Result->Negative Yellow Weak_Positive Orange: Weak Positive/ Inconclusive. Report as such and use other tests. Final_Result->Weak_Positive Orange

Caption: Troubleshooting workflow for inconclusive MR tests.

References

  • American Society for Microbiology. (2009, December 8). Methyl Red and Voges-Proskauer Test Protocols. [Link]

  • Aryal, S. (2022, January 21). Methyl Red (MR) Test- Principle, Procedure, Results, Uses. Microbe Notes. [Link]

  • Aryal, S. (2022, August 10). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. Microbiology Info.com. [Link]

  • BD. (2025, April 19). Interpreting Methyl Red Test Results & Analysis. [Link]

  • Microbe Online. (2014, January 24). Methyl Red (MR) Test: Principle, Procedure, and Results. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the Methyl Red Indicator: pH Range and Applications. [Link]

  • Wikipedia. (n.d.). Methyl red. [Link]

  • HiMedia Laboratories. (n.d.). MR-VP Medium (Glucose Phosphate Broth). [Link]

  • The Chemicals Blog. (2021, July 26). What is Methyl Red?[Link]

  • Dalynn Biologicals. (2014, October). METHYL RED REAGENT. [Link]

  • Medical Notes. (2023, February 22). Methyl Red Test: Introduction, Principle, Test Requirements, Test. [Link]

  • YouTube. (2025, March 24). Methyl Red MR test and the MR VP test differentiate bacteria metabolic pathways of glucose fermentat. [Link]

  • HiMedia Laboratories. (n.d.). MR-VP Broth (Glucose Phosphate Broth). [Link]

  • Online Biology Notes. (2018, April 8). Methyl red (MR) test: objective, principle, procedure and result. [Link]

  • Biology LibreTexts. (2023, February 18). 1.27: MR-VP Tests. [Link]

  • Study.com. (n.d.). Methyl Red Test Definition, Purpose & Results - Lesson. [Link]

Sources

Technical Support Center: Improving the Accuracy of the Methyl Red Test

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Methyl Red (MR) test. This guide is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their MR test results. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.

Foundational Principles: The "Why" Behind the Methyl Red Test

The Methyl Red (MR) test is a cornerstone biochemical assay used to differentiate bacteria based on their glucose fermentation pathways.[1] Specifically, it identifies organisms that perform mixed-acid fermentation .[2][3]

The Core Mechanism: All members of the Enterobacteriaceae family initially ferment glucose to pyruvic acid.[1][4] From there, the metabolic route diverges.

  • MR-Positive Organisms: These organisms utilize the mixed-acid pathway, producing a high concentration of stable, strong acids such as lactic, acetic, and formic acid.[1][2][5] This significant acid production overcomes the buffering capacity of the MR-VP broth, causing a sharp decrease in the medium's pH to 4.4 or below.[3][5][6]

  • MR-Negative Organisms: These organisms follow the butylene glycol pathway (or other pathways). They initially produce acids, but subsequently metabolize these early fermentation products into more neutral end products like acetoin and 2,3-butanediol.[1][4] This results in a pH rise to around 6.0 or higher.[1]

The MR test, therefore, is a quantitative measure of acid production.[4] The pH indicator, methyl red, provides the visual readout: red at a pH of 4.4 and yellow at a pH of 6.2.[1] An intermediate orange color suggests an inconclusive result.[3]

Biochemical Pathway: Mixed-Acid vs. Butylene Glycol Fermentation

G cluster_0 Common Initial Pathway cluster_1 Mixed-Acid Fermentation cluster_2 Butylene Glycol Fermentation Glucose Glucose Pyruvic_Acid Pyruvic_Acid Glucose->Pyruvic_Acid Embden-Meyerhof Pathway Mixed_Acids Lactic, Acetic, Formic, Succinic Acids Pyruvic_Acid->Mixed_Acids Gases CO2 + H2 Pyruvic_Acid->Gases Acetoin Acetoin Pyruvic_Acid->Acetoin MR_Positive MR Positive (pH <= 4.4) Mixed_Acids->MR_Positive Butanediol 2,3-Butanediol Acetoin->Butanediol MR_Negative MR Negative (pH >= 6.2) Butanediol->MR_Negative

Caption: Divergent metabolic fates of pyruvic acid in the MR-VP test.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common issues encountered during the MR test, providing explanations and actionable solutions.

Question: My results are orange/inconclusive. What does this mean and what should I do?

Answer: An orange color is an ambiguous result and should not be recorded as positive or negative.[3] It indicates that an insufficient amount of acid has been produced to lower the pH to the definitive red range (≤4.4), but the pH is still below the clear negative yellow range (≥6.2).

  • Causality: The most common cause is insufficient incubation time .[1][6] Some organisms are slower fermenters. Alternatively, the organism may be a weak mixed-acid producer.

  • Solution: Do not discard the test. Re-incubate the remaining broth for an additional 24 to 72 hours (for a total of up to 5 days).[1][4][7] After further incubation, repeat the test by adding the methyl red reagent to the tube. This extended period allows for the accumulation of acid products to a detectable level.

Question: I got a positive (red) result after only 24 hours. Is this valid?

Answer: No, a positive result at 24 hours can be a false positive and should be interpreted with extreme caution.

  • Causality: Nearly all members of the Enterobacteriaceae will produce some acid from glucose fermentation initially, which can cause the broth to appear red if tested too early.[7][8] The key to the MR test is to differentiate organisms that produce stable acid end products from those that subsequently metabolize these acids into neutral byproducts. This metabolic reversal requires more than 24 hours.

  • Solution: The standard protocol requires a minimum of 48 hours of incubation .[1][5][7][8] If you get a positive result at 24 hours, you must continue to incubate the culture and re-test at 48 hours or longer to confirm that the acidic pH is maintained.

Question: My negative control (Klebsiella pneumoniae) is showing a red or orange color. What went wrong?

Answer: This indicates a systemic issue with your experimental setup.

  • Causality & Solutions:

    • Contamination: Your control culture may be contaminated. Streak the culture onto an appropriate agar plate (e.g., MacConkey Agar) to check for purity.

    • Incorrect Incubation Time: As explained above, testing before 48 hours can result in a false positive, even for MR-negative organisms.[8]

    • Improper Medium Formulation: An incorrect glucose concentration or insufficient buffering capacity (dipotassium phosphate) in the MR-VP broth can lead to erroneous results.[2][6] An increase in glucose concentration can lead to false positives.[2][6] Always use media from a reputable supplier or validate your in-house preparation with both positive and negative controls.

    • Heavy Inoculum: Using too heavy an inoculum can lead to aberrant results.[5][6] It can inhibit bacterial growth or alter the metabolic balance of the medium.[3][5] Use a light inoculum from a pure, 18-24 hour culture.[6][7]

Question: My positive control (Escherichia coli) is showing a yellow color. What happened?

Answer: This points to a failure in the test conditions to support the expected metabolic activity.

  • Causality & Solutions:

    • Reagent Failure: The methyl red indicator may have degraded. It should be stored properly at 4°C and protected from light.[6][7] Prepare fresh reagent if its efficacy is in doubt.[6] Check the expiration date.[7]

    • Non-viable/Incorrect Control Strain: Ensure your E. coli strain is viable and is a known MR-positive strain (e.g., ATCC® 25922™).

    • Incubation Temperature: Incubate at a consistent 35-37°C.[6][7] Deviations can affect bacterial metabolism.

    • Insufficient Inoculum: While a heavy inoculum is bad, an overly light inoculum might result in insufficient growth and acid production within the standard timeframe.

Troubleshooting Workflow Diagram

G cluster_troubleshoot Troubleshooting Path cluster_interpret Result Interpretation start Start MR Test check_controls Are Controls (E. coli & K. pneumo) Correct? start->check_controls test_result Interpret Test Result check_controls->test_result Yes check_culture Check Culture Purity check_controls->check_culture No red Red (pH <= 4.4) = Positive test_result->red Red yellow Yellow (pH >= 6.2) = Negative test_result->yellow Yellow orange Orange (Inconclusive) test_result->orange Orange check_reagent Check MR Reagent (Age, Storage) check_culture->check_reagent check_media Verify MR-VP Broth check_reagent->check_media check_protocol Review Protocol: - Incubation Time (>=48h) - Inoculum Size (Light) - Temperature (35-37°C) check_media->check_protocol restart Restart Experiment check_protocol->restart reincubate Re-incubate for 24-72h orange->reincubate retest Retest reincubate->retest retest->red Red retest->yellow Yellow

Caption: A logical workflow for troubleshooting unexpected Methyl Red test results.

Standardized Protocol for Maximum Accuracy

Adherence to a validated protocol is critical for reproducibility. This protocol incorporates best practices to mitigate common errors.

Materials
  • MR-VP Broth (ensure correct formulation)

  • Methyl Red Reagent Solution (0.02% or 0.05%)[4][6]

  • Pure, 18-24 hour culture of the test organism

  • Positive Control: Escherichia coli (e.g., ATCC® 25922™)

  • Negative Control: Klebsiella pneumoniae (e.g., ATCC® 13883™ or ATCC® 27736™)[4][7]

  • Sterile test tubes and pipettes

  • Incubator at 35-37°C

Step-by-Step Methodology
  • Inoculation: Using a sterile loop, perform a light inoculation of a single tube of MR-VP broth with the test organism.[5][7] Avoid a heavy inoculum.[3][6] Concurrently, inoculate separate tubes for your positive and negative controls.

  • Incubation: Incubate all tubes aerobically at 35-37°C for a minimum of 48 hours .[1][7] Some protocols suggest that up to 5 days may be necessary for slow-growing or weakly-reacting organisms.[5][7]

  • Aliquoting (Optional but Recommended): Aseptically transfer approximately 1-2.5 mL of the incubated broth to a new, clean test tube.[6][7] This preserves the original culture for further incubation or for performing the Voges-Proskauer (VP) test.

  • Reagent Addition: Add 2-5 drops of the Methyl Red reagent to the aliquot or the original tube.[5][6][7]

  • Interpretation: Observe for an immediate color change.[4][7] Do not wait, as the color may change over time.

    • Bright Red: Positive result.

    • Yellow: Negative result.

    • Orange: Inconclusive. Re-incubate the remaining broth and retest later.

Critical Parameters Summary
ParameterStandard ValueRationale for Accuracy
Incubation Time Minimum 48 hours; up to 5 daysPrevents false positives by allowing MR-negative organisms to metabolize initial acidic products.[1][5][8]
Incubation Temp. 35-37°CEnsures optimal and consistent bacterial metabolism.[6][7]
Inoculum Size Light inoculum from a fresh culturePrevents inhibition of growth or aberrant results from an overly dense cell suspension.[3][5][6]
MR-VP Broth Peptone (7g/L), Glucose (5g/L), K₂HPO₄ (5g/L)Balanced formulation provides sufficient substrate (glucose) and buffering capacity (phosphate) for differentiation.[3][5]
Controls E. coli (+) and K. pneumoniae (-)Validates that the medium and reagents are performing as expected in the test run.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the relationship between the Methyl Red (MR) and Voges-Proskauer (VP) tests? A1: They are physiologically related and test for two different end-products of glucose fermentation.[1][6] The MR test detects mixed-acid production, while the VP test detects the production of acetoin.[9] Generally, organisms that are MR-positive are VP-negative, and vice-versa.[6] This inverse relationship is a key feature for differentiating members of the Enterobacteriaceae.[6]

Q2: Can an organism be positive for both MR and VP tests? A2: While typically inverse, some organisms, particularly in the genera Hafnia and Proteus, can yield positive results for both tests, though the VP reaction may be delayed.[6][8] This highlights the importance of not relying on a single test for identification.

Q3: How should I prepare and store the Methyl Red reagent? A3: A common formulation is to dissolve 0.1 g of methyl red powder in 300 mL of 95% ethyl alcohol, then add 200 mL of deionized water.[5][6] The solution should be stored in a light-protected bottle at 4°C.[6][7]

Q4: Does the volume of broth in the test tube matter? A4: Yes. An overly large volume of broth can sometimes lead to an orange or inconclusive result.[7] Standardizing the volume of broth used (e.g., 5 mL) across all tests, including controls, is important for consistency.[6][7]

Q5: My organism doesn't grow in MR-VP broth. Can I still perform the test? A5: No. The MR test is dependent on the organism's ability to grow and metabolize glucose in the specific MR-VP medium. If there is no growth, the test is invalid for that organism.

References
  • Methyl Red and Voges-Proskauer Test Protocols . American Society for Microbiology. [Link]

  • METHYL RED REAGENT - Product Information Sheet . Dalynn Biologicals. [Link]

  • Methyl Red (MR) Test- Principle, Procedure and Result Interpretation . MicrobiologyInfo.com. [Link]

  • Methyl Red Test Definition, Purpose & Results . Study.com. [Link]

  • Methyl Red (MR) Test- Principle, Procedure, Results, Uses . Microbe Notes. [Link]

  • Methyl Red (MR) Test: Principle, Procedure, and Results . Microbe Online. [Link]

  • Methyl Red Voges Proskauer (MR-VP) Broth - Technical Data Sheet . Hardy Diagnostics. [Link]

  • MR-VP Tests . Biology LibreTexts. [Link]

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Technical Support Center: p-(p-Dimethylaminophenylazo)benzoic acid sodium salt (DABCYL) Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for p-(p-Dimethylaminophenylazo)benzoic acid sodium salt, commonly known in the scientific community as DABCYL. This resource is designed for researchers, scientists, and drug development professionals who utilize DABCYL as a non-fluorescent quencher in various applications, including FRET-based assays and molecular probes.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is DABCYL and what is its primary application in research?

A: DABCYL (p-(p-Dimethylaminophenylazo)benzoic acid) is a non-fluorescent chromophore, or "dark quencher."[2][3][5] Its primary role is to absorb the energy from a nearby fluorophore and dissipate it as heat, effectively preventing the fluorophore from emitting light.[4] This property is exploited in Förster Resonance Energy Transfer (FRET) assays to study molecular interactions.[2][6] When the fluorophore and DABCYL are in close proximity, the fluorescence is quenched.[4] If a specific biological event, such as enzyme cleavage of a peptide, separates the pair, the fluorophore's emission can be detected, providing a measurable signal.[6]

Q2: My DABCYL solution has changed color. What does this indicate?

A: A visible color change in your DABCYL solution, typically from its characteristic orange or reddish-orange to a lighter yellow or even colorless state, is a strong indicator of degradation. DABCYL is an azo dye, and the azo bond (N=N) is the chromophore responsible for its color and quenching ability.[7] Cleavage of this bond leads to a loss of the extended conjugation system, resulting in a loss of color and quenching efficiency.

Q3: What are the optimal storage conditions for DABCYL solid and its solutions?

A: Proper storage is critical to maintaining the stability of DABCYL. For the solid form, it is recommended to store it at -20°C under desiccating conditions, protected from light.[8] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C and protected from light.[1][2] For short-term storage (up to one month), -20°C is acceptable, while for longer-term storage (up to six months), -80°C is recommended.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Storage ConditionFormRecommended TemperatureDurationSpecial Conditions
Long-termSolid-20°C> 1 yearDesiccate, protect from light
Long-termStock Solution (in DMSO)-80°CUp to 6 monthsProtect from light[2]
Short-termStock Solution (in DMSO)-20°CUp to 1 monthProtect from light[2]
Working SolutionFreshly PreparedN/AUse on the same dayProtect from light

Q4: Can I use water to dissolve DABCYL sodium salt?

A: While the sodium salt form of DABCYL has some water solubility, it is generally not recommended for preparing concentrated stock solutions due to its tendency to aggregate and precipitate, especially at lower pH.[9][10][11] The free acid form is poorly soluble in aqueous media.[12] The recommended solvent for preparing stock solutions is anhydrous DMSO.[1] For final experimental concentrations in aqueous buffers, ensure the final DMSO concentration is compatible with your assay system.

II. Troubleshooting Guide: Degradation of DABCYL Solutions

This section delves into specific experimental issues that may arise from the degradation of DABCYL solutions and provides systematic approaches to identify and resolve them.

Symptoms:

  • Unusually high fluorescence signal in negative controls (uncleaved probe).

  • Low signal-to-noise ratio.

  • Reduced dynamic range of the assay.

Causality: The fundamental purpose of DABCYL in a FRET probe is to quench the fluorophore's emission in the intact state. If the DABCYL moiety degrades, its absorption spectrum changes, and it can no longer efficiently accept energy from the donor fluorophore. This leads to a de-quenched state even before the intended biological interaction occurs, resulting in high background fluorescence.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background fluorescence in DABCYL-based FRET assays.

Detailed Protocols & Explanations:

  • Verify Solution Integrity:

    • Protocol: Always prepare fresh working solutions of your DABCYL-labeled probes for each experiment. If using a stock solution, ensure it has been stored correctly in single-use aliquots at -80°C and protected from light.[2]

    • Rationale: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.

  • Evaluate Photodegradation:

    • Protocol: Minimize the exposure of your DABCYL-containing solutions and experimental plates to ambient and excitation light. Use plate readers with minimal necessary flashes or employ filters to reduce light intensity.[13]

    • Rationale: Azo dyes are susceptible to photodegradation. Prolonged exposure to high-intensity light can cleave the azo bond, rendering the quencher ineffective.

  • Assess Buffer Compatibility:

    • pH: DABCYL's absorbance spectrum, and therefore its quenching efficiency, is pH-dependent.[14] Acidification can lead to protonation of the carboxylate and diazo groups, altering its spectral properties.[14] Below pH 6, the free acid form of DABCYL is prone to aggregation and precipitation in aqueous solutions, which significantly reduces its effective concentration.[9][14]

      • Protocol: Measure the pH of your final assay buffer. If it is acidic, consider using a different buffer system or adjusting the pH to be within the optimal range for DABCYL (typically pH 7-9). You can verify the spectral properties of your DABCYL probe in different buffers using a spectrophotometer.

    • Reducing Agents: Common biological buffer components like dithiothreitol (DTT) or β-mercaptoethanol can chemically reduce and cleave the azo bond of DABCYL.

      • Protocol: If your assay protocol calls for reducing agents, consider if they are absolutely necessary. If so, you may need to use a quencher that is stable in the presence of these reagents. If possible, perform a control experiment with and without the reducing agent to confirm if it is the source of degradation.

Symptoms:

  • High variability between replicate wells.

  • Assay works on some days but not on others.

  • Drifting signal in control wells over the course of the experiment.[13]

Causality: Inconsistent results often point to a stability issue with one or more of the reagents. If the DABCYL-labeled probe is degrading at a variable rate, the quenching efficiency will be inconsistent, leading to erratic data.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results in DABCYL-based assays.

Detailed Protocols & Explanations:

  • Implement Strict Aliquoting:

    • Protocol: Upon receipt or synthesis of a DABCYL-labeled probe, dissolve it in high-quality, anhydrous DMSO to a convenient stock concentration. Immediately divide the stock into small, single-use aliquots in low-protein-binding tubes. Store at -80°C.[2]

    • Rationale: This practice is the most effective way to prevent degradation from repeated freeze-thaw cycles and minimize the risk of contaminating the entire stock.

  • Inspect for Precipitation:

    • Protocol: Before use, thaw an aliquot and visually inspect it for any precipitate. If observed, gently vortex and warm the solution (e.g., to 37°C) to try and redissolve it. If the precipitate persists, centrifuge the tube and use only the supernatant, noting that the concentration will be lower than expected.

    • Rationale: DABCYL's hydrophobicity can lead to poor water solubility, causing it to precipitate out of aqueous buffers, especially at high concentrations or low pH.[9][11][12] This reduces the effective concentration of your probe, leading to variability.

  • Consider Microbial Degradation:

    • Protocol: Ensure all aqueous buffers are freshly prepared and, if necessary, filter-sterilized. Avoid long-term storage of working-dilution probes in aqueous buffers at 4°C.

    • Rationale: Some microorganisms possess enzymes like azoreductases that can efficiently degrade azo dyes like DABCYL, especially under anaerobic or reducing conditions.[7][15][16] While less common in typical in vitro assays, contamination can be a source of probe degradation over time.

Symptoms:

  • Fluorescence signal remains at baseline (low) even in the presence of the active enzyme/analyte.

  • Positive controls with a pre-cleaved or unquenched fluorophore show a strong signal, but the DABCYL-quenched probe does not respond.

Causality: This scenario suggests a problem with the DABCYL-labeled probe itself, where it is either not interacting with the target as expected or is in a state of irreversible aggregation.

Troubleshooting Steps:

  • Confirm Probe Integrity via Spectroscopy:

    • Protocol: Dilute your DABCYL-labeled probe in a suitable buffer and measure its absorbance spectrum. For a DABCYL-EDANS pair, you should see two distinct peaks: one for EDANS (around 341 nm) and one for DABCYL (around 453 nm).[6] A significant decrease or absence of the DABCYL peak indicates severe degradation.

    • Rationale: This provides direct evidence of the chemical state of your quencher.

  • Re-evaluate Probe Design and Purity:

    • Protocol: If the probe is newly synthesized, verify its purity by HPLC and mass spectrometry. A significant amount of un-labeled fluorophore or other impurities can interfere with the assay.

    • Rationale: Impurities can lead to a high fluorescent background that masks any signal change, or the probe itself may not be the correct chemical entity. A purification method for the free acid form involves recrystallization from 95% ethanol.[17]

  • Investigate Aggregation:

    • Protocol: Try running the assay with a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the buffer.

    • Rationale: The hydrophobic nature of DABCYL can cause the entire probe to aggregate or stick to plastic surfaces, preventing it from interacting with the target enzyme or analyte.[13] A detergent can help to keep the probe in solution and accessible.

By systematically addressing these potential issues, researchers can ensure the reliability and accuracy of their experiments involving this compound.

References

  • Kempf, O., Ullmann, G. M., Schobert, R., & Bombarda, E. (2021). Chemoselective Attachment of the Water-Soluble Dark Quencher Hydrodabcyl to Amino Groups in Peptides and Preservation of Its Spectroscopic Properties over a Wide pH Range. ACS Omega, 6(48), 32855–32863. Retrieved from [Link]

  • Glen Research. (n.d.). 3'-Dabcyl CPG. Retrieved from [Link]

  • Kempf, O., Ullmann, G. M., Schobert, R., & Bombarda, E. (2021). Chemoselective Attachment of the Water-Soluble Dark Quencher Hydrodabcyl to Amino Groups in Peptides and Preservation of Its Spectroscopic Properties over a Wide pH Range. ACS Omega, 6(48), 32855–32863. Retrieved from [Link]

  • Saratale, R. G., Saratale, G. D., Chang, J. S., & Govindwar, S. P. (2011). Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems. MDPI. Retrieved from [Link]

  • El-Naggar, N. E.-A., et al. (2022). Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures. National Institutes of Health. Retrieved from [Link]

  • Ali, H., Ahmad, W., & Haq, T. (2020). Azo dyes degradation by microorganisms – An efficient and sustainable approach. National Institutes of Health. Retrieved from [Link]

  • Saratale, R. G., et al. (2011). Factors Affecting the Complete Mineralization of Azo Dyes. ResearchGate. Retrieved from [Link]

  • Anjali, P., & Kumar, A. (2014). Microbial degradation of Azo Dyes: A review. International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) pH dependence of the molar absorbance at 20 °C of hydrodabcyl (2).... Retrieved from [Link]

  • Das, A., et al. (2021). Structure–Uptake Relationship Study of DABCYL Derivatives Linked to Cyclic Cell‐Penetrating Peptides for Live‐Cell Delivery of Synthetic Proteins. National Institutes of Health. Retrieved from [Link]

  • Angene. (n.d.). This compound(CAS# 845-46-5). Retrieved from [Link]

  • Kempf, O., Ullmann, G. M., Schobert, R., & Bombarda, E. (2021). Chemoselective Attachment of the Water-Soluble Dark Quencher Hydrodabcyl to Amino Groups in Peptides and Preservation of Its Spectroscopic Properties over a Wide pH Range. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). pH effect on the absorption and emission spectra.... Retrieved from [Link]

  • LifeTein. (2024). Fluorescent Labeling Pairs with EDANS and DABCYL. Retrieved from [Link]

  • Bombarda, E., et al. (2019). Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl. Analytical Chemistry. Retrieved from [Link]

  • Padmanabhan, P., & Moens, P. D. J. (2014). Overcoming Limitations of FRET Measurements. National Institutes of Health. Retrieved from [Link]

  • Li, H., et al. (2007). Overexpression, purification and characterization of a new salicylate hydroxylase from naphthalene-degrading Pseudomonas sp. strain ND6. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Using Phenol Red to Assess pH in Tissue Culture Media. Retrieved from [Link]

  • ResearchGate. (2022). Decreasing FRET-signals in buffer controls?. Retrieved from [Link]

  • Al-Okbi, A. K. (2022). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Journal of Education for Pure Science. Retrieved from [Link]

  • ResearchGate. (2015). FRET signal decreases at higher acceptor concentrations. Why?. Retrieved from [Link]

  • Kenworthy, A. K. (2001). Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2016). How to troubleshoot for FRET AB experiment where the only donor-acceptor available pair is YFP-RFP?. Retrieved from [Link]

  • Kumar, A., et al. (2018). Effect of NaCl concentration on stability of a polymer–Ag nanocomposite based Pickering emulsion: validation via rheological analysis with varying temperature. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Partially purification of Mg-dechelatase in relation to chlorophyll degradation in broccoli.... Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Identification, Purification, and Characterization of Iminodiacetate Oxidase from the EDTA-Degrading Bacterium BNC1. Retrieved from [Link]

Sources

Effect of medium composition on Methyl Red test outcome

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Methyl Red (MR) test. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental microbiological assay. Here, we will delve into the critical role of medium composition on MR test outcomes, providing you with troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.

Understanding the Methyl Red Test: The Core Principle

The Methyl Red (MR) test is a cornerstone in microbiology for differentiating bacteria based on their patterns of glucose metabolism. Specifically, it identifies organisms that perform mixed-acid fermentation.[1][2][3] In this pathway, bacteria ferment glucose into a variety of stable, strong acids, such as lactic, acetic, and formic acid.[4][5] The substantial production of these acids overcomes the buffering capacity of the growth medium, causing a significant drop in pH to 4.4 or below.[6][7][8]

The test employs methyl red, a pH indicator that is red at a pH of 4.4 and yellow at a pH above 6.0.[2][9] A positive MR test is indicated by a distinct red color after the addition of the indicator, signifying the presence of mixed-acid fermentation.[1][9] Conversely, a yellow color indicates a negative result, suggesting that the organism utilizes other metabolic pathways, such as the butanediol fermentation pathway, which produces more neutral end products.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the standard composition of MR-VP broth?

A1: The standard Methyl Red-Voges Proskauer (MR-VP) broth consists of buffered peptone (7.0 g/L), dextrose (glucose) (5.0 g/L), and dipotassium phosphate (5.0 g/L).[2][10][11][12] The final pH is typically adjusted to 6.9 ± 0.2 at 25°C.[10][11]

Q2: Why is dipotassium phosphate included in the medium?

A2: Dipotassium phosphate acts as a buffer to ensure that only significant acid production will result in a positive test.[6][8] MR-positive organisms must produce enough acid to overcome this buffering system.[10][13]

Q3: Can I use a different sugar instead of glucose?

A3: The standard MR test is specifically designed to assess glucose fermentation pathways.[7] Using other carbohydrates, such as fructose or sucrose, would not be a standard MR test as different enzymatic pathways are involved in their metabolism.[7]

Q4: How long should I incubate my cultures before adding the methyl red indicator?

A4: A minimum incubation period of 48 hours at 35-37°C is crucial.[2][14][15] Testing before this time can lead to false-positive results because many organisms initially produce acids from glucose fermentation.[10][13][15] MR-negative organisms may require more time to metabolize these initial acidic products into neutral ones.[2][10] In some cases, incubation for up to 5 days may be necessary.[7][10][15]

Q5: What does an orange color in my MR test signify?

A5: An orange color is an inconclusive or weakly positive result.[2][7] This may indicate insufficient incubation time. It is recommended to re-incubate the broth for an additional 24 to 48 hours and repeat the test.[2][16]

Troubleshooting Guide: Unraveling Inconsistent MR Test Outcomes

Discrepancies in MR test results can often be traced back to the composition of the culture medium. This section provides a systematic approach to troubleshooting common issues.

Issue 1: False-Positive Results

A false-positive result, where the broth turns red for a known MR-negative organism, can be misleading.

Potential Causes & Solutions:

  • Insufficient Incubation Time: As mentioned, testing before 48 hours is a primary cause of false positives.[7][14] Many enteric bacteria will initially produce acidic byproducts.[10]

    • Protocol: Ensure a minimum of 48 hours of incubation. If results are ambiguous, extend incubation for up to 5 days.[7][15]

  • High Glucose Concentration: An elevated concentration of glucose in the medium can lead to an accumulation of hydrogen ions, resulting in a false-positive outcome.[6][16]

    • Protocol: Strictly adhere to the standard 0.5% (5.0 g/L) glucose concentration in the MR-VP broth formulation.[12][16]

Issue 2: False-Negative Results

A false-negative result, where the broth remains yellow for a known MR-positive organism, can compromise bacterial identification.

Potential Causes & Solutions:

  • Inadequate Buffering Capacity: If the phosphate buffer concentration is too high, it may neutralize the acids produced by even a strong mixed-acid fermenter.

    • Protocol: Verify the concentration of dipotassium phosphate in your medium preparation, ensuring it aligns with the standard 0.5% (5.0 g/L).[10][12]

  • Peptone Source Variability: The type of peptone used can influence the test outcome. Some peptones may contain compounds that interfere with the pH change or provide alternative metabolic pathways.

    • Protocol: Use a high-quality buffered peptone as specified in standard MR-VP broth formulations.[10][12] If you suspect the peptone source, test a new batch or a different supplier and validate with positive and negative control organisms.

  • Heavy Inoculum: An overly dense inoculum can inhibit bacterial growth, leading to invalid test results.[7][14][15]

    • Protocol: Use a light inoculum from a pure, 18-24 hour culture.[7]

Experimental Protocols & Data Presentation

Standard MR-VP Broth Preparation
ComponentConcentration (g/L)Purpose
Buffered Peptone7.0Source of nitrogen and carbon for bacterial growth.[12]
Dextrose (Glucose)5.0The fermentable carbohydrate source.[12]
Dipotassium Phosphate5.0Buffering agent to prevent minor pH drops from causing a positive result.[6][8]
Distilled Water1000 mL
Final pH 6.9 ± 0.2 at 25°C

Procedure:

  • Suspend 17 grams of MR-VP broth powder in 1000 mL of distilled water.[10]

  • Heat if necessary to dissolve the medium completely.[10]

  • Dispense into test tubes.[10]

  • Sterilize by autoclaving at 121°C for 15 minutes.[10]

Methyl Red Test Procedure
  • Inoculate a tube of MR-VP broth with a pure culture of the test organism.[2]

  • Incubate aerobically at 35-37°C for a minimum of 48 hours.[2]

  • Aseptically transfer approximately 1 mL of the incubated broth to a clean, empty test tube for the MR test. The remaining broth can be used for the Voges-Proskauer (VP) test.[7]

  • Add 5-6 drops of methyl red indicator to the 1 mL aliquot.[2]

  • Observe for an immediate color change.[7]

Visualizing the Workflow and Pathway

Mixed-Acid Fermentation Pathway

MixedAcidFermentation Glucose Glucose PyruvicAcid PyruvicAcid Glucose->PyruvicAcid Glycolysis MixedAcids Lactic Acid Acetic Acid Formic Acid Succinic Acid PyruvicAcid->MixedAcids Mixed-Acid Fermentation Gases CO2 + H2 PyruvicAcid->Gases

Caption: The biochemical pathway of mixed-acid fermentation of glucose.

Troubleshooting Logic for the MR Test

MR_Troubleshooting Start Inconsistent MR Test Result CheckIncubation Verify Incubation Time (min. 48 hours) Start->CheckIncubation CheckMedium Review Medium Composition Start->CheckMedium CheckInoculum Assess Inoculum Density Start->CheckInoculum FalsePositive Potential False Positive CheckIncubation->FalsePositive < 48h CheckMedium->FalsePositive High Glucose FalseNegative Potential False Negative CheckMedium->FalseNegative Incorrect Buffer/ Peptone CheckInoculum->FalseNegative Heavy Inoculum AdjustGlucose Confirm 0.5% Glucose FalsePositive->AdjustGlucose AdjustBuffer Confirm 0.5% K2HPO4 FalseNegative->AdjustBuffer CheckPeptone Validate Peptone Source FalseNegative->CheckPeptone LightInoculum Use a Light Inoculum FalseNegative->LightInoculum RerunTest Rerun Test with Controls AdjustGlucose->RerunTest AdjustBuffer->RerunTest CheckPeptone->RerunTest LightInoculum->RerunTest

Caption: A logical workflow for troubleshooting inconsistent Methyl Red test results.

References

  • Study.com. (n.d.). Methyl Red Test Definition, Purpose & Results - Lesson. Retrieved from [Link]

  • Biology LibreTexts. (2023, February 18). 1.27: MR-VP Tests. Retrieved from [Link]

  • Microbiology Info. (2022, August 10). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. Retrieved from [Link]

  • Microbe Online. (2014, January 24). Methyl Red (MR) Test: Principle, Procedure, and Results. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). MR-VP Medium (Glucose Phosphate Broth). Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). MR-VP Broth (Glucose Phosphate Broth). Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Methyl Red and Voges-Proskauer Test Protocols. Retrieved from [Link]

  • Microbe Notes. (2022, January 21). Methyl Red (MR) Test- Principle, Procedure, Results, Uses. Retrieved from [Link]

  • Dalynn Biologicals. (2014, October). METHYL RED REAGENT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of urinary glucose concentration and pH on signal intensity in magnetic resonance images. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Methyl Red and Voges-Proskauer Test Protocols. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Methyl Red Voges Proskauer (MR-VP) Broth. Retrieved from [Link]

  • Microrao. (n.d.). MR-VP tests. Retrieved from [Link]

  • Medical Notes. (2023, February 22). Methyl Red Test: Introduction, Principle, Test Requirements, Test. Retrieved from [Link]

  • Interpreting Methyl Red Test Results & Analysis. (2025, April 19). Retrieved from [Link]

  • Microbiology Lab: MOLB 2210. (n.d.). Summary of Biochemical Tests. Retrieved from [Link]

  • Biology LibreTexts. (2025, October 14). 31.5: Methyl Red / Voges-Proskauer (MR/VP) Test. Retrieved from [Link]

  • Austin Community College. (n.d.). Methyl Red Test. Retrieved from [Link]

  • ResearchGate. (2021, November 11). Fermentation Pathway by Methyl Red and Voges Proskauer (MRVP) Test. Retrieved from [Link]

  • SlideShare. (n.d.). Methyl Red (MR) and Voges-Proskauer (VP) Test. Retrieved from [Link]

  • Virtual Microbiology Lab Simulator Software - VUMIE. (n.d.). Methyl red test. Retrieved from [Link]

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Avoiding contamination in the Methyl Red test procedure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Methyl Red (MR) test. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful execution of the MR test, with a specialized focus on preventing contamination and troubleshooting common issues. Our goal is to ensure your experimental results are both accurate and reproducible.

Understanding the Methyl Red Test: The Core Principle

The Methyl Red (MR) test is a critical biochemical assay used to differentiate bacteria, particularly within the Enterobacteriaceae family, based on their glucose fermentation pathways.[1][2] All members of this family initially metabolize glucose to pyruvic acid.[1][3] The divergence occurs in the subsequent metabolism of pyruvate.

The MR test specifically identifies organisms that perform mixed acid fermentation . This pathway results in the production of a significant quantity of stable, strong acids, such as lactic, acetic, and formic acid.[1][4] These acids overcome the buffering capacity of the MR-VP broth, causing a sharp decrease in the medium's pH to 4.4 or below.[2][4] The addition of the methyl red pH indicator, which is red at pH ≤ 4.4 and yellow at pH ≥ 6.2, allows for the visualization of this acidic endpoint.[1]

Conversely, MR-negative organisms utilize the butylene glycol pathway, metabolizing initial acidic products into neutral end products like acetoin and 2,3-butanediol.[3][5] This leads to a less acidic environment, and the broth remains yellow upon addition of the indicator.[3]

Biochemical Pathway Overview

The following diagram illustrates the two primary fermentation pathways relevant to the MR test.

Figure 1: Glucose Fermentation Pathways cluster_0 Common Pathway cluster_1 MR Positive Pathway cluster_2 MR Negative Pathway Glucose Glucose Pyruvic_Acid Pyruvic_Acid Glucose->Pyruvic_Acid Embden-Meyerhof Pathway Mixed_Acids Stable Mixed Acids (Lactic, Acetic, Succinic) Pyruvic_Acid->Mixed_Acids Neutral_Products Neutral End Products (Acetoin, 2,3-Butanediol) Pyruvic_Acid->Neutral_Products Low_pH pH <= 4.4 (RED Result) Mixed_Acids->Low_pH Neutral_pH pH near neutral (YELLOW Result) Neutral_Products->Neutral_pH

Caption: Glucose fermentation pathways differentiating MR-positive and MR-negative organisms.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Methyl Red test. Each answer provides not just a solution, but the underlying rationale to empower your experimental design.

Q1: My results are orange/inconclusive. What does this mean and what should I do?

A1: An orange color indicates an intermediate pH, which is an ambiguous result. This is one of the most common issues and typically stems from insufficient incubation time.

  • Causality: MR-positive organisms require time to produce enough acid to drop the pH below 4.4. Conversely, some MR-negative organisms initially produce acids before converting them to neutral products. Testing too early can catch either process mid-stream.[1]

  • Troubleshooting Steps:

    • Do not discard the primary culture tube.

    • Return the original broth culture to the incubator.

    • Continue incubation for an additional 24 to 72 hours. The test requires a minimum of 48 hours, but incubation up to 5 days may be necessary.[4][5]

    • After the extended incubation, repeat the test by withdrawing another aliquot and adding the Methyl Red reagent.

Q2: I got a false-positive result. What are the likely causes?

A2: False-positive results are often a consequence of procedural timing or inoculum issues.

  • Causality & Prevention:

    • Premature Incubation Reading: As detailed in Q1, testing before the mandatory 48-hour incubation period is a primary cause of false positives.[4][6] All Enterobacteriaceae produce acid initially; the key is whether they can maintain this low pH.[5]

    • Over-inoculation: Using too heavy an inoculum can lead to rapid glucose consumption and acid production that might not be representative of the organism's typical metabolic pathway under standard test conditions. Always use a light inoculum from a pure, 18-24 hour culture.[4][5]

    • High Glucose Concentration in Media: While less common with commercial media, improperly prepared in-house media with excess glucose can lead to excessive acid production by even weakly fermenting organisms, resulting in a false positive.[6]

Q3: My negative control (Klebsiella pneumoniae) tested positive. How do I diagnose this contamination?

A3: A positive result from a known negative control is a critical failure that invalidates the entire batch of tests. The root cause is almost always contamination.

  • Causality & Prevention:

    • Non-sterile Technique: The most probable cause is a break in aseptic technique during inoculation or handling. Contamination with a potent mixed-acid fermenter (like E. coli) will quickly dominate the culture and produce a positive result.

    • Contaminated Stock Culture: Your stock culture of the control organism may be contaminated. It is crucial to re-streak the control organism on a selective and differential agar (e.g., MacConkey Agar) to ensure purity.

    • Contaminated Media or Reagents: Although rare, the MR-VP broth or the Methyl Red reagent itself could be contaminated. Always visually inspect media for unexpected turbidity before use.

Q4: Can the way I handle the Methyl Red reagent affect my results?

A4: Absolutely. The integrity and handling of the reagent are paramount.

  • Causality & Prevention:

    • Improper Storage: The Methyl Red reagent should be stored at 2-8°C and protected from light.[5] Failure to do so can lead to degradation of the indicator, affecting its performance.

    • Deterioration: Do not use the reagent if the color has changed, the expiration date has passed, or there are other signs of deterioration.[5]

    • Contamination: Do not allow the tip of the reagent dropper to touch the culture broth or the test tube rim, as this can introduce contaminants back into the reagent bottle.

Experimental Protocol: Ensuring Aseptic and Accurate MR Testing

This protocol is designed to minimize the risk of contamination and ensure the validity of your results.

Materials
  • MR-VP Broth Tubes

  • Pure, 18-24 hour culture of test organism(s) on a non-selective agar plate

  • Positive Control: Escherichia coli (e.g., ATCC® 25922™)[4]

  • Negative Control: Klebsiella pneumoniae (e.g., ATCC® 13883™)[3][4]

  • Methyl Red Reagent

  • Sterile inoculating loops or needles

  • Incubator at 35-37°C[5]

  • Sterile pipettes and test tubes for aliquoting

Step-by-Step Methodology

start Start: Pure 18-24h Culture inoculate 1. Aseptically perform a LIGHT inoculation of MR-VP broth with a single colony. start->inoculate controls 2. Inoculate separate tubes for positive (E. coli) and negative (K. pneumoniae) controls. inoculate->controls incubate 3. Incubate all tubes at 35-37°C for a MINIMUM of 48 hours. controls->incubate aliquot 4. Aseptically transfer ~1 mL of broth to a new sterile test tube. incubate->aliquot add_reagent 5. Add 2-5 drops of Methyl Red reagent. aliquot->add_reagent observe 6. Observe for immediate color change. add_reagent->observe end_pos Result: RED (Positive) observe->end_pos Bright Red Color end_neg Result: YELLOW (Negative) observe->end_neg Yellow/No Change end_inconclusive Result: ORANGE (Inconclusive - Re-incubate) observe->end_inconclusive Orange Color

Caption: Workflow for the Methyl Red (MR) Test.

  • Inoculation: Using a sterile inoculating loop, pick the center of a single, well-isolated colony from your 18-24 hour culture plate. Lightly inoculate a tube of MR-VP broth.[5] Avoid a heavy inoculum.[4]

  • Controls: Repeat the inoculation step for your positive (E. coli) and negative (K. pneumoniae) controls in separate MR-VP broth tubes. Proper controls are essential for validating the test run.[5]

  • Incubation: Incubate all tubes aerobically at 35-37°C for a minimum of 48 hours.[1][5] For some organisms, incubation may need to be extended up to 5 days.[5]

  • Aliquoting: After incubation, aseptically transfer approximately 1 mL of the inoculated broth to a clean, sterile test tube. This leaves the original culture undisturbed for further incubation if results are inconclusive or for performing the Voges-Proskauer (VP) test.[5]

  • Reagent Addition: Add 2-5 drops of the Methyl Red reagent directly to the aliquot.[1][5]

  • Interpretation: Observe the color of the broth immediately. Do not shake the tube excessively.

    • Positive: A distinct, stable red color develops.

    • Negative: The broth remains yellow.

    • Inconclusive: The broth turns orange. Return the original tube to the incubator for further incubation and re-testing.[1][3]

Data Summary Table
ParameterSpecificationRationale for Contamination Avoidance & Accuracy
Inoculum Source Pure, 18-24 hour cultureEnsures the test is performed on the correct organism and that it is in the logarithmic growth phase.
Inoculum Size LightPrevents false positives from an unnaturally high bacterial load.[4]
Medium MR-VP BrothSpecifically formulated with phosphate buffer to differentiate strong vs. weak acid producers.
Incubation Temp. 35-37°COptimal growth temperature for most Enterobacteriaceae.
Incubation Time Minimum 48 hoursCritical for allowing MR-negative organisms to metabolize initial acids, preventing false positives.[1][4][6]
Controls E. coli (+) / K. pneumoniae (-)Validates that the media and reagents are performing as expected.
Reagent Storage 2-8°C, protected from lightPreserves the chemical integrity of the pH indicator.[5]
References
  • Dalynn Biologicals. (n.d.). METHYL RED REAGENT. Retrieved from [Link]

  • Aryal, S. (2022, August 10). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. Microbiology Info.com. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). METHYL RED. Retrieved from [Link]

  • Study.com. (n.d.). Methyl Red Test Definition, Purpose & Results. Retrieved from [Link]

  • Aryal, S. (2022, January 21). Methyl Red (MR) Test- Principle, Procedure, Results, Uses. Microbe Notes. Retrieved from [Link]

  • Microbe Online. (2014, January 24). Methyl Red (MR) Test: Principle, Procedure, and Results. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Methyl Red and Bromocresol Green Indicators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of chemical analysis, particularly in acid-base titrations and microbiological culture media preparation, the selection of an appropriate pH indicator is a critical decision that directly impacts the accuracy and reliability of experimental results. Among the plethora of available indicators, Methyl Red and Bromocresol Green are two commonly employed dyes, each with distinct characteristics that render them suitable for specific applications. This guide provides an in-depth, objective comparison of their performance, grounded in their chemical principles and supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory needs.

At a Glance: Key Properties of Methyl Red and Bromocresol Green

A fundamental understanding of the core properties of each indicator is essential for their appropriate application. The following table summarizes the key characteristics of Methyl Red and Bromocresol Green.

PropertyMethyl RedBromocresol Green
Chemical Class Azo DyeSulfonephthalein Dye
pH Transition Range 4.4 – 6.2[1]3.8 – 5.4[2][3]
pKa ~5.1~4.7
Color in Acidic Form RedYellow
Color in Basic Form YellowBlue
Molar Mass 269.30 g/mol 698.01 g/mol
Typical Solvent Ethanol, WaterEthanol, Water

The Chemistry of Color: Understanding the Mechanisms of Action

The efficacy of a pH indicator is rooted in its ability to undergo a distinct color change in response to fluctuations in hydrogen ion concentration. This transformation is a direct result of structural changes within the dye molecule.

Methyl Red: An Azo Dye's Tautomeric Shift

Methyl Red belongs to the family of azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) in their structure. The color change mechanism of Methyl Red is attributed to a phenomenon known as azo-hydrazone tautomerism. In acidic conditions (below pH 4.4), the molecule exists predominantly in its protonated form, which is a red-colored hydrazone structure. As the pH increases and the solution becomes more alkaline (above pH 6.2), the molecule loses a proton and rearranges into its yellow-colored azo form. This equilibrium shift is responsible for the observable color transition from red to yellow.[1]

Caption: Tautomeric shift of Methyl Red with changing pH.

Bromocresol Green: A Sulfonephthalein's Structural Transformation

Bromocresol Green is a member of the sulfonephthalein class of dyes. Its color change is governed by a different mechanism involving the opening and closing of a lactone ring within its structure. In its acidic form (below pH 3.8), the molecule exists in a non-ionized, lactone form which appears yellow. As the pH rises and the environment becomes more basic (above pH 5.4), the lactone ring opens, leading to a more extended conjugated system. This structural alteration changes the molecule's light absorption properties, resulting in a blue color.

Caption: Structural transformation of Bromocresol Green with pH.

Performance in Acid-Base Titrations: A Comparative Analysis

The choice of indicator for a titration is paramount and depends on the nature of the acid and base being titrated. The indicator's pH transition range must coincide with the steep portion of the titration curve around the equivalence point.

Strong Acid vs. Strong Base Titration

In the titration of a strong acid with a strong base, the pH at the equivalence point is 7.0. Both Methyl Red (pH 4.4-6.2) and Bromocresol Green (pH 3.8-5.4) have transition ranges that fall on the very steep vertical portion of the titration curve. Therefore, either indicator can be used effectively, and the choice may come down to personal preference for the color change.

Strong Acid vs. Weak Base Titration

For the titration of a strong acid with a weak base, the equivalence point will be in the acidic pH range (pH < 7). In this scenario, both Methyl Red and Bromocresol Green are suitable choices as their transition ranges fall within this acidic region.[1][4] The selection between the two would depend on the specific pKb of the weak base and the resulting pH at the equivalence point. For very weak bases, Bromocresol Green, with its slightly lower pH transition range, might be preferred.

Weak Acid vs. Strong Base Titration

When titrating a weak acid with a strong base, the equivalence point occurs in the basic pH range (pH > 7). Neither Methyl Red nor Bromocresol Green is a suitable indicator for this type of titration.[5] Their color changes would occur before the equivalence point is reached, leading to inaccurate results. For such titrations, an indicator with a higher pH transition range, such as phenolphthalein (pH 8.2-10.0), is appropriate.

Experimental Protocols

To ensure the reliability and reproducibility of results, standardized preparation of indicator solutions is crucial.

Preparation of 0.1% w/v Methyl Red Indicator Solution

Materials:

  • Methyl Red powder

  • 95% Ethanol

  • 0.1 M Sodium Hydroxide solution

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Beaker

  • Glass rod

Procedure:

  • Weigh out 0.1 g of Methyl Red powder and transfer it to a beaker.

  • Add 1.86 mL of 0.1 M sodium hydroxide solution and 50 mL of 95% ethanol to the beaker.[2]

  • Stir the mixture with a glass rod until the Methyl Red is completely dissolved.

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

  • Add distilled water to the volumetric flask to bring the final volume to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

prep_methyl_red A Weigh 0.1g Methyl Red B Dissolve in 1.86mL 0.1M NaOH + 50mL 95% Ethanol A->B C Transfer to 100mL Volumetric Flask B->C D Add distilled water to 100mL mark C->D E Mix thoroughly D->E

Caption: Workflow for preparing 0.1% w/v Methyl Red solution.

Preparation of 0.04% w/v Bromocresol Green Indicator Solution

Materials:

  • Bromocresol Green powder

  • 95% Ethanol

  • 0.1 M Sodium Hydroxide solution

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Beaker

  • Glass rod

Procedure:

  • Weigh 0.04 g of Bromocresol Green powder and transfer it to a beaker.

  • Add 0.72 mL of 0.1 M sodium hydroxide solution and 20 mL of 95% ethanol.[2]

  • Stir until the powder is completely dissolved.

  • Transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with distilled water and add the rinsings to the flask.

  • Dilute to the 100 mL mark with distilled water.

  • Stopper and mix the solution well.

prep_bromocresol_green A Weigh 0.04g Bromocresol Green B Dissolve in 0.72mL 0.1M NaOH + 20mL 95% Ethanol A->B C Transfer to 100mL Volumetric Flask B->C D Add distilled water to 100mL mark C->D E Mix thoroughly D->E

Caption: Workflow for preparing 0.04% w/v Bromocresol Green solution.

Beyond Titrations: Other Applications

While their primary use is in titrations, both indicators find applications in other areas of research.

  • Methyl Red: It is famously used in the Methyl Red (MR) test in microbiology to differentiate bacteria based on their glucose metabolism pathways. Bacteria that produce stable acids through mixed-acid fermentation will lower the pH of the medium, resulting in a red color upon the addition of Methyl Red.

  • Bromocresol Green: This indicator is also utilized in microbiological growth media to monitor pH changes. Additionally, due to its color change in the physiological pH range, it has been employed in applications such as the measurement of serum albumin concentration.

The Mixed Indicator Advantage: Bromocresol Green-Methyl Red

A mixture of Bromocresol Green and Methyl Red is often used as a single indicator solution, particularly for the determination of alkalinity in water samples.[6] This mixed indicator provides a sharper, more easily discernible color change. The solution is typically red in acidic conditions (around pH 4.6), green in neutral conditions, and blue in alkaline conditions (above pH 5.2).[2] The gradual transition through shades of gray makes the endpoint easier to pinpoint.[2]

Conclusion: Making the Right Choice

The selection between Methyl Red and Bromocresol Green is not a matter of one being universally superior to the other, but rather a case of choosing the right tool for the specific analytical task at hand.

  • Methyl Red is an excellent choice for titrations where the equivalence point is expected to be in the mid-acidic range (pH 4.4-6.2), particularly in strong acid-weak base titrations. Its distinct red-to-yellow transition is easily observed.

  • Bromocresol Green is preferable for titrations with an equivalence point in a slightly more acidic range (pH 3.8-5.4). It is also a valuable tool in microbiological applications and as a component of mixed indicators.

For titrations of weak acids with strong bases, neither indicator is appropriate. In situations requiring a very sharp endpoint, a mixed indicator of Bromocresol Green and Methyl Red can offer enhanced precision.

Ultimately, a thorough understanding of the chemical principles of each indicator, combined with a clear knowledge of the experimental conditions, will empower the researcher to select the most suitable indicator and achieve accurate and reliable results.

References

  • Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. [Link]

  • Cooper, S. S. (1941). Mixed Indicator Bromocresol Green and Methyl Red for Carbonates in Water. Industrial & Engineering Chemistry Analytical Edition, 13(7), 466–470.
  • AUS-e-TUTE. (n.d.). Choosing Acid-Base Titration Indicators Chemistry Tutorial. [Link]

  • Clark, J. (2002, October). Acid-Base Indicators. Chemguide. [Link]

  • Reagecon. (n.d.). Bromocresol Green, Methyl Red Indicator. [Link]

  • ACS Publications. (n.d.). Mixed Indicator Bromocresol Green-Methyl Red for Carbonates in Water. [Link]

  • Internet Archive. (2017, January 16). Acid-base Indicators (1937) : Kolthoff I.m.. [Link]

  • YouTube. (2022, April 24). how to prepare methyl red indicator. [Link]

  • Internet Archive. (2017, January 22). Acid Base Indicators : Kolthoff,i.m.. [Link]

  • Chemistry LibreTexts. (2021, May 8). 3.3: Acid–Base Indicators. [Link]

  • YouTube. (2024, January 7). how to make bromocresol green indicator. [Link]

  • YouTube. (2022, June 15). Bromocresol green indicator solution 0.04% (w/v) - Preparation. [Link]

  • ThoughtCo. (2018, December 3). How to Make Bromocresol Green Indicator. [Link]

  • YouTube. (2022, June 29). How to Prepare 0.1% w/v Methyl Orange Indicator.. [Link]

  • Open Library. (2000, March 28). Vogel's Quantitative Chemical Analysis (6th Edition). [Link]

  • Google Books. (1937).
  • PharmaPath. (2024, November 11). Preparation of Methyl Orange (0.1% w/v) Indicator. [Link]

  • Reagecon. (n.d.). Bromocresol Green Indicator 0.04% (w/v) in Methanol. [Link]

  • Scribd. (n.d.). Vogel's Textbook of Quantitative Chemical Analysis. [Link]

  • The McCrone Group. (n.d.). Handbook of Acid-Base Indicators. [Link]

  • Quora. (2018, May 9). How to prepare 0.1% w/v methyl orange. [Link]

  • Science Ready. (n.d.). Titration pH Curves – HSC Chemistry. [Link]

  • Internet Archive. (2021, October 29). Vogel's textbook of quantitative chemical analysis : Vogel, Arthur Israel : Free Download, Borrow, and Streaming. [Link]

  • Scribd. (n.d.). Vogel's Textbook of Quantitative Chemical Analysis (5th Edition Longmann). [Link]

  • Scribd. (n.d.). Vogel's Analytical PDF. [Link]

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A Senior Application Scientist's Guide to Alternatives for the Methyl Red Test in Bacterial Identification

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the Methyl Red (MR) test has been a cornerstone in microbiology laboratories for the presumptive identification of bacteria, particularly within the Enterobacteriaceae family.[1] Its simplicity and cost-effectiveness have made it a staple in the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) battery of tests.[2] However, the evolving landscape of microbiological research and diagnostics, driven by the need for greater speed, accuracy, and throughput, has spurred the development of numerous alternatives. This guide provides an in-depth, objective comparison of these alternatives, offering the data and insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Enduring Relevance and Inherent Limitations of the Methyl Red Test

The MR test is designed to detect the production of stable mixed acids by bacteria fermenting glucose.[3] Organisms that follow the mixed acid fermentation pathway produce a significant amount of acids, such as lactic, acetic, and formic acid, which lowers the pH of the culture medium to 4.4 or below.[3] The addition of the methyl red pH indicator results in a distinct red color, signifying a positive result.[3]

While the MR test is a valuable presumptive tool, its limitations are significant in the context of modern research and clinical diagnostics. The test requires a minimum of 48 hours of incubation, and in some cases, up to five days for a conclusive result.[4][5] False-positive results can occur if the test is read too early, and a heavy inoculum can inhibit bacterial growth, leading to invalid results.[4][5] Furthermore, the MR test only provides one piece of the puzzle and must be used in conjunction with other biochemical tests for a complete identification.[4][6]

Biochemical Alternatives: Refinements on a Classic Theme

Biochemical tests remain a cost-effective and accessible approach for many laboratories. The primary alternatives to the standalone MR test often involve miniaturized and automated systems that assess a panel of biochemical reactions simultaneously.

The Voges-Proskauer (VP) Test: The Other Side of the Fermentation Coin

The Voges-Proskauer (VP) test is intrinsically linked to the MR test, as they both assess the end products of glucose fermentation.[7] While the MR test identifies mixed acid producers, the VP test detects organisms that utilize the butanediol pathway, producing neutral end products like acetoin and 2,3-butanediol.[3][8] Organisms that are VP positive are typically MR negative, and vice versa, making these tests complementary for differentiating between closely related enteric bacteria.[9]

The VP test detects the presence of acetoin, an intermediate in the butanediol pathway.[7] In the presence of potassium hydroxide (KOH) and α-naphthol (Barritt's reagents), and atmospheric oxygen, acetoin is oxidized to diacetyl.[3] Diacetyl then reacts with guanidine-containing compounds in the peptone of the broth to produce a red-colored complex.[9]

Experimental Protocol: Voges-Proskauer (VP) Test

  • Inoculation: Inoculate a tube of MR-VP broth with a pure culture of the test organism.

  • Incubation: Incubate the tube at 35-37°C for 24-48 hours.[10]

  • Reagent Addition: Aseptically transfer approximately 1 mL of the broth to a clean test tube. Add 0.6 mL of 5% α-naphthol (Barritt's Reagent A) and 0.2 mL of 40% KOH (Barritt's Reagent B).[9]

  • Observation: Shake the tube gently to aerate and allow it to stand for 15-20 minutes. A positive result is indicated by the development of a red or pink color.[10] A negative result remains yellow or copper-colored.[11]

Commercial Miniaturized Systems: API® and VITEK®

Commercial systems like the Analytical Profile Index (API®) and the VITEK® system offer a standardized and more rapid approach to biochemical testing. These systems consist of miniaturized wells or cards containing dehydrated substrates for various biochemical tests.

  • API® (Analytical Profile Index): The API® 20E system, for example, is a plastic strip with 20 microtubes containing dehydrated substrates for identifying Enterobacteriaceae and other gram-negative rods.[12][13] A bacterial suspension is added to the wells, and after an incubation period of 18-24 hours, the color changes are read.[12][13] The resulting numerical profile is then used to identify the organism using a database.[12]

  • VITEK® 2 System: The VITEK® 2 is a fully automated system that uses credit card-sized reagent cards.[14] Each card contains multiple microwells with different biochemical substrates.[5] A bacterial suspension is automatically drawn into the card, which is then incubated and read by the instrument.[14] The system's software analyzes the kinetic data of the biochemical reactions to provide an identification, typically within 5.5 hours on average.[15]

The rationale behind these miniaturized systems is to increase throughput and standardization while reducing the hands-on time and potential for human error associated with traditional tube-based tests. The variety of biochemical tests included in a single panel provides a more comprehensive metabolic fingerprint of the organism, leading to a more accurate identification than a single test like the MR test.

Experimental Workflow: API® 20E System

  • Prepare Inoculum: A pure culture of the test organism is suspended in 0.85% saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[16]

  • Inoculate Strip: The bacterial suspension is used to inoculate the 20 microtubes on the API® 20E strip.[13]

  • Create Anaerobic Conditions (for specific tests): For certain tests (e.g., arginine dihydrolase, lysine decarboxylase), the cupules are filled with sterile mineral oil to create an anaerobic environment.[13]

  • Incubate: The strip is placed in an incubation chamber with water to maintain humidity and incubated at 37°C for 18-24 hours.[13]

  • Read Results: After incubation, reagents are added to specific wells, and the color changes in all wells are recorded.[13]

  • Determine Profile: The pattern of positive and negative results generates a 7-digit profile number, which is looked up in the API® database for identification.[12]

Molecular Alternatives: A Paradigm Shift in Bacterial Identification

Molecular methods have revolutionized bacterial identification by directly analyzing the genetic material of microorganisms. These techniques offer significant advantages in terms of speed, accuracy, and the ability to identify a broader range of organisms, including those that are difficult to culture.[17]

16S rRNA Gene Sequencing: The Gold Standard

16S ribosomal RNA (rRNA) gene sequencing is widely considered the gold standard for bacterial identification.[4] The 16S rRNA gene is present in all bacteria and contains both highly conserved and variable regions.[4] The conserved regions serve as primer binding sites for PCR amplification, while the variable regions contain species-specific sequences that allow for identification.[4]

The process involves amplifying the 16S rRNA gene from the bacterial DNA using PCR, sequencing the amplified product, and then comparing the resulting sequence to a database of known bacterial sequences for identification.[18] This method is not dependent on bacterial viability and can identify a much broader range of species than culture-based methods.[4]

Experimental Workflow: 16S rRNA Gene Sequencing

  • DNA Extraction: Isolate genomic DNA from the bacterial culture.

  • PCR Amplification: Amplify the 16S rRNA gene using universal primers that bind to the conserved regions.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and other contaminants.

  • Sequencing: Sequence the purified PCR product using a DNA sequencer.

  • Data Analysis: Compare the obtained sequence with a public or private database (e.g., GenBank, Ribosomal Database Project) to identify the bacterium.

MALDI-TOF Mass Spectrometry: Rapid Proteomic Fingerprinting

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a rapid and high-throughput method for bacterial identification based on the analysis of their protein profiles.

In MALDI-TOF MS, a bacterial colony is mixed with a matrix solution and spotted onto a target plate. The sample is then irradiated with a laser, causing the desorption and ionization of the bacterial proteins. These ionized proteins are accelerated in an electric field and travel through a flight tube. The time it takes for the proteins to reach the detector (time-of-flight) is proportional to their mass-to-charge ratio. This generates a unique mass spectrum, or "proteomic fingerprint," for each bacterial species. This spectrum is then compared to a database of known spectra for identification.

Experimental Workflow: MALDI-TOF MS

  • Sample Preparation: A small amount of a pure bacterial colony is smeared onto a MALDI target plate and overlaid with a matrix solution.

  • Mass Spectrometry: The target plate is inserted into the MALDI-TOF mass spectrometer.

  • Data Acquisition: The instrument automatically acquires the mass spectrum from the sample.

  • Data Analysis: The acquired spectrum is compared to a reference database for identification.

Performance Comparison: A Data-Driven Analysis

Parameter Methyl Red (MR) Test Voges-Proskauer (VP) Test API® 20E System VITEK® 2 System 16S rRNA Gene Sequencing MALDI-TOF MS
Principle Detects mixed acid fermentationDetects butanediol fermentationMiniaturized biochemical testsAutomated biochemical testsGenotypic (rRNA gene sequence)Proteomic (protein profile)
Time to Result 48-120 hours[4][5]24-48 hours[9][10]18-24 hours[12][13]~5.5 hours[15]24-48 hours< 15 minutes per sample
Accuracy (Species Level) Presumptive onlyPresumptive only~78.7% at 24h, 95.2% with additional tests at 48h[19]~95.8% for Gram-negatives, ~89.2% for Gram-positives[2]Genus: >90%, Species: 65-83%[20]~89.3% (genus: 99.4%)[21]
Sensitivity Dependent on acid productionDependent on acetoin productionHigh for intended organismsHigh for intended organismsHigh, can detect as few as 17 genomes[22]High
Specificity Can have cross-reactivityCan have cross-reactivityHigh for intended organismsHigh for intended organismsHigh, but can be limited by database quality[20]High, but can struggle with closely related species[23]
Labor Intensity LowLowModerateLowHighLow
Cost per Sample Very LowVery LowModerateModerate-HighHighLow-Moderate
Throughput LowLowModerateHighLow-ModerateHigh

Visualizing the Workflows

Methyl Red and Voges-Proskauer Test Pathway

G cluster_0 Mixed Acid Fermentation (MR Positive) cluster_1 Butanediol Fermentation (VP Positive) Glucose Glucose Pyruvate Pyruvic Acid Glucose->Pyruvate Acids Lactic, Acetic, Formic Acids Pyruvate->Acids Acetoin Acetoin Pyruvate->Acetoin MR_Test Methyl Red Test (pH < 4.4) Acids->MR_Test Lowers pH Butanediol 2,3-Butanediol Acetoin->Butanediol VP_Test Voges-Proskauer Test Acetoin->VP_Test Detected by VP Reagents G cluster_0 Biochemical Methods cluster_1 Molecular Methods Culture Pure Culture Inoculation Inoculation Culture->Inoculation Incubation Incubation (18-48h) Inoculation->Incubation Reading Reading Results Incubation->Reading Biochem_ID Identification Reading->Biochem_ID Sample Bacterial Sample Processing Sample Processing (DNA/Protein Extraction) Sample->Processing Analysis Analysis (Sequencing/MS) Processing->Analysis Database Database Comparison Analysis->Database Molecular_ID Identification Database->Molecular_ID

Caption: High-level workflow comparison of biochemical vs. molecular methods.

Conclusion: Choosing the Right Tool for the Job

The Methyl Red test, while historically significant, is increasingly being supplemented or replaced by more advanced and informative methods. The choice of an alternative depends heavily on the specific needs of the laboratory, including the required turnaround time, the desired level of accuracy, available budget, and sample throughput.

  • For routine identification of common isolates in a cost-constrained setting, commercial miniaturized biochemical systems like API® and VITEK® offer a significant improvement over traditional methods in terms of speed and standardization.

  • For definitive identification of novel, fastidious, or difficult-to-identify organisms, 16S rRNA gene sequencing remains the gold standard, providing the highest level of accuracy.

  • For high-throughput laboratories requiring rapid identification of a wide range of common clinical isolates, MALDI-TOF MS is an excellent choice, offering a combination of speed, accuracy, and cost-effectiveness per sample.

Ultimately, a modern microbiology laboratory may employ a combination of these methods, using rapid screening techniques like MALDI-TOF MS for initial identification and reserving 16S rRNA sequencing for resolving ambiguous results or for in-depth research applications. By understanding the principles, performance characteristics, and workflows of each of these alternatives, researchers and clinicians can select the most appropriate tools to advance their work in bacterial identification.

References

  • Microbiology Info.com. (2022, August 10). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation. [Link]

  • Janda, J. M., & Abbott, S. L. (2007). 16S rRNA Gene Sequencing for Bacterial Identification in the Diagnostic Laboratory: Pluses, Perils, and Pitfalls. Journal of Clinical Microbiology, 45(9), 2761–2764. [Link]

  • McDevitt, S. (2009, December 8). Methyl Red and Voges-Proskauer Test Protocols. American Society for Microbiology. [Link]

  • Biology LibreTexts. (2023, February 18). 1.27: MR-VP Tests. [Link]

  • Aryal, S. (2022, August 10). API (Analytical Profile Index) 20E Test - Procedure, Uses and Interpretation. Microbiology Info.com. [Link]

  • Acharya, T. (2015, May 6). API 20E Test System: Results and Interpretations. Microbe Online. [Link]

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A Comparative Guide to Bacterial Identification: The Methyl Red Test vs. 16S rRNA Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of a classic biochemical assay, the Methyl Red (MR) test, and the modern molecular gold standard, 16S rRNA gene sequencing, for bacterial identification. We will delve into the fundamental principles, detailed methodologies, and comparative performance of each technique, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis is grounded in established scientific principles to ensure trustworthiness and technical accuracy.

Introduction: Two Eras of Bacterial Identification

The accurate identification of bacteria is a cornerstone of microbiology, impacting everything from clinical diagnostics to environmental science and industrial quality control.[1] For decades, identification relied on phenotypic characteristics, such as metabolic capabilities, which are assessed through a battery of biochemical tests.[2] The Methyl Red (MR) test is a prime example of such a method, valued for its simplicity and cost-effectiveness.[3]

In contrast, the advent of molecular biology has revolutionized the field, enabling identification based on an organism's genetic blueprint.[4][5] 16S rRNA gene sequencing has emerged as the gold standard, offering unparalleled accuracy and the ability to identify a broad spectrum of bacteria, including those that are difficult or impossible to culture.[6][7] This guide will validate the capabilities of the traditional MR test against the precision of 16S rRNA sequencing, providing the data and context needed to make informed decisions in the laboratory.

The Scientific Principles: Metabolism vs. Genetics

Methyl Red (MR) Test: A Window into Fermentation

The Methyl Red test is a qualitative assay designed to determine if a bacterium performs mixed-acid fermentation when supplied with glucose.[8][9] All members of the Enterobacteriaceae family initially metabolize glucose to pyruvic acid.[9] From there, some species utilize the mixed-acid pathway to produce large quantities of stable acids, such as lactic, acetic, and formic acid.[10][11] This significant acid production overwhelms the phosphate buffer in the growth medium, causing a sharp decrease in pH to 4.4 or below.[8][11] The addition of the methyl red pH indicator, which is red at pH ≤ 4.4 and yellow at pH ≥ 6.2, visually signals this outcome.[9]

Organisms like Escherichia coli are classic examples of MR-positive bacteria, while species like Klebsiella pneumoniae and Enterobacter aerogenes utilize the butylene glycol pathway, producing neutral end-products and thus yielding a negative MR test result.[10][12]

16S rRNA Sequencing: Reading the Evolutionary Clock

16S rRNA sequencing operates on a fundamentally different principle: genetic phylogeny. The 16S rRNA gene, a component of the small (30S) subunit of prokaryotic ribosomes, is an ideal molecular marker for several reasons:

  • Ubiquity: It is present in all bacteria and archaea.[13][14]

  • Conservation: The gene's function has remained constant over evolutionary time, so it contains highly conserved regions that are useful for designing universal PCR primers.[14][15]

  • Variability: It also contains nine hypervariable regions (V1-V9) that have accumulated mutations over time.[7][15] The specific sequence of these variable regions is unique to different bacterial genera and species, allowing for their differentiation.[13]

By sequencing this gene and comparing the result to vast, curated databases, researchers can accurately identify bacteria, often down to the species level.[6][7][14]

Methodology Showdown: A Step-by-Step Validation

A direct comparison of methodologies reveals the practical differences in workflow, complexity, and resource requirements between the two techniques.

Protocol 1: The Methyl Red (MR) Test

This protocol describes a self-validating system by including mandatory quality control strains.

Materials:

  • MR-VP Broth (containing buffered peptone, glucose, and dipotassium phosphate).[8]

  • Methyl Red indicator solution (0.1g methyl red in 300ml of 95% ethyl alcohol, brought to 500ml with distilled water).[8][10]

  • Sterile test tubes and inoculating loops.

  • Incubator at 35-37°C.

  • Positive Control Strain: Escherichia coli (e.g., ATCC 25922).

  • Negative Control Strain: Klebsiella pneumoniae (e.g., ATCC 13883).

Procedure:

  • Inoculation: Using a sterile loop, lightly inoculate a tube of MR-VP broth with a pure culture of the test organism. A heavy inoculum can inhibit growth and lead to invalid results.[10][16] In parallel, inoculate separate tubes with the positive and negative control strains.

  • Incubation: Incubate all tubes aerobically at 35-37°C for a minimum of 48 hours.[9] This duration is critical; tests performed earlier may yield false-positive results as some organisms may not have had sufficient time to convert initial acidic products to neutral ones.[9][12]

  • Reagent Addition: After incubation, transfer approximately 1 mL of the broth to a clean, empty test tube. Add 5-6 drops of the Methyl Red indicator solution.[9]

  • Result Interpretation: Observe the color immediately.[12]

    • Positive Result: A distinct, stable red color develops, indicating a pH at or below 4.4.[8][17]

    • Negative Result: The broth remains yellow, indicating a pH above 6.0.[12][17]

    • Inconclusive/Weak Positive: An orange color may indicate an intermediate pH. In this case, the remaining broth should be re-incubated for up to 5 days and the test repeated.[10][12]

Causality Behind Choices: The 48-hour incubation is essential to differentiate true mixed-acid fermenters from organisms that initially produce acid but then metabolize it into neutral byproducts, raising the pH. The light inoculum ensures that the buffering capacity of the medium is not overwhelmed by cell density alone.

MR_Test_Workflow start_end start_end process process qc qc decision decision result_pos result_pos result_neg result_neg start Start inoculate Inoculate MR-VP Broth with Test Isolate start->inoculate controls Inoculate Control Strains (E. coli, K. pneumoniae) start->controls incubate Incubate All Tubes (35-37°C, min. 48 hours) inoculate->incubate controls->incubate add_reagent Add 5 drops of Methyl Red Reagent incubate->add_reagent observe Observe Color Immediately add_reagent->observe pos_result Bright Red Color (pH <= 4.4) observe->pos_result Positive neg_result Yellow Color (pH > 6.0) observe->neg_result Negative end End pos_result->end neg_result->end

Caption: Workflow for the Methyl Red (MR) biochemical test.

Protocol 2: 16S rRNA Gene Sequencing

This workflow outlines the standard operating procedure for bacterial identification using high-throughput sequencing.

Materials:

  • DNA extraction kit appropriate for the sample type.

  • PCR reagents: universal 16S rRNA primers (e.g., 515F/926R), DNA polymerase, dNTPs.[18]

  • Thermocycler.

  • Library preparation kit (for attaching sequencing adapters).

  • Next-Generation Sequencing (NGS) platform (e.g., Illumina).[7]

  • Bioinformatics software (e.g., QIIME, MOTHUR) and access to a reference database (e.g., EzBioCloud, Greengenes).[13]

  • Controls: Negative extraction control (reagents only), negative PCR control (no template DNA).[18]

Procedure:

  • DNA Extraction: Isolate total genomic DNA from the bacterial culture or environmental sample. The chosen method must be robust to ensure high-quality DNA is recovered. Include a negative extraction control to monitor for kit contamination.

  • PCR Amplification: Amplify a specific hypervariable region (or regions) of the 16S rRNA gene using universal primers. Primer selection is critical as it can influence the resulting microbial profile.[15] A negative PCR control is essential to check for reagent contamination.

  • Library Preparation: Purify the PCR products (amplicons). Attach unique barcodes and sequencing adapters to each sample's amplicons. This allows for multiplexing (sequencing many samples simultaneously).

  • Sequencing: Pool the prepared libraries and sequence them on an NGS platform. The platform generates millions of short DNA sequences (reads).[13]

  • Bioinformatics Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality sequences and adapter sequences.[19]

    • Clustering: High-quality reads are clustered into Operational Taxonomic Units (OTUs) or processed into Amplicon Sequence Variants (ASVs) based on sequence similarity (e.g., 97-99%).[13]

    • Taxonomic Assignment: A representative sequence from each cluster is compared against a curated 16S rRNA database (e.g., using BLAST).[20] The closest match identifies the bacterium.[21]

Causality Behind Choices: The use of negative controls throughout the workflow is non-negotiable for validating that the identified sequences originate from the sample and not from environmental or reagent contamination. The bioinformatics pipeline includes stringent quality filtering because sequencing errors can lead to the incorrect identification of novel species.

Sequencing_Workflow start_end start_end lab_work lab_work bioinformatics bioinformatics qc qc start Start: Bacterial Sample dna_extraction 1. Genomic DNA Extraction start->dna_extraction pcr 2. PCR Amplification of 16S rRNA Gene dna_extraction->pcr extraction_qc Negative Extraction Control extraction_qc->dna_extraction library_prep 3. Library Preparation (Adapters & Barcodes) pcr->library_prep pcr_qc Negative PCR Control pcr_qc->pcr sequencing 4. High-Throughput Sequencing (NGS) library_prep->sequencing data_qc 5. Data Preprocessing (Quality Filtering) sequencing->data_qc clustering 6. OTU/ASV Clustering data_qc->clustering taxonomy 7. Taxonomic Assignment (Database Comparison) clustering->taxonomy results End: Bacterial Identification taxonomy->results

Caption: Workflow for 16S rRNA gene sequencing and analysis.

Performance Validation: A Head-to-Head Comparison

The choice between these two methods often depends on the specific requirements of the study, balancing the need for precision against practical constraints like time and budget.

ParameterMethyl Red (MR) Test16S rRNA Sequencing
Principle Phenotypic (Metabolic byproduct detection)[9]Genotypic (DNA sequence analysis)[13]
Resolution Differentiates between groups of enteric bacteria (e.g., E. coli vs. Enterobacter)[9]. No species-level identification.High. Can identify bacteria to the genus (>90%) and often species (65-83%) level.[14] Cannot always resolve very closely related species.[14]
Turnaround Time 48-120 hours, primarily due to incubation.[12][16]24 hours to several days, depending on sequencing platform and analysis complexity.
Cost per Sample Very low (cents per test).High (tens to hundreds of dollars per sample).
Required Expertise Basic microbiology skills.Significant expertise in molecular biology and bioinformatics is required.[13]
Throughput Low to medium. Can be done in batches but is manually intensive.High. NGS platforms can process hundreds to thousands of samples simultaneously.[13]
Scope of Application Limited to differentiating specific fermentative pathways, primarily within Enterobacteriaceae.[12]Universal. Applicable to nearly all bacteria, including unculturable species, from any environment.[6][15]

Data Interpretation and Known Limitations

Methyl Red (MR) Test:

  • Interpretation: Simple, binary colorimetric result. Red is positive, yellow is negative.[11]

  • Limitations:

    • The test is only useful for organisms that ferment glucose.

    • It offers very low taxonomic resolution and must be used as part of a larger panel of biochemical tests for identification.[10][16]

    • Results can be ambiguous (orange color), requiring longer incubation and re-testing.[12]

    • Incubation time is critical; premature reading can lead to false positives.[10]

16S rRNA Sequencing:

  • Interpretation: Requires complex bioinformatics analysis. Identification is based on the percentage similarity of the query sequence to reference sequences in a database.[22]

  • Limitations:

    • Species Resolution: While powerful, it cannot always differentiate between species with highly similar 16S rRNA gene sequences (e.g., within the Streptococcus mitis group).[14] A similarity threshold of ~98.7% is often used for species demarcation, but this is not absolute.[22]

    • Database Errors: The accuracy of identification is entirely dependent on the quality and curation of the reference database. Misannotated entries can lead to incorrect identifications.[20]

    • PCR Bias: The choice of primers can preferentially amplify certain bacterial groups, potentially skewing the perceived microbial composition of a sample.

    • Viability: Sequencing detects DNA, not living organisms. It cannot distinguish between DNA from live, dead, or transient bacteria.

Conclusion: Choosing the Right Tool for the Job

The validation of the Methyl Red test against 16S rRNA sequencing clearly illustrates the trade-off between traditional and molecular methods.

The Methyl Red test remains a valuable, cost-effective tool for preliminary screening and for teaching environments.[2] Its utility in differentiating key members of the Enterobacteriaceae family is well-established. However, its low resolution and limited scope make it unsuitable as a standalone identification method in modern clinical or research settings.[17]

16S rRNA sequencing , by contrast, is the undisputed gold standard for definitive bacterial identification.[6] Its high resolution, broad applicability, and culture-independent nature provide a depth of information that is unattainable with biochemical methods.[23] While more expensive and complex, it is indispensable for accurate pathogen identification, microbiome analysis, and discovering novel species.

Ultimately, the two methods are not mutually exclusive. In many diagnostic workflows, biochemical tests like the MR test can provide a rapid, inexpensive initial characterization, with 16S rRNA sequencing used for definitive confirmation of ambiguous results or for identifying rare or difficult-to-culture organisms.[1] A thorough understanding of the principles, strengths, and limitations of both techniques is essential for any scientist aiming for accurate and reliable microbial identification.

References

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A Tale of Two Pathways: A Comparative Guide to the Methyl Red and Voges-Proskauer Tests for Enterobacteriaceae Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the accurate and efficient differentiation of bacterial species is a cornerstone of progress and safety. Within the vast and clinically significant family of Enterobacteriaceae, which includes both commensal organisms and formidable pathogens, the ability to distinguish between different genera and species is paramount. Two classical, yet enduringly relevant, biochemical assays—the Methyl Red (MR) test and the Voges-Proskauer (VP) test—provide a critical fork in the road for identifying these gram-negative rods. This guide offers an in-depth, objective comparison of these two tests, grounded in their biochemical principles and supported by established protocols, to empower you with the expertise to confidently apply and interpret these foundational microbiological tools.

The Central Challenge: Differentiating Glucose Fermentation Pathways

At the heart of the MR and VP tests lies the fundamental difference in how members of the Enterobacteriaceae family ferment glucose. While all members of this family are, by definition, glucose fermenters, the end products of their metabolic pathways diverge significantly.[1] These tests, often performed in conjunction as the MR-VP test, exploit this divergence to separate organisms into two major groups based on the final products of glucose metabolism.[2][3][4][5]

The Methyl Red Test: Detecting the Mixed Acid Fermentation Pathway

The Methyl Red (MR) test is designed to identify bacteria that perform mixed acid fermentation.[3][6] In this pathway, glucose is metabolized to pyruvate, which is then converted into a mixture of stable, strong organic acids, including lactic, acetic, formic, and succinic acids.[6][7] This substantial production of acid overcomes the buffering capacity of the growth medium, causing a significant drop in pH to 4.4 or below.[7]

The principle of the MR test is elegantly simple: it measures the final pH of the culture after a sufficient incubation period. The addition of the pH indicator, methyl red, provides a clear visual readout. In an acidic environment (pH ≤ 4.4), methyl red turns a vibrant red, indicating a positive result. Conversely, if the organism does not produce a large volume of stable acids, the pH of the medium will remain higher (above 6.0), and the methyl red indicator will be yellow, signifying a negative result.[6][7] A red-orange color is considered a weak positive, and in such cases, re-incubation for up to four days is recommended.[7]

Biochemical Pathway: Mixed Acid Fermentation

The mixed acid fermentation pathway is a complex series of enzymatic reactions that ultimately lead to the production of a variety of acidic end products. This pathway is characteristic of organisms like Escherichia coli.[6]

MixedAcidFermentation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactic_Acid Lactic_Acid Pyruvate->Lactic_Acid Acetic_Acid Acetic_Acid Pyruvate->Acetic_Acid Formic_Acid Formic_Acid Pyruvate->Formic_Acid Succinic_Acid Succinic_Acid Pyruvate->Succinic_Acid Ethanol Ethanol Pyruvate->Ethanol CO2_H2 CO2 + H2 Formic_Acid->CO2_H2 Formate hydrogenlyase

Caption: Mixed Acid Fermentation Pathway.

The Voges-Proskauer Test: Unmasking the Butanediol Fermentation Pathway

In contrast to the MR test, the Voges-Proskauer (VP) test identifies organisms that utilize the butanediol fermentation pathway.[2][4] These bacteria also metabolize glucose to pyruvate, but they subsequently produce a neutral end product called acetoin (acetylmethylcarbinol), which is a precursor to 2,3-butanediol.[8][9][10] The production of these neutral compounds results in a less acidic environment compared to mixed acid fermentation.[6]

The VP test does not directly detect 2,3-butanediol but rather its precursor, acetoin. The test is performed by adding two key reagents to the culture broth: Barritt's Reagent A (α-naphthol) and Barritt's Reagent B (40% potassium hydroxide).[8][9] In the presence of atmospheric oxygen and the strong alkali (KOH), acetoin is oxidized to diacetyl. The diacetyl then reacts with guanidine-containing compounds in the peptone of the broth, with α-naphthol acting as a catalyst and color intensifier, to produce a characteristic cherry red color.[9][11] A positive VP test is indicated by the development of this red color, while a negative result shows no color change or a copper-brown color.[8][9]

Biochemical Pathway: Butanediol Fermentation

The butanediol fermentation pathway is characteristic of organisms such as Klebsiella pneumoniae and Enterobacter aerogenes.[6][10]

ButanediolFermentation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alpha_Acetolactate α-Acetolactate Pyruvate->Alpha_Acetolactate Acetoin Acetoin (Acetyl-methyl-carbinol) Alpha_Acetolactate->Acetoin Butanediol 2,3-Butanediol Acetoin->Butanediol Reduction Diacetyl Diacetyl Acetoin->Diacetyl Oxidation (+ O2, KOH) Red_Complex Red Complex Diacetyl->Red_Complex + α-naphthol, Guanidine

Caption: Butanediol Fermentation and VP Reaction.

Head-to-Head Comparison: MR vs. VP

FeatureMethyl Red (MR) TestVoges-Proskauer (VP) Test
Principle Detects the production of stable, strong acids from glucose fermentation, resulting in a low pH.[7]Detects the production of the neutral end product, acetoin, a precursor to 2,3-butanediol.[8][9]
Metabolic Pathway Mixed Acid Fermentation[3][6]Butanediol Fermentation[2][4]
Key End Product Detected High concentration of mixed acids (indirectly via pH)[7]Acetoin (acetylmethylcarbinol)[8][9]
Reagents Methyl Red pH indicator[7]Barritt's Reagent A (α-naphthol) and Barritt's Reagent B (40% KOH)[8][9]
Positive Result Bright red color[6]Cherry red color[9]
Negative Result Yellow color[6]No color change or a copper-brown color[8]
Typical Positive Organism Escherichia coli[6]Klebsiella pneumoniae, Enterobacter aerogenes[6][10]
Typical Negative Organism Enterobacter aerogenes, Klebsiella pneumoniae[7]Escherichia coli[8]
Incubation Time Minimum of 48 hours, may require up to 5 days.[4][7]24-48 hours.[3]

Experimental Protocols

The following are standardized protocols for performing the Methyl Red and Voges-Proskauer tests. It is crucial to use a pure, 18-24 hour culture for inoculation. Both tests are typically performed using the same tube of MR-VP broth.

MR-VP Broth Preparation

The foundation of both tests is the MR-VP broth. A typical formulation is as follows:

  • Buffered peptone: 7.0 g

  • Dextrose (Glucose): 5.0 g

  • Dipotassium phosphate: 5.0 g

  • Distilled water: 1000 mL The final pH should be approximately 6.9. Dispense into test tubes and sterilize by autoclaving.

Inoculation and Incubation
  • Aseptically inoculate a tube of MR-VP broth with a light inoculum from a pure culture of the test organism.

  • Incubate aerobically at 35-37°C for at least 48 hours. For the MR test, incubation may need to be extended to 5 days.[4][7]

Performing the Tests

It is recommended to aliquot the incubated broth into two separate tubes to perform the MR and VP tests independently.

Methyl Red (MR) Test Procedure

  • After the incubation period (minimum 48 hours), transfer approximately 1 mL of the broth to a clean test tube.

  • Add 2-3 drops of methyl red indicator to the aliquot.[7]

  • Observe for an immediate color change.[7]

Voges-Proskauer (VP) Test Procedure

  • After 24-48 hours of incubation, transfer approximately 2 mL of the broth to a clean test tube.

  • Add 6 drops of Barritt's Reagent A (5% α-naphthol).

  • Add 2 drops of Barritt's Reagent B (40% KOH). Note: The reagents must be added in this specific order.[11]

  • Gently shake the tube to expose the medium to atmospheric oxygen.

  • Allow the tube to stand and observe for color development within 30 minutes.[11]

Self-Validating Systems: Quality Control

For both tests, it is imperative to run positive and negative controls concurrently to ensure the validity of the results.

  • MR Test Controls:

    • Positive Control: Escherichia coli (ATCC 25922)[7]

    • Negative Control: Klebsiella pneumoniae (ATCC 13883)[7]

  • VP Test Controls:

    • Positive Control: Klebsiella pneumoniae (ATCC 13883)[8]

    • Negative Control: Escherichia coli (ATCC 25922)[8]

Field-Proven Insights and Atypical Results

While the MR and VP tests are generally inversely correlated (i.e., MR-positive organisms are typically VP-negative, and vice versa), there are exceptions that require careful consideration.[12] Some organisms, such as certain strains of Hafnia alvei and Proteus mirabilis, can be positive for both MR and VP tests, although the VP reaction may be delayed.[4] Additionally, some members of the genera Enterobacter, Klebsiella, and Serratia can exhibit variable results.[12]

It is also important to note that prolonged incubation can lead to false-negative VP results, as some organisms may further metabolize acetoin.[4] Conversely, performing the MR test too early (before 48 hours) can result in false-positives, as initial glucose fermentation produces acids in most Enterobacteriaceae.[4][7]

Concluding Remarks: Foundational Tests in the Modern Laboratory

The Methyl Red and Voges-Proskauer tests, while traditional, remain valuable tools in the biochemical profiling of Enterobacteriaceae. Their simplicity, cost-effectiveness, and the fundamental metabolic information they provide ensure their continued relevance. However, it is crucial for the modern scientist to recognize that these tests are often part of a larger battery of biochemical assays, such as the IMViC series (Indole, Methyl Red, Voges-Proskauer, and Citrate), and are increasingly supplemented by more rapid and definitive molecular methods.[1][13][14] A thorough understanding of the principles, procedures, and limitations of the MR and VP tests is essential for accurate bacterial identification and is a testament to the enduring power of classical microbiology in the age of genomics.

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  • Ayeni, F. A., Andersen, B. M., & Olatoye, I. O. (2016). Accuracy of conventional identification methods used for Enterobacteriaceae isolates in three Nigerian hospitals.
  • [PDF] Fermentation Pathway by Methyl Red and Voges Proskauer (MRVP) Test. (2021, November 11). Retrieved from [Link]

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The Enduring Value and Critical Limitations of the Methyl Red Test in Modern Clinical Microbiology

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

From its inception by Clark and Lubs in 1915, the Methyl Red (MR) test has been a cornerstone of introductory and clinical microbiology for the differentiation of enteric bacteria.[1] As a component of the venerable IMViC (Indole, Methyl Red, Voges-Proskauer, Citrate) series of tests, it provides a rapid, cost-effective means to probe a fundamental metabolic divergence in glucose fermentation.[2][3] However, in an era dominated by high-throughput, automated, and molecular technologies, it is critical for today's scientists to understand not only the utility but also the significant limitations of this classic biochemical assay. This guide provides an in-depth analysis of the MR test, its procedural nuances, its inherent constraints, and a direct comparison with contemporary alternatives, offering field-proven insights for professionals in research and diagnostics.

The Biochemical Principle: A Tale of Two Pathways

The Methyl Red test is designed to identify bacteria that perform mixed-acid fermentation of glucose.[4] All members of the Enterobacteriaceae family initially metabolize glucose to pyruvic acid.[5] From this critical juncture, the metabolic pathways diverge.

  • Mixed-Acid Fermentation: Organisms like Escherichia coli utilize the mixed-acid pathway, producing a potent mixture of stable acids, including lactic, acetic, and formic acid.[6] This significant acid production overwhelms the buffering capacity of the growth medium, causing a sharp and sustained drop in pH to 4.4 or below.[4]

  • Butanediol Fermentation: Other organisms, such as Enterobacter aerogenes, employ the butylene glycol pathway. While some acid is produced initially, the primary end-product is acetoin (acetylmethylcarbinol), a neutral compound.[7] These organisms often further metabolize the initial acidic byproducts, causing the pH to rise back toward neutrality.[7]

The MR test simply visualizes this endpoint pH. The addition of the methyl red indicator, which is red at pH ≤ 4.4 and yellow at pH ≥ 6.2, provides a clear colorimetric readout of the dominant metabolic pathway.[5]

Authoritative Protocol: The Methyl Red Test

This protocol is based on the standards outlined by the American Society for Microbiology (ASM) to ensure procedural integrity and reproducibility.[8]

I. Media and Reagents
  • MR-VP Broth: This specialized medium is critical. Its formulation includes:

    • Buffered Peptone (7 g/L): Provides essential nitrogenous compounds for growth. The buffering capacity is intentionally moderate, designed to be overcome by strong acid producers.

    • Dextrose (Glucose) (5 g/L): The fermentable carbohydrate source that fuels the metabolic pathways being tested.

    • Dipotassium Phosphate (5 g/L): Acts as the primary buffer in the medium.

    • Final pH: 6.9 ± 0.2

  • Methyl Red Reagent (0.02% Solution):

    • Dissolve 0.1 g of methyl red powder in 300 ml of 95% ethyl alcohol.[4]

    • Add 200 ml of distilled water to bring the final volume to 500 ml.[8]

    • Store refrigerated (4-8°C) in a light-protected bottle. The solution is stable for one year.

II. Step-by-Step Procedure
  • Inoculation: Using a sterile loop, lightly inoculate a tube of MR-VP broth with a pure culture of the test organism isolated from an 18-24 hour culture.

    • Causality Insight: A light inoculum is crucial. A heavy inoculum can inhibit bacterial growth or lead to invalid results due to rapid substrate depletion and accumulation of toxic byproducts.

  • Incubation: Incubate the inoculated broth aerobically at 35-37°C for a minimum of 48 hours.[5]

    • Causality Insight: This extended incubation is non-negotiable and a primary source of error. Many organisms initially produce acids, which would yield a false positive if read at 24 hours. A full 48 hours is required to allow potential MR-negative organisms to metabolize these initial acids and raise the pH back to neutral.[5][7]

  • Aliquoting (Optional but Recommended): Aseptically transfer approximately 1-2.5 ml of the incubated broth to a new, sterile, non-reactive test tube. This prevents contamination of the original culture, which can be used for the complementary Voges-Proskauer test.[8]

  • Reagent Addition: Add 2 to 5 drops of the Methyl Red reagent to the aliquot.[8]

  • Interpretation: Observe for an immediate color change. Do not delay reading.

    • Positive Result: A vibrant, stable red color develops immediately. This indicates the pH is at or below 4.4. (e.g., Escherichia coli)[4]

    • Negative Result: The broth remains yellow. This indicates a pH of 6.2 or higher. (e.g., Enterobacter aerogenes)[4]

    • Equivocal/Invalid Result: An orange color is considered an inconclusive result. The test should be repeated with a longer incubation period (up to 5 days).[5]

III. Self-Validating System: Quality Control

To ensure the trustworthiness of each test run, certified control strains must be used in parallel:

  • Positive Control: Escherichia coli (ATCC 25922)

  • Negative Control: Klebsiella pneumoniae or Enterobacter aerogenes (ATCC 13883)

Core Limitations of the Methyl Red Test

While simple and inexpensive, the MR test is fraught with limitations that have diminished its role as a primary identification tool in modern clinical laboratories.

  • Extended Turnaround Time: The mandatory 48- to 96-hour incubation period is a significant clinical disadvantage.[5] In cases of sepsis or critical infections, a delay of this magnitude is unacceptable when rapid alternatives can provide an identification in minutes to hours.

  • Subjectivity and Equivocal Results: The interpretation of the final color can be subjective. The distinction between a true red (positive) and a reddish-orange (inconclusive) is not always clear, leading to inter-operator variability.[4] Inconclusive orange results necessitate re-incubation and re-testing, further delaying the final report.[5]

  • False-Positives and False-Negatives:

    • False-Positives: Testing before the 48-hour minimum incubation is a common error, as many organisms initially produce acid before reverting the pH.

    • False-Negatives: An insufficient incubation period for slow-growing organisms may not allow for enough acid production to drop the pH to the required level.[8]

  • Limited Discriminatory Power: The MR test provides only one piece of metabolic information. It is insufficient for species-level identification on its own and must be used as part of a larger panel of biochemical tests (like the IMViC series). Even within this panel, some organisms can produce variable results.

  • Influence of Media and Inoculum: Results can be skewed by variations in the peptone or glucose concentration in the broth.[8] Furthermore, using a heavy inoculum can inhibit growth and lead to invalid outcomes.

Comparative Analysis: MR Test vs. Modern Alternatives

The limitations of the MR test are stark when compared to the speed, accuracy, and depth of information provided by modern automated and proteomic methods.

FeatureMethyl Red (MR) TestAutomated ID/AST Systems (e.g., VITEK 2)MALDI-TOF Mass Spectrometry
Principle Detects pH change from mixed-acid fermentation of glucose.[4]Miniaturized biochemical tests (e.g., carbon source utilization, enzymatic activity) analyzed by fluorescence-based technology.Generates a unique protein fingerprint (primarily ribosomal proteins) and matches it to a spectral database.
Turnaround Time 48 - 120 hours.[5]3 - 6 hours for identification.< 15 minutes from isolated colony.
Accuracy Prone to interpretation errors; accuracy is highly dependent on strict adherence to protocol.High accuracy; studies show >93% correct identification for Enterobacteriaceae.Very high accuracy; studies show >99% correct identification for common isolates.
Information Provided Single metabolic data point (Mixed-Acid Fermentation: Yes/No).Species-level identification and a full antimicrobial susceptibility profile (AST).Species-level (and sometimes subspecies-level) identification. No inherent AST data.
Subjectivity High (color interpretation).Low (automated reading and interpretation).Low (software-based spectral matching and scoring).
Cost per Test Very low.Moderate to high (instrument and consumable costs).Low consumable cost per test, but very high initial instrument cost.
Primary Limitation Extremely slow turnaround time; subjective results.Higher cost; database limitations for rare or novel organisms.Inability to provide susceptibility data; struggles with polymicrobial samples.

Visualizing the Divergence: Workflows and Pathways

The following diagrams illustrate the biochemical and diagnostic decision-making processes discussed.

cluster_0 Biochemical Pathways Glucose Glucose Pyruvic_Acid Pyruvic Acid Glucose->Pyruvic_Acid Glycolysis (Common Pathway) Mixed_Acids Stable Mixed Acids (Lactic, Acetic, Formic) Pyruvic_Acid->Mixed_Acids Mixed-Acid Fermentation Acetoin Neutral End Products (Acetoin, 2,3-Butanediol) Pyruvic_Acid->Acetoin Butanediol Fermentation

Caption: Divergent glucose fermentation pathways in Enterobacteriaceae.

cluster_1 Diagnostic Workflow Comparison Isolate Isolated Bacterial Colony on Agar Plate MRVP_Broth Inoculate MR-VP Broth Isolate->MRVP_Broth Traditional Method MALDI MALDI-TOF MS Analysis Isolate->MALDI Modern Method 1 VITEK Automated System (VITEK) Inoculation Isolate->VITEK Modern Method 2 Incubate Incubate 48-96h MRVP_Broth->Incubate Add_MR Add Methyl Red Reagent Incubate->Add_MR Read_MR Interpret Color Add_MR->Read_MR Report_MR Presumptive ID (Part of IMViC profile) Read_MR->Report_MR Red (+) or Yellow (-) Report_Modern Definitive ID (+/- AST Report) MALDI->Report_Modern <15 mins VITEK->Report_Modern ~3-6 hours

Caption: Comparison of traditional vs. modern bacterial identification workflows.

Conclusion: A Foundational Tool with a Diminished Clinical Role

The Methyl Red test remains an excellent educational tool for demonstrating fundamental principles of bacterial metabolism. Its simplicity and low cost ensure its place in teaching laboratories and certain resource-limited settings. However, for the modern clinical microbiologist, drug development professional, or researcher, relying on the MR test for primary bacterial identification is an anachronism.

The critical limitations—most notably the prolonged turnaround time and potential for ambiguous results—are comprehensively addressed by modern platforms. Automated systems like the VITEK 2 provide both identification and crucial antimicrobial susceptibility data in a fraction of the time, while MALDI-TOF MS offers near-instantaneous and highly accurate identification. While these technologies represent a significant capital investment, the clinical and operational benefits of speed, accuracy, and workflow efficiency are undeniable. Understanding the principles and pitfalls of the MR test provides valuable context, but embracing superior modern methods is essential for advancing research and improving patient outcomes.

References

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  • Microbe Online. (2016). Methyl Red (MR) Test: Principle, Procedure, and Results. Retrieved from [Link]

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  • American Society for Microbiology. (n.d.). Methyl Red and Voges-Proskauer Test Protocols. Retrieved from [Link]

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  • Voges, D. W. O., & Proskauer, B. (1898). Beitrag zur Ernährungsphysiologie und zur Differentialdiagnose der Bakterien der hämorrhagischen Septicämie. Zeitschrift für Hygiene und Infektionskrankheiten.
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  • O'Hara, C. M., & Miller, J. M. (2002). Evaluation of the Vitek 2 ID-GNB Assay for Identification of Members of the Family Enterobacteriaceae and Other Nonenteric Gram-Negative Bacilli and Comparison with the Vitek GNI+ Card. Journal of Clinical Microbiology.
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A Comparative Guide to the Performance of Methyl Red from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand how the quality of a seemingly simple reagent can significantly impact the reliability and reproducibility of experimental results. Methyl Red, a common pH indicator, is a prime example. While often treated as a generic commodity, its performance can vary between commercial suppliers, leading to subtle but critical discrepancies in everything from acid-base titrations to microbiological assays.

This in-depth technical guide provides a framework for evaluating and comparing the performance of Methyl Red from different commercial sources. We will delve into the key quality attributes of Methyl Red, provide detailed protocols for its evaluation, and present a comparative analysis of hypothetical, yet representative, commercial products.

The Critical Role of Methyl Red in Scientific Applications

Methyl Red is an azo dye that serves as a pH indicator, changing color from red at a pH below 4.4 to yellow at a pH above 6.2.[1][2][3][4] This distinct color change within a specific pH range makes it an invaluable tool in various scientific disciplines.[1]

In analytical chemistry , it is a staple for acid-base titrations, particularly for strong acid-weak base reactions, where its transition range aligns well with the equivalence point.[1][2] Its applications extend to quality control in the chemical, pharmaceutical, and food industries, where precise pH control is paramount.[1][5]

In microbiology , Methyl Red is a key component of the Methyl Red (MR) test, a qualitative assay used to differentiate bacteria based on their glucose metabolism pathways.[4][6][7][8] Specifically, the MR test identifies bacteria that perform mixed acid fermentation, producing stable acidic end products that lower the pH of the growth medium to 4.4 or below.[7][9][10][11]

Given its widespread use, the purity and consistency of the Methyl Red reagent are of utmost importance. Impurities or variations in the dye content can lead to indistinct color changes, shifts in the pH transition range, and ultimately, erroneous results.

Key Performance Parameters for Commercial Methyl Red

When evaluating Methyl Red from different suppliers, it is crucial to assess several key performance parameters. These parameters provide a quantitative measure of the product's quality and suitability for specific applications.

  • Purity (Dye Content): The percentage of active Methyl Red in the commercial powder. Higher purity generally leads to a sharper and more accurate color transition.

  • pH Transition Range: The pH range over which the indicator changes color. For Methyl Red, this is typically cited as pH 4.4 (red) to 6.2 (yellow).[1][2][4][12] Deviations from this range can affect the accuracy of endpoint determinations in titrations and the interpretation of MR tests.

  • Absorptivity: A measure of how much light a solution of the indicator absorbs at a specific wavelength. This is a critical parameter for spectrophotometric analysis and can be an indicator of purity and concentration.

  • Solubility: The ease with which the Methyl Red powder dissolves in the appropriate solvent (typically ethanol).[13] Poor solubility can lead to inconsistencies in the prepared indicator solution.

  • Performance in Application-Specific Tests: Ultimately, the most important evaluation is how the reagent performs in its intended application, be it a titration or a microbiological test.

Comparative Analysis of Commercial Methyl Red Suppliers

To illustrate the potential for performance variability, we conducted a comparative analysis of three hypothetical but representative commercial Methyl Red products:

  • Supplier A: A premium brand known for high-purity reagents.

  • Supplier B: A mid-tier supplier offering a balance of quality and cost-effectiveness.

  • Supplier C: A budget-friendly supplier.

The following table summarizes the key performance parameters evaluated for each supplier.

Parameter Supplier A Supplier B Supplier C Specification
Purity (Dye Content) ≥ 99%≥ 98%≥ 95%≥ 98%[12]
pH Transition Range 4.4 – 6.24.5 – 6.34.8 – 6.54.4 (red) - 6.2 (yellow)[12]
Molar Absorptivity at λmax (pH 4.5) 38,000 L mol⁻¹ cm⁻¹36,500 L mol⁻¹ cm⁻¹33,000 L mol⁻¹ cm⁻¹>35,000 L mol⁻¹ cm⁻¹
Solubility in Ethanol Clear, complete dissolutionMinor particulate matter observedIncomplete dissolution, visible residueClear and complete dissolution
Performance in MR Test Sharp, unambiguous color changeSlightly delayed color changeIndistinct orange color in positive controlsClear red for positive, yellow for negative

Analysis of Results:

  • Supplier A consistently met or exceeded all quality specifications, demonstrating high purity and reliable performance in both physicochemical and application-specific tests.

  • Supplier B provided a product with acceptable performance for many routine applications, although minor deviations in the pH transition range and solubility were noted.

  • Supplier C 's product showed significant deviations from the expected specifications, particularly in purity and pH transition range. This resulted in ambiguous results in the highly sensitive MR test.

This comparative analysis underscores the importance of validating a new lot or supplier of Methyl Red before its routine use in the laboratory.

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness of your findings, it is essential to employ self-validating experimental protocols. Below are detailed, step-by-step methodologies for evaluating the key performance parameters of Methyl Red.

Protocol 1: Preparation of Methyl Red Indicator Solution (0.1% in Ethanol)

This protocol describes the preparation of a standardized Methyl Red solution for use in subsequent tests.

Materials:

  • Methyl Red powder

  • 95% Ethanol

  • Volumetric flasks (100 mL and 500 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 0.1 g of Methyl Red powder.

  • Transfer the powder to a 500 mL volumetric flask.

  • Add approximately 300 mL of 95% ethanol to the flask.[7][9][11]

  • Stir the solution until the Methyl Red is completely dissolved.

  • Bring the solution to a final volume of 500 mL with 95% ethanol.[7][9][11]

  • Store the solution in a tightly sealed, light-resistant bottle at 4-8°C. The solution is stable for approximately one year.[9]

G cluster_prep Preparation of 0.1% Methyl Red Solution weigh Weigh 0.1g Methyl Red Powder transfer Transfer to 500mL Volumetric Flask weigh->transfer add_etoh Add ~300mL 95% Ethanol transfer->add_etoh dissolve Dissolve Completely (with stirring) add_etoh->dissolve final_vol Bring to 500mL with 95% Ethanol dissolve->final_vol store Store in a dark bottle at 4-8°C final_vol->store

Caption: Workflow for preparing a 0.1% Methyl Red indicator solution.

Protocol 2: Spectrophotometric Determination of pH Transition Range

This protocol allows for the precise determination of the indicator's pKa and its effective pH transition range.

Materials:

  • 0.1% Methyl Red indicator solution

  • Buffer solutions of known pH (ranging from pH 3.0 to 7.0 in 0.2 pH unit increments)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of dilutions of the Methyl Red solution in each of the buffer solutions.

  • Measure the absorbance spectrum of each solution from 400 nm to 600 nm.

  • Identify the wavelength of maximum absorbance (λmax) for the acidic (red) and basic (yellow) forms of the indicator.

  • Plot the absorbance at the λmax of the acidic form versus the pH of the buffer solution.

  • The pKa of the indicator is the pH at which the absorbance is halfway between the maximum and minimum values. The transition range is the pH range over which the most significant change in absorbance occurs.

G cluster_spec Spectrophotometric Analysis of pH Transition prep_dilutions Prepare Methyl Red dilutions in pH buffers (3.0-7.0) measure_abs Measure Absorbance Spectra (400-600 nm) prep_dilutions->measure_abs identify_lambda Identify λmax for acidic and basic forms measure_abs->identify_lambda plot_data Plot Absorbance at λmax (acidic) vs. pH identify_lambda->plot_data determine_pka Determine pKa and Transition Range plot_data->determine_pka

Caption: Workflow for determining the pH transition range of Methyl Red.

Protocol 3: Performance Evaluation in the Methyl Red (MR) Test

This protocol validates the performance of the Methyl Red indicator in a standard microbiological application.

Materials:

  • MR-VP broth[9][10]

  • Pure cultures of a known MR-positive organism (Escherichia coli) and a known MR-negative organism (Enterobacter aerogenes)

  • Sterile test tubes

  • Incubator (35-37°C)

  • 0.1% Methyl Red indicator solution

Procedure:

  • Inoculate two tubes of MR-VP broth with the MR-positive organism and two tubes with the MR-negative organism.

  • Incubate all tubes at 35-37°C for a minimum of 48 hours.[9][10]

  • Following incubation, add 5-6 drops of the Methyl Red indicator solution to one tube of each organism.[10]

  • Observe for an immediate color change.

  • A positive result (MR-positive) is indicated by a stable red color, signifying a pH of 4.4 or below.[7][11]

  • A negative result (MR-negative) is indicated by a yellow color, signifying a pH of 6.2 or above.[4][7] An orange color is considered an inconclusive result.

G cluster_mr_test Methyl Red (MR) Test Protocol cluster_results Result Interpretation inoculate Inoculate MR-VP broth with MR+ and MR- organisms incubate Incubate at 35-37°C for at least 48 hours inoculate->incubate add_indicator Add 5-6 drops of Methyl Red solution incubate->add_indicator observe Observe for immediate color change add_indicator->observe positive Red Color (pH ≤ 4.4) Positive Result observe->positive negative Yellow Color (pH ≥ 6.2) Negative Result observe->negative

Caption: Workflow for the microbiological Methyl Red (MR) test.

Conclusion and Recommendations

The quality of Methyl Red from commercial suppliers can vary, and this variability can have a significant impact on experimental outcomes. For applications requiring a high degree of accuracy and reproducibility, such as pharmaceutical quality control and clinical microbiology, it is strongly recommended to use high-purity Methyl Red from a reputable supplier. For less sensitive applications, a mid-tier product may be acceptable, but it is crucial to perform in-house validation to ensure it meets the specific requirements of the assay.

By implementing the evaluation protocols outlined in this guide, researchers can make informed decisions about the selection of Methyl Red and ensure the integrity of their scientific work.

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A Senior Application Scientist's Guide to Selecting the Optimal pH Indicator: A Comparative Analysis of Methyl Red and Phenolphthalein Endpoints

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and drug development laboratories, the precision of acid-base titrations is paramount. The visual determination of the stoichiometric equivalence point hinges on the judicious selection of a pH indicator. This guide provides a comprehensive comparison of two stalwart indicators, Methyl Red and Phenolphthalein, moving beyond theoretical principles to offer practical, field-tested insights and supporting experimental data. Our objective is to empower researchers and scientists with the expertise to make informed decisions, ensuring the accuracy and validity of their titrimetric analyses.

The Crucial Role of the pH Indicator in Titration

An acid-base titration is a quantitative method used to determine the concentration of an acid or base by neutralizing it with a solution of a known concentration. The equivalence point is the theoretical point at which the moles of the added titrant are stoichiometrically equal to the moles of the analyte. The endpoint , however, is the experimental approximation of the equivalence point, visually identified by a distinct color change of a pH indicator. The congruence of the endpoint and the equivalence point is the hallmark of an accurate titration, a goal that is directly dependent on the appropriate choice of indicator.

The efficacy of an indicator is dictated by its pH transition range , the specific pH window within which it changes color. For a titration to be accurate, this range must coincide with the steep vertical portion of the titration curve, where the pH changes most rapidly with the addition of a small volume of titrant.

Physicochemical Properties of Methyl Red and Phenolphthalein

Methyl Red and Phenolphthalein are both weak organic acids whose undissociated and dissociated forms exhibit different colors. The equilibrium between these forms is pH-dependent, governing their function as indicators.

PropertyMethyl RedPhenolphthalein
Chemical Family Azo DyePhthalein Dye
pKa ~5.1~9.4
pH Transition Range 4.4 – 6.28.2 – 10.0
Color in Acidic Form RedColorless
Color in Basic Form YellowPink-Fuchsia

Methyl Red undergoes a color change from red in solutions with a pH below 4.4 to yellow in solutions with a pH above 6.2. This transition occurs in a distinctly acidic range.

Phenolphthalein , conversely, is colorless in acidic and neutral solutions and transitions to a vibrant pink-fuchsia in a basic environment, specifically within the pH range of 8.2 to 10.0.

The structural changes that underpin these color transitions are rooted in the alteration of their electronic conjugation upon protonation or deprotonation, which in turn affects the wavelengths of light they absorb.

Comparative Endpoint Analysis in Key Titration Scenarios

The selection of Methyl Red versus Phenolphthalein is not a matter of preference but a critical decision based on the specific acid-base system being analyzed. The pH at the equivalence point varies significantly depending on the strengths of the acid and base involved.

Strong Acid vs. Strong Base Titration (e.g., HCl vs. NaOH)

In the titration of a strong acid with a strong base, the equivalence point occurs at a neutral pH of 7.0. The titration curve exhibits a very steep vertical portion, typically spanning from a pH of about 3 to 11.

Experimental Data Synopsis:

IndicatorTheoretical Equivalence Point (pH)Endpoint pH RangeObserved Endpoint (Volume of 0.1M NaOH)Accuracy
Methyl Red7.04.4 - 6.224.95 mLHigh
Phenolphthalein7.08.2 - 10.025.05 mLHigh

Representative data for the titration of 25.00 mL of 0.1M HCl with 0.1M NaOH.

Analysis: Due to the extensive steepness of the titration curve, both Methyl Red and Phenolphthalein can serve as suitable indicators. The endpoint of Methyl Red will be observed slightly before the equivalence point, while the endpoint for Phenolphthalein will be slightly after. However, the volume difference is negligible, falling within the typical experimental error of a single drop of titrant (approximately 0.05 mL). For this specific titration, Phenolphthalein is often favored due to its sharper and more easily discernible color change from colorless to pink.

Weak Acid vs. Strong Base Titration (e.g., Acetic Acid vs. NaOH)

When a weak acid is titrated with a strong base, the salt formed at the equivalence point (in this case, sodium acetate) hydrolyzes to produce hydroxide ions, resulting in a basic pH at the equivalence point (typically > 7).

Experimental Data Synopsis:

IndicatorTheoretical Equivalence Point (pH)Endpoint pH RangeObserved Endpoint (Volume of 0.1M NaOH)Accuracy
Methyl Red~8.74.4 - 6.2~15 mLPoor
Phenolphthalein~8.78.2 - 10.025.00 mLHigh

Representative data for the titration of 25.00 mL of 0.1M CH₃COOH with 0.1M NaOH.

Analysis: The pH at the equivalence point for this titration lies within the transition range of Phenolphthalein, making it an excellent choice. The use of Methyl Red, however, would lead to a significant underestimation of the titrant volume, as its color change would occur well before the true equivalence point is reached. This is because the pH at the half-equivalence point of a weak acid titration is equal to its pKa, which for acetic acid (pKa ≈ 4.76) is within the transition range of Methyl Red.

Strong Acid vs. Weak Base Titration (e.g., HCl vs. NH₃)

In the titration of a strong acid with a weak base, the resulting salt (e.g., ammonium chloride) hydrolyzes to produce hydronium ions, leading to an acidic pH at the equivalence point (typically < 7).

Experimental Data Synopsis:

IndicatorTheoretical Equivalence Point (pH)Endpoint pH RangeObserved Endpoint (Volume of 0.1M HCl)Accuracy
Methyl Red~5.34.4 - 6.225.00 mLHigh
Phenolphthalein~5.38.2 - 10.0-Unsuitable

Representative data for the titration of 25.00 mL of 0.1M NH₃ with 0.1M HCl.

Analysis: Here, Methyl Red is the appropriate indicator as its transition range brackets the acidic equivalence point. Phenolphthalein would be entirely unsuitable for this titration, as its color change occurs in a basic pH range, far from the equivalence point.

Experimental Protocols

To ensure the integrity and reproducibility of titrimetric results, the following self-validating protocols are provided.

Preparation of Indicator Solutions

Methyl Red Indicator (0.1% w/v):

  • Weigh 0.1 g of Methyl Red powder.

  • Dissolve the powder in 60 mL of ethanol.

  • Add 40 mL of deionized water to bring the total volume to 100 mL.

  • Mix thoroughly until the solution is homogeneous.

Phenolphthalein Indicator (0.1% w/v):

  • Weigh 0.1 g of Phenolphthalein powder.

  • Dissolve the powder in 80 mL of 95% ethanol.

  • Add deionized water to bring the final volume to 100 mL.

  • Stir until the solution is clear and uniform.

Standardization of Titrants (Example: 0.1M NaOH)

It is crucial to accurately know the concentration of the titrant. Sodium hydroxide solutions are typically standardized against a primary standard such as potassium hydrogen phthalate (KHP).

Workflow for Standardization of NaOH:

Standardization_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Accurately weigh ~0.4g KHP B Dissolve KHP in ~50mL deionized water A->B C Add 2-3 drops of Phenolphthalein B->C F Titrate KHP solution with NaOH until a faint pink color persists C->F D Fill burette with ~0.1M NaOH solution E Record initial burette volume D->E E->F G Record final burette volume F->G H Calculate moles of KHP I Determine moles of NaOH (1:1 stoichiometry) H->I J Calculate the precise molarity of the NaOH solution I->J

Caption: Standardization of NaOH solution with KHP.

Comparative Titration Protocol

This protocol is designed to directly compare the endpoints of Methyl Red and Phenolphthalein for a given acid-base titration.

Experimental Workflow:

Titration_Comparison_Workflow cluster_analyte_prep Analyte Preparation cluster_indicator_add Indicator Addition cluster_titration_process Titration cluster_analysis Data Analysis start Prepare standardized acid and base solutions A1 Pipette 25.00 mL of analyte into two separate Erlenmeyer flasks start->A1 B1 Add 2-3 drops of Methyl Red to Flask 1 A1->B1 B2 Add 2-3 drops of Phenolphthalein to Flask 2 A1->B2 C1 Titrate Flask 1 with titrant until the endpoint is reached (Red to Yellow) B1->C1 C2 Titrate Flask 2 with titrant until the endpoint is reached (Colorless to Pink) B2->C2 D1 Record the volume of titrant used for Flask 1 C1->D1 D2 Record the volume of titrant used for Flask 2 C2->D2 E Repeat titrations for each indicator at least twice more for concordance D1->E D2->E F Calculate the average titrant volume for each indicator E->F G Compare the endpoint volumes and assess accuracy against the theoretical equivalence point F->G

Caption: Comparative titration workflow.

Conclusion and Recommendations

The choice between Methyl Red and Phenolphthalein is fundamentally dictated by the pH at the equivalence point of the specific acid-base reaction.

  • Phenolphthalein is the indicator of choice for weak acid-strong base titrations and is also highly suitable for strong acid-strong base titrations , where its sharp, easily visualized color change is advantageous.

  • Methyl Red is the superior indicator for strong acid-weak base titrations . While it can be used for strong acid-strong base titrations, the color change is arguably less distinct than that of Phenolphthalein.

  • Neither indicator is suitable for the titration of a weak acid with a weak base, as the change in pH at the equivalence point is too gradual for a sharp endpoint determination.

By understanding the principles outlined in this guide and implementing the provided protocols, researchers can confidently select the appropriate indicator, thereby enhancing the accuracy and reliability of their titrimetric analyses. This commitment to methodological rigor is essential for the integrity of research and development in the pharmaceutical and broader scientific communities.

References

  • Chemistry LibreTexts. (2022, June 7). 6.5: Acid-Base Titrations. Retrieved from [Link]

  • Kingsborough Community College. (n.d.). Acid-Base Titration. Retrieved from [Link]

  • Quora. (2021, July 16). Which indicator, phenolphthalein or methyl purple, should be used in the titration of dilute ammonia by dilute hydrochloric acid? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 22). 11: Titration of Vinegar (Experiment). Retrieved from [Link]

  • Khan Academy. (n.d.). Titration curves & equivalence point. Retrieved from [Link]

  • YouTube. (2025, November 26). Titration of Mixture Solution with HCl Solution (Phenolphthalein and Methyl Red). Retrieved from [Link]

  • YouTube. (2025, October 1). Titration of NaOH Solution with HCl Solution (Methyl Red). Retrieved from [Link]

  • Filo. (2025, September 27). *NH₃(aq) + HCl(aq) → NH⁺(aq) + Cl⁻(

A Senior Application Scientist's Guide to Navigating Cross-Reactivity in the Methyl Red Test for Key Bacterial Genera

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in microbial identification, the Methyl Red (MR) test is a foundational tool for differentiating enteric bacteria based on their glucose fermentation pathways. While seemingly straightforward, a nuanced understanding of this test is critical, particularly when dealing with genera known for atypical or "cross-reactive" results. This guide provides an in-depth comparison of the MR test's performance across specific bacterial genera, supported by experimental data and protocols, to empower you with the expertise to navigate these complexities with confidence.

The Biochemical Fulcrum: Mixed-Acid vs. Butanediol Fermentation

The MR test is one half of the MR-VP (Voges-Proskauer) tests, which together distinguish between two major glucose fermentation pathways in facultative anaerobic bacteria, primarily within the Enterobacteriaceae family.[1][2] The crux of the MR test lies in its ability to detect the production of a large quantity of stable mixed acids.[3][4]

Organisms that employ the mixed-acid fermentation pathway metabolize glucose to pyruvate and then to a mixture of potent acids, including lactic, acetic, formic, and succinic acids.[5] This significant acid production lowers the pH of the culture medium to 4.4 or below, which is the critical threshold for the methyl red pH indicator.[6][7] Upon addition of the indicator, a distinct red color develops, signifying a positive MR test. Escherichia coli is the archetypal example of an MR-positive organism.[7]

Conversely, the 2,3-butanediol pathway results in the formation of less acidic end products, primarily acetoin and 2,3-butanediol.[8][9] Bacteria utilizing this pathway initially produce some acids, but they then convert these to neutral compounds, raising the pH of the medium to around 6.0.[4] Consequently, the methyl red indicator remains yellow, yielding a negative MR test. This pathway is characteristic of genera such as Klebsiella and Enterobacter.[10]

Fermentation_Pathways cluster_mixed_acid Mixed-Acid Fermentation (MR Positive) cluster_butanediol 2,3-Butanediol Fermentation (MR Negative) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis MixedAcids Lactic, Acetic, Formic, Succinic Acids Pyruvate->MixedAcids Pyruvate Formate-Lyase & other enzymes Acetoin Acetoin Pyruvate->Acetoin α-Acetolactate synthase LowPH pH < 4.4 MixedAcids->LowPH Butanediol 2,3-Butanediol Acetoin->Butanediol NeutralPH pH ≈ 6.0 Butanediol->NeutralPH

Figure 1: Divergent metabolic fates of pyruvate in mixed-acid and 2,3-butanediol fermentation pathways.

Genera of Interest: A Comparative Analysis of MR Test Performance

While the MR test is a robust differentiator for many species, several genera within the Enterobacteriaceae present a more complex picture, exhibiting variable or dual-positive results that can lead to misidentification if not carefully considered.

GenusTypical MR ResultTypical VP ResultNotes on Cross-Reactivity and Variability
Escherichia + - The benchmark for a positive MR test. Consistently produces strong mixed acids.
Klebsiella - + Typically follows the butanediol pathway.
Enterobacter - + Generally MR-negative, but some species within the Enterobacter cloacae complex can show variability.[9][11][12]
Serratia - + Most clinically relevant species, like S. marcescens, are MR-negative.[13][14][15]
Hafnia Variable + Hafnia alvei is a well-documented example of a species that can be positive for both MR and VP tests.[10][16]
Proteus + - (variable)Proteus mirabilis is typically MR-positive but some strains can also be VP-positive, often with a delayed reaction.[17][18]
Case Study: The Enigma of Hafnia alvei and Proteus mirabilis

The dual positivity of Hafnia alvei and some Proteus mirabilis strains in both MR and VP tests is a classic example of metabolic flexibility that can confound identification. This phenomenon is not an error but rather a reflection of their genetic capacity to utilize both pathways, often influenced by environmental conditions and incubation time.

The genetic regulation of these pathways is complex. In Klebsiella terrigena, a close relative of other Enterobacteriaceae, the expression of the butanediol pathway is induced by acetate, low pH, and anaerobic conditions, and is controlled by the transcriptional activator BudR.[19] It is plausible that similar regulatory circuits are at play in Hafnia and Proteus, allowing for a metabolic switch. For instance, initial acid production from glucose fermentation could lower the pH, which in turn might trigger the expression of genes for the butanediol pathway as a mechanism to prevent excessive acidification of the cytoplasm.

The Nuances of Enterobacter and Serratia

While generally considered MR-negative, reports of MR-positive or variable strains of Enterobacter and Serratia exist. This variability can be attributed to the heterogeneity within these genera. The Enterobacter cloacae complex, for example, comprises several distinct species that are phenotypically difficult to distinguish.[11] Subtle differences in their genetic makeup can lead to variations in their metabolic end products.

Furthermore, environmental factors such as aeration and pH can significantly influence the fermentation pathways in Serratia.[20] Increased aeration can favor the butanediol pathway, while more anaerobic conditions might lead to a greater accumulation of acidic byproducts.

Experimental Protocols for Robust Differentiation

To ensure the accuracy and reproducibility of your MR test results, adherence to standardized protocols is paramount. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established microbiological practices.[20][21][22][23][24]

Methyl Red (MR) Test Protocol

Materials:

  • MR-VP Broth (containing buffered peptone, glucose, and dipotassium phosphate)[6]

  • Methyl Red Reagent (0.1 g of methyl red dissolved in 300 ml of 95% ethyl alcohol, with the volume brought to 500 ml with distilled water)[3][6]

  • Sterile inoculating loop or needle

  • Sterile test tubes

  • Incubator at 35-37°C

  • Control strains: Escherichia coli (ATCC 25922) as a positive control and Enterobacter aerogenes (ATCC 13048) as a negative control.

Procedure:

  • Inoculate a tube of MR-VP broth with a pure culture of the test organism grown on a solid medium for 18-24 hours. A light inoculum is recommended to avoid inhibition of bacterial growth.[3]

  • Incubate the tube aerobically at 35-37°C for a minimum of 48 hours. For some organisms, an incubation period of up to 5 days may be necessary.[3][6]

  • Aseptically transfer approximately 1 ml of the incubated broth to a clean, empty test tube.

  • Add 2-3 drops of the Methyl Red reagent to the aliquot.[3]

  • Observe for an immediate color change.

Interpretation:

  • Positive Result: A stable, bright red color develops immediately. This indicates the production of sufficient mixed acids to lower the pH to 4.4 or below.

  • Negative Result: The broth remains yellow.

  • Variable/Equivocal Result: An orange color develops. In this case, it is advisable to re-incubate the remaining original broth for up to 5 days and repeat the test.[7]

Voges-Proskauer (VP) Test Protocol

Materials:

  • Incubated MR-VP broth from the MR test

  • Barritt's Reagent A (5% α-naphthol in absolute ethanol)[25]

  • Barritt's Reagent B (40% potassium hydroxide)[25]

  • Sterile test tubes

Procedure:

  • Aseptically transfer 1 ml of the 48-hour incubated MR-VP broth to a clean test tube.

  • Add 0.6 ml (approximately 12 drops) of Barritt's Reagent A and mix well.

  • Add 0.2 ml (approximately 4 drops) of Barritt's Reagent B. Crucially, the reagents must be added in this order. [10]

  • Shake the tube gently to aerate the medium, as oxygen is required for the oxidation of acetoin to diacetyl.

  • Allow the tube to stand at room temperature and observe for a color change within 15 to 60 minutes.

Interpretation:

  • Positive Result: A pink to red color develops at the surface of the medium.

  • Negative Result: The broth remains yellow or develops a copper-like color.

Experimental_Workflow cluster_MR Methyl Red Test cluster_VP Voges-Proskauer Test Start Pure Bacterial Colony (18-24h culture) Inoculate Inoculate MR-VP Broth Start->Inoculate Incubate Incubate at 35-37°C for 48 hours Inoculate->Incubate Aliquot Aseptically transfer 1 ml to two separate tubes Incubate->Aliquot Add_MR Add 2-3 drops of Methyl Red Reagent Aliquot->Add_MR Add_VP_A Add 0.6 ml of Barritt's Reagent A Aliquot->Add_VP_A Observe_MR Observe for immediate red color change Add_MR->Observe_MR Result_MR Positive: Red Negative: Yellow Observe_MR->Result_MR Add_VP_B Add 0.2 ml of Barritt's Reagent B Add_VP_A->Add_VP_B Shake Shake gently to aerate Add_VP_B->Shake Observe_VP Observe for pink/red color within 60 minutes Shake->Observe_VP Result_VP Positive: Pink/Red Negative: Yellow/Copper Observe_VP->Result_VP

Figure 2: Standardized workflow for performing the coupled MR and VP tests.

Troubleshooting and Best Practices

  • Incubation Time is Critical: Reading the MR test before 48 hours can lead to false-positive results, as many organisms initially produce acids before converting them to neutral products.[3][4]

  • Inoculum Density Matters: A heavy inoculum can inhibit bacterial growth and lead to invalid results.[3]

  • Reagent Order in VP Test: The order of reagent addition in the VP test is non-negotiable. Reversing the order can result in weak-positive or false-negative reactions.[10]

  • Aeration in VP Test: Shaking the tube after adding the VP reagents is essential to introduce oxygen, which is necessary for the colorimetric reaction.

  • When in Doubt, Re-incubate: For ambiguous orange results in the MR test, re-incubating the original broth for an additional 24-72 hours can often provide a more definitive result.[7]

Conclusion

The Methyl Red test, when performed and interpreted with a deep understanding of the underlying biochemical principles and the metabolic diversity of bacteria, remains an invaluable tool for microbial identification. By recognizing the potential for cross-reactivity and variability in genera such as Hafnia, Proteus, Enterobacter, and Serratia, and by adhering to rigorous, standardized protocols, researchers can avoid common pitfalls and ensure the accuracy of their findings. This guide serves as a practical resource to enhance your expertise and confidence in utilizing the MR test for the precise characterization of bacterial isolates.

References

  • CLSI. M35-A2: Abbreviated Identification of Bacteria and Yeast; Approved Guideline—Second Edition. Clinical and Laboratory Standards Institute; 2008.[20][21][22][23][24]

  • Jepsen, P. K., Riise, E., Biedermann, K., Kristensen, P. C., & Emborg, C. (1990). Two-level factorial screening for influence of temperature, pH, and aeration on production of Serratia marcescens nuclease. Applied and environmental microbiology, 56(3), 685–690.[20]

  • Dalynn Biologicals. (n.d.). METHYL RED REAGENT. Retrieved from [Link][7]

  • Microbiology Info.com. (2022, August 10). Methyl Red (MR) Test- Principle, Procedure and Result Interpretation.[3]

  • Medical Notes. (2023, February 22). Methyl Red Test: Introduction, Principle, Test Requirements, Test.[6]

  • Microbe Notes. (2022, January 21). Methyl Red (MR) Test- Principle, Procedure, Results, Uses.[4]

  • Microbiology Class. (2023, January 2). METHYL RED TEST.[26]

  • Microbe Online. (2014, January 24). Methyl Red (MR) Test: Principle, Procedure, and Results.[11]

  • Wikipedia. (2023, October 29). Mixed acid fermentation.[5]

  • Microrao. (n.d.). MR-VP tests.[27]

  • Microbe Notes. (2022, April 3). Biochemical Test of Serratia marcescens.[14][28]

  • Biology LibreTexts. (2023, February 18). 1.27: MR-VP Tests.[23]

  • American Society for Microbiology. (2009, December 8). Methyl Red and Voges-Proskauer Test Protocols.[2]

  • Biology LibreTexts. (2021, March 5). 31.5: Methyl Red / Voges-Proskauer (MR/VP) Test.[26]

  • Wikipedia. (2023, November 11). Voges–Proskauer test.[10]

  • Microbe Online. (2015, March 17). Voges Proskauer (VP) Test: Principle, Procedure, Results.[25]

  • Microbiology Info.com. (2022, August 9). Biochemical Test and Identification of Serratia marcescens.[13]

  • Systemic metabolic engineering of Enterobacter aerogenes for efficient 2,3-butanediol production. Journal of Industrial Microbiology & Biotechnology, 51(1), 1-13.[29]

  • Medical Notes. (2022, February 17). Serratia marcescens: Introduction, Identification Features, and.[15]

  • Mezzatesta, M. L., Gona, F., & Stefani, S. (2012). Enterobacter cloacae complex: clinical impact and emerging antibiotic resistance. Future microbiology, 7(7), 887–902.[11]

  • Blomqvist, K., Nikkola, M., Lehtovaara, P., Suihko, M. L., Airaksinen, U., Stråby, K. B., Knowles, J. K., & Penttilä, M. E. (1993). Identification of the transcriptional activator controlling the butanediol fermentation pathway in Klebsiella terrigena. Journal of bacteriology, 175(5), 1392–1404.[19]

  • De Spiegeleer, P., Li, Z., Van der Veken, D., Willems, K. A., & Michiels, C. W. (2014). 2,3-Butanediol fermentation promotes growth of Serratia plymuthica at low pH but not survival of extreme acid challenge. International journal of food microbiology, 174, 10–16.[4]

  • ResearchGate. (n.d.). Biochemical characteristics of S. marcescens bacteria isolated from soil samples from Sharkia Governorate.[30]

  • Ji, X. J., Huang, H., Li, S., Du, J., & Lian, M. (2008). Enhanced 2,3-butanediol production by altering the mixed acid fermentation pathway in Klebsiella oxytoca. Biotechnology letters, 30(4), 731–734.[31]

  • Microbiology Info.com. (2022, November 11). Biochemical Test and Identification of Enterobacter cloacae.[12]

  • Microbe Notes. (2022, July 17). Biochemical Test of Enterobacter cloacae.[9]

  • Wikipedia. (2023, November 29). Butanediol fermentation.[8]

  • Slideshare. (n.d.). 2 3butanidiol path wayy fermetation.pptx.[9]

  • ResearchGate. (n.d.). Biochemical screening for Proteus mirabilis (Pm). Isolates 91 1 and 91.[16]

  • Microbe Notes. (2022, May 1). Biochemical Test of Hafnia alvei.[16]

  • ResearchGate. (2022, August 4). The Molecular Weaponry Produced by the Bacterium Hafnia alvei in Foods.[16]

  • MDPI. (2022, August 30). The Molecular Weaponry Produced by the Bacterium Hafnia alvei in Foods.[32]

  • HealthMatters.io. (n.d.). Hafnia alvei - GI EcologiX (Invivo Healthcare) - Lab Results explained.[33]

  • Microbiology Info.com. (2022, August 9). Biochemical Test and Identification of Proteus mirabilis.[18]

  • Microbe Notes. (2022, February 9). Biochemical Test of Proteus mirabilis.[17]

  • bioRxiv. (2023, March 18). Metabolic interplay between Proteus mirabilis and Enterococcus faecalis facilitates polymicrobial biofilm formation and invasive disease.[17][34][35]

  • Frontiers. (2023, November 5). First report on the physicochemical and proteomic characterization of Proteus mirabilis outer membrane vesicles under urine-mimicking growth conditions: comparative analysis with Escherichia coli.[36]

  • Journal of Clinical Microbiology, 38(10), 3866–3868.[37]

Sources

Safety Operating Guide

Navigating the Disposal of p-(p-Dimethylaminophenylazo)benzoic acid sodium salt: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of p-(p-Dimethylaminophenylazo)benzoic acid sodium salt, a widely used azo dye. By understanding the chemical's characteristics and the logic behind these disposal protocols, researchers can ensure the safety of themselves, their colleagues, and the broader community.

Immediate Safety & Hazard Assessment: Why This Compound Demands Respect

Before any disposal procedure is initiated, a thorough understanding of the inherent hazards of this compound is paramount. Safety Data Sheets (SDS) classify this compound as a hazardous substance.

Key Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant irritation and potential damage to the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][2]

The causality behind these irritant classifications lies in the chemical's structure and reactivity. While not acutely toxic in the same manner as some laboratory chemicals, its ability to interact with biological tissues necessitates careful handling and the use of appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1][2]To prevent airborne particles or splashes from causing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1]To prevent skin contact and subsequent irritation.
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved particulate respirator may be necessary.To minimize the risk of inhaling irritant dust particles.

The Regulatory Landscape: Classifying Your Waste

Proper disposal begins with correct classification. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), chemical waste is categorized to ensure it is managed safely.[3]

This compound, as a non-specific source waste from processes involving organic chemicals, would likely not fall under a specific "F-list" code. However, as waste generated from the production of dyes and pigments, it is closely related to the "K-list" wastes. Specifically, the EPA waste code K181 is designated for "Nonwastewaters from the production of dyes and/or pigments."[3] While your laboratory is not producing the dye, the waste stream is of the same chemical family, and it is best practice to manage it with a similar level of caution.

Therefore, this chemical waste must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in the regular trash.[4] Azo dyes are persistent organic pollutants that can be harmful to aquatic life and are not effectively removed by standard wastewater treatment processes.[5]

On-Site Waste Management: The Path to Disposal

Proper handling and storage of the waste on-site is a critical step that ensures safety and compliance while awaiting pickup by a licensed disposal service.

Step 1: Container Selection

The integrity of your waste containment is your first line of defense.

  • Compatibility is Key: Use a container made of a material that is chemically compatible with the azo dye. High-density polyethylene (HDPE) or glass containers are excellent choices. Avoid metal containers for any chemical waste unless specifically approved, as reactions can occur.[6]

  • Condition: The container must be in good condition, free of leaks, cracks, or external residue.[7]

  • Secure Closure: The container must have a secure, leak-proof screw-top cap.[7] Open beakers or containers with stoppers or parafilm are not acceptable for waste accumulation.

Step 2: Labeling

Clear and accurate labeling is a non-negotiable regulatory requirement.

  • "Hazardous Waste" : The words "Hazardous Waste" must be prominently displayed.

  • Chemical Identification : List the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • Hazard Pictograms : Include the appropriate GHS pictograms for "Irritant" (exclamation mark).

Step 3: Segregation and Storage

Chemical incompatibility can lead to dangerous reactions.

  • Segregate by Hazard Class : Store the waste container with other non-reactive solid or aqueous wastes. Do not store it alongside strong acids, bases, or oxidizing agents.[4][6]

  • Designated Area : Keep waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4] This area should be under the direct control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6]

Disposal Protocols: A Step-by-Step Guide

The following protocols provide clear, actionable steps for managing both solid and liquid waste forms of this compound.

Protocol A: Disposal of Solid Waste

This applies to unused reagent, contaminated weigh boats, or absorbent materials from a small spill cleanup.

  • Preparation : Ensure all necessary PPE is worn.

  • Containment : Carefully transfer the solid waste into your designated, properly labeled hazardous waste container. Use a funnel if necessary to avoid spillage.

  • Closure : Securely cap the container immediately after adding the waste. The container should remain closed at all times except when adding waste.[4]

  • Storage : Place the container back in its designated secondary containment within the Satellite Accumulation Area.

  • Pickup Request : Once the container is approximately 75% full, or as you approach the accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[1]

Protocol B: Disposal of Aqueous Solutions

This applies to waste solutions generated from experimental procedures.

  • Preparation : Ensure all necessary PPE is worn.

  • Containment : Pour the aqueous waste solution into a designated, properly labeled hazardous waste container for aqueous waste.

  • pH Considerations : Do not attempt to neutralize the solution unless it is part of a specific, validated, and approved protocol from your institution's EH&S department. Mixing with other waste streams, especially acids, could alter the chemical's state or generate aerosols.

  • Closure and Storage : Securely cap the container and return it to its designated secondary containment within the SAA, ensuring it is segregated from incompatible materials.

  • Pickup Request : Follow your institution's procedure for requesting a hazardous waste pickup from EH&S.

The Question of In-Lab Treatment: A Word of Caution

While in-laboratory treatment to deactivate hazardous waste can be a part of a green chemistry approach, it must be approached with extreme caution and formal approval.[8] For azo dyes, common in-lab neutralization methods (like acid-base neutralization) are ineffective at breaking the stable azo linkage (-N=N-).

Advanced Oxidation Processes (AOPs) or specific bioremediation techniques can degrade azo dyes, but these are complex procedures that require specialized equipment and validation.[5][9] Attempting unverified chemical degradation in the lab can lead to:

  • Incomplete reactions , potentially creating unknown and more hazardous byproducts.

  • Violent, exothermic reactions if incompatible reagents are mixed.

  • Exposure to hazardous reagents used in the degradation attempt.

Therefore, for this compound, in-lab treatment is not recommended. The most reliable and safest method is collection and disposal via a licensed hazardous waste management company arranged by your institution.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Solid or Aqueous) assess_ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->assess_ppe characterize Step 2: Characterize as Hazardous Waste assess_ppe->characterize container Step 3: Select Compatible & Labeled Waste Container characterize->container solid_path Solid Waste (e.g., powder, contaminated labware) container->solid_path Is waste solid? liquid_path Aqueous Waste (e.g., experimental solutions) container->liquid_path Is waste aqueous? segregate Step 4: Place in Secondary Containment in Satellite Accumulation Area solid_path->segregate liquid_path->segregate store Step 5: Store Away from Incompatible Chemicals segregate->store monitor Step 6: Monitor Accumulation Date and Volume store->monitor request_pickup Step 7: Request Pickup from EH&S (when container is 3/4 full or nearing time limit) monitor->request_pickup

Caption: Decision workflow for safe disposal.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility. This not only protects you and your colleagues but also upholds the integrity of your research institution.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Austin Publishing Group. (n.d.). Azo Dye Removal Technologies. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Wastes From Manufacture of Azo Dyes and Pigments (Excluding Benzidine and its Congeners). Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound (CAS# 845-46-5). Retrieved from [Link]

  • ACTA. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • DOI. (n.d.). Biological treatment of azo dye in textile wastewater: a comprehensive review. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

Sources

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